molecular formula C8H4BrClN2 B1520619 7-Bromo-2-chloroquinazoline CAS No. 953039-66-2

7-Bromo-2-chloroquinazoline

Cat. No.: B1520619
CAS No.: 953039-66-2
M. Wt: 243.49 g/mol
InChI Key: LEVIQMAFISIVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-chloroquinazoline (CAS 953039-66-2) is a versatile halogenated quinazoline derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate, where the reactive bromo and chloro substituents allow for sequential functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions. This enables researchers to construct complex molecular architectures for screening and development. It is particularly useful in the synthesis of kinase inhibitors and other targeted therapeutic agents. The compound has a molecular formula of C 8 H 4 BrClN 2 and a molecular weight of 243.49 g/mol . It is characterized by low water solubility (0.75 g/L at 25°C) and a calculated density of 1.762 g/cm³ . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated environment, such as a chemical fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVIQMAFISIVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672195
Record name 7-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-66-2
Record name 7-Bromo-2-chloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-chloroquinazoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-2-chloroquinazoline, a key heterocyclic building block in medicinal chemistry. We will delve into its core physical and chemical properties, provide a detailed synthesis protocol with mechanistic insights, discuss its applications in drug discovery, and outline essential safety and handling procedures.

Core Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature.[1] Its stability and specific reactivity profile make it a valuable intermediate in the synthesis of more complex molecules.[2][3]

Key Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[4]
Molecular Weight 243.49 g/mol [4]
Appearance Solid[1]
Boiling Point 240.2 °C at 760 mmHg[1][5]
Density 1.763 g/cm³[5]
Flash Point 99.1 °C[5]
CAS Number 953039-66-2[4]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinazoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the bromo and chloro substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms would appear at characteristic downfield shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (243.49 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted quinazolines can be achieved through various methods. A common approach involves the construction of the quinazoline core from appropriately substituted anilines. While a specific, detailed protocol for this compound was not found in the search results, a general, plausible synthetic route can be outlined based on established methodologies for similar compounds.[9][10]

dot

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one This initial step involves the condensation and cyclization of a substituted anthranilic acid.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzoic acid and an excess of formamide.

  • Reaction: Heat the mixture to a temperature of 120-140°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain 7-Bromoquinazolin-4(3H)-one.

Step 2: Synthesis of 7-Bromo-2,4-dichloroquinazoline This step introduces the chloro groups to the quinazoline ring.

  • Chlorination: To the dried 7-Bromoquinazolin-4(3H)-one, add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. The product will precipitate out. Filter the solid, wash thoroughly with cold water, and dry to yield 7-bromo-2,4-dichloroquinazoline.[11]

Step 3: Selective Reduction to this compound This final step requires the selective removal of the chloro group at the 4-position.

  • Reduction: Dissolve the 7-Bromo-2,4-dichloroquinazoline in a suitable solvent (e.g., ethanol). Add a palladium-on-carbon (Pd/C) catalyst.

  • Reaction: Subject the mixture to hydrogenation (H₂) at a controlled pressure and temperature. The reaction conditions must be carefully optimized to achieve selective reduction at the 4-position.

  • Work-up and Isolation: Once the reaction is complete, filter off the catalyst. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications.

The bromine and chlorine substituents on the quinazoline ring are key to its utility. They provide reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups.[12] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of lead compounds.

Quinoline and quinazoline derivatives have been investigated for a range of therapeutic areas, including:

  • Anticancer agents [2][13]

  • Antimalarial drugs [13]

  • Antiviral compounds [13]

  • Anti-inflammatory agents [2]

The 7-bromo substitution, in particular, can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing its efficacy or metabolic stability.

dot

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1][4]

  • H315: Causes skin irritation[1][4]

  • H319: Causes serious eye irritation[1][4]

  • H335: May cause respiratory irritation[1][4]

Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[14] Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[14][15]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[14][15]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors.[14] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14] It is recommended to store under an inert atmosphere, such as nitrogen, at 2-8°C.[16]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its distinct physical properties and the reactivity of its halogen substituents provide a robust platform for the creation of novel and complex molecules with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists aiming to leverage this compound in their work.

References

  • The Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed cascade reaction of 2-halobenzoic acids and amidines leading to quinazolinones. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • iChemical. This compound, CAS No. 953039-66-2. [Link]

  • PubChem. This compound | C8H4BrClN2 | CID 45790052. [Link]

  • Capot Chemical. MSDS of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. [Link]

  • Silverstein, Robert M., et al. Spectrometric Identification of Organic Compounds. [Link]

  • PubChem. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253. [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • MySkinRecipes. 7-Bromo-4-chloro-2-methylquinazoline. [Link]

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound. [Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • PubChemLite. This compound (C8H4BrClN2). [Link]

Sources

An In-depth Technical Guide to 7-Bromo-2-chloroquinazoline (CAS 953039-66-2): A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Forward

In the landscape of modern drug discovery, the quinazoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique bicyclic framework, composed of fused benzene and pyrimidine rings, offers a versatile template for designing molecules that can interact with a wide array of biological targets. Within the extensive family of quinazoline-based building blocks, 7-Bromo-2-chloroquinazoline (CAS No. 953039-66-2) has emerged as a particularly valuable intermediate. Its strategic placement of two distinct halogen atoms—a reactive chlorine at the 2-position and a versatile bromine at the 7-position—provides medicinal chemists with orthogonal synthetic handles for the sequential and regioselective introduction of diverse pharmacophores. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this key intermediate, from its synthesis and characterization to its reactivity and applications in the synthesis of potential therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 953039-66-2[3]
Molecular Formula C₈H₄BrClN₂[3]
Molecular Weight 243.49 g/mol [3]
IUPAC Name This compound[3]
Appearance Solid
Boiling Point 240.2 °C at 760 mmHg
Storage 4°C, stored under nitrogen
Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_of_this compound start 2-Amino-4-bromobenzoic acid intermediate 7-Bromo-2(1H)-quinazolinone start->intermediate Formamide, Heat product This compound intermediate->product POCl3, Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Representative)

The following protocols are representative methodologies based on the synthesis of structurally similar quinazoline derivatives.

Step 1: Synthesis of 7-Bromo-2(1H)-quinazolinone

This step involves the cyclization of 2-amino-4-bromobenzoic acid with formamide.

  • Methodology: A mixture of 2-amino-4-bromobenzoic acid and an excess of formamide is heated. The reaction temperature is typically maintained between 120-160 °C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 7-bromo-2(1H)-quinazolinone.

Step 2: Synthesis of this compound

This step involves the chlorination of the quinazolinone intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Methodology: 7-Bromo-2(1H)-quinazolinone is refluxed in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline, for several hours.[4] The reaction progress is monitored by TLC. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Characterization Data (Predicted)

While experimentally obtained spectra for this compound are not available in the cited literature, predicted data can be a useful reference for researchers.

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺242.93192
[M+Na]⁺264.91386

Data predicted by computational tools.[5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions. This orthogonality allows for a programmed, stepwise elaboration of the quinazoline scaffold.

Reactivity_of_this compound cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Suzuki-Miyaura Cross-Coupling start This compound 2-Chloro 7-Bromo nucleophile R-NH2, R-OH, R-SH start:c2->nucleophile boronic_acid R'-B(OH)2 start:c7->boronic_acid snar_product 7-Bromo-2-(nucleophile)quinazoline nucleophile->snar_product suzuki_product 2-Chloro-7-(aryl/vinyl)quinazoline boronic_acid->suzuki_product catalyst Pd Catalyst, Base catalyst->suzuki_product

Sources

7-Bromo-2-chloroquinazoline spectral data (1H NMR, 13C NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-2-chloroquinazoline

This document provides a comprehensive technical guide on the expected and theoretical spectroscopic data for this compound. As a critical heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation grounded in first principles and comparative analysis with related structures. We will explore the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data, explaining the rationale behind the spectral features and outlining robust experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₄BrClN₂) is a disubstituted quinazoline with a molecular weight of approximately 243.49 g/mol .[2] Its structure features a pyrimidine ring fused to a benzene ring. The positions of the bromine and chlorine substituents, along with the nitrogen heteroatoms, create a distinct electronic environment that governs its spectroscopic signature.

A rigorous analysis relies on a multi-technique approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while Mass Spectrometry confirms the molecular weight and offers crucial information about elemental composition through isotopic patterns.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin coupling).[3][4]

Predicted ¹H NMR Spectrum

The structure of this compound contains four aromatic protons on the benzene ring. Due to the substitution pattern, all four protons are chemically non-equivalent and are expected to produce distinct signals. The predicted spectrum is based on established chemical shift ranges for aromatic and heterocyclic systems and the known electronic effects of halogen substituents.[5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-4~9.3 - 9.5Singlet (s)N/A1HThe proton at position 4 is highly deshielded due to its proximity to the electronegative nitrogen atoms of the pyrimidine ring.
H-5~8.0 - 8.2Doublet (d)J = ~8.5-9.0 Hz1HH-5 is ortho to the electron-donating nitrogen (N-1) but is part of the benzene ring. It couples with H-6.
H-6~7.8 - 8.0Doublet of doublets (dd)J = ~8.5-9.0 Hz, ~2.0 Hz1HH-6 is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling). The bromine at C-7 exerts a deshielding effect.
H-8~8.2 - 8.4Doublet (d)J = ~2.0 Hz1HH-8 is ortho to the bromine atom, leading to a downfield shift. It shows meta-coupling to H-6.
Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good starting point for many organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[3]

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and shim the spectrometer probes to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire the spectrum at a constant temperature, typically 25°C (298 K).

    • Apply a standard 90° pulse sequence.

  • Data Acquisition & Processing:

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and measure the coupling constants.

Logical Workflow for ¹H NMR Interpretation

The following diagram illustrates the systematic approach to interpreting the resulting spectrum.

G A Acquire Spectrum B Identify Number of Signals (4 expected) A->B C Analyze Chemical Shifts (δ) (Aromatic region: 7.8-9.5 ppm) B->C D Analyze Integration (Verify 1H for each signal) C->D E Analyze Splitting Patterns (s, d, dd) D->E F Assign Protons based on Shifts & Coupling Constants E->F G Final Structure Confirmation F->G

Caption: Workflow for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon framework.[6] Standard spectra are typically acquired under proton-decoupled conditions, meaning each carbon signal appears as a singlet.

Predicted ¹³C NMR Spectrum

This compound has eight carbon atoms, all of which are part of the aromatic quinazoline system. They are all chemically non-equivalent and should produce eight distinct signals. The chemical shifts are predicted based on the known effects of nitrogen heteroatoms and halogen substituents in aromatic systems.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~160 - 162Attached to two electronegative atoms (N and Cl), resulting in a significant downfield shift.
C-4~150 - 152Attached to two nitrogen atoms, causing a strong deshielding effect.
C-5~128 - 130A standard aromatic CH carbon.
C-6~129 - 131A standard aromatic CH carbon, influenced by the adjacent bromine.
C-7~120 - 122Directly attached to bromine (heavy atom effect can cause a slight upfield shift compared to what might be expected from electronegativity alone). This is a quaternary carbon.
C-8~135 - 137Aromatic CH carbon ortho to the bromine atom.
C-4a~148 - 150Quaternary carbon at the ring junction, influenced by N-1.
C-8a~125 - 127Quaternary carbon at the ring junction, adjacent to the bromine-substituted carbon.
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup (100 MHz for a 400 MHz ¹H system):

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ a proton-decoupled pulse sequence.

    • Set a wider spectral width (e.g., 0-200 ppm) to ensure all carbon signals are captured.

  • Data Acquisition & Processing:

    • A significantly larger number of scans (e.g., 1024 or more) is necessary compared to ¹H NMR.

    • Processing steps (Fourier transform, phasing, baseline correction) are analogous to those for ¹H NMR. The solvent signal (e.g., ~77.16 ppm for CDCl₃) is often used for calibration.

Mass Spectrometry: Confirming Molecular Identity

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes: confirming the molecular weight and validating the presence of bromine and chlorine through their characteristic isotopic patterns.

Predicted Mass Spectrum Data

The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a unique isotopic cluster for the molecular ion peak (M⁺). This pattern is a definitive fingerprint for the molecule. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).

  • Monoisotopic Mass: 241.92464 Da[2]

Table 3: Predicted Molecular Ion Cluster in High-Resolution MS

IonCalculated m/zRelative Abundance (%)Isotopic Composition
[M]⁺241.9246~77C₈H₄³⁵Cl⁷⁹BrN₂
[M+2]⁺243.9217100C₈H₄³⁷Cl⁷⁹BrN₂ + C₈H₄³⁵Cl⁸¹BrN₂
[M+4]⁺245.9187~24C₈H₄³⁷Cl⁸¹BrN₂
Experimental Protocol for MS Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer.

  • Ionization Method:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for obtaining the protonated molecule [M+H]⁺. This is ideal for accurate mass measurement.

    • Electron Ionization (EI): A higher-energy technique that often leads to fragmentation. It is useful for obtaining the molecular ion (M⁺) and studying fragmentation pathways to further confirm the structure.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to resolve the isotopic peaks clearly.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and compare the observed m/z values and isotopic pattern with the theoretical values.

Proposed Fragmentation Pathway

Under EI conditions, the molecular ion can undergo fragmentation. A logical fragmentation pathway provides further structural evidence.

G A [C₈H₄BrClN₂]⁺˙ m/z ≈ 242, 244, 246 B Loss of Cl [C₈H₄BrN₂]⁺ m/z ≈ 207, 209 A->B - Cl• C Loss of Br [C₈H₄ClN₂]⁺ m/z ≈ 163, 165 A->C - Br• D Loss of HCN from B B->D - HCN E Loss of HCN from C C->E - HCN

Caption: A plausible EI fragmentation pathway.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR and Mass Spectrometry. The predicted ¹H NMR spectrum is characterized by four distinct signals in the aromatic region, with multiplicities defined by ortho- and meta-coupling. The ¹³C NMR spectrum is expected to show eight unique signals corresponding to the carbon framework. Finally, Mass Spectrometry provides an unmistakable confirmation of the molecular formula through its characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic cluster, a definitive fingerprint for a compound containing one bromine and one chlorine atom. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently verify the structure and purity of this important chemical entity.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. [Link]

  • Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. The Royal Society of Chemistry. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC. [Link]

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". The Royal Society of Chemistry. [Link]

  • Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. [Link]

  • This compound (C8H4BrClN2). PubChem. [Link]

  • This compound. PubChem. [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 7-Bromo-2-chloroquinoxaline. PubChem. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • This compound, CAS No. 953039-66-2. iChemical. [Link]

  • Interpreting NMR spectra. UCLA Chemistry. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 7-Bromo-2-chloroquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-chloroquinazoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately and efficiently. We will delve into the molecular characteristics of this compound, predict its solubility in different classes of organic solvents, and provide a step-by-step guide for experimental solubility determination, complete with the rationale behind each procedural choice.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor physicochemical properties being a major cause of attrition. Among these properties, solubility stands out as a critical determinant of a compound's developability. Inadequate solubility can hinder synthetic workup and purification, complicate formulation efforts, and lead to poor absorption and bioavailability, ultimately compromising therapeutic efficacy.

This compound, with its rigid, bicyclic aromatic structure, presents an interesting case study in solubility. The presence of a bromine and a chlorine atom, both electron-withdrawing and lipophilic, alongside the polar pyrimidine ring containing two nitrogen atoms, creates a molecule with a nuanced polarity. This guide will dissect these structural features to provide a predictive framework for its solubility behavior.

Molecular Structure and Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. Let's examine the key features of this compound and the information available from public databases and suppliers.

PropertyValueSource
Chemical Formula C₈H₄BrClN₂PubChem[1]
Molecular Weight 243.49 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Boiling Point 240.2°C at 760 mmHgSigma-Aldrich
CAS Number 953039-66-2Sigma-Aldrich

The quinazoline core is a fused aromatic system composed of a benzene ring and a pyrimidine ring[2]. This bicyclic structure is planar and relatively nonpolar. However, the two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, introducing a degree of polarity. The substituents, a bromine at position 7 and a chlorine at position 2, significantly influence the molecule's overall properties. Both are halogens, which are known to increase lipophilicity (and thus decrease aqueous solubility).

Based on these structural features, we can make some initial predictions about the solubility of this compound:

  • Low Aqueous Solubility: The predominantly aromatic and halogenated structure suggests poor solubility in water.

  • Variable Organic Solvent Solubility: We can anticipate that its solubility will be highest in solvents that can effectively interact with its different structural elements.

Predicting Solubility: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is a fundamental concept in chemistry that provides a good starting point for predicting solubility[3]. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Organic solvents can be broadly categorized into three classes: polar aprotic, polar protic, and nonpolar.

Polar Aprotic Solvents

These solvents possess a dipole moment but do not have acidic protons, meaning they cannot act as hydrogen bond donors. Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.

  • Predicted Solubility: High . Polar aprotic solvents are generally excellent solvents for a wide range of organic molecules. The dipole-dipole interactions between the solvent and the polar C-Cl, C-Br, and C-N bonds in this compound, as well as the ability of the solvent to solvate the aromatic rings, should lead to good solubility. DMSO and DMF, in particular, are often the solvents of choice for dissolving difficult-to-solubilize drug candidates[4].

Polar Protic Solvents

These solvents have at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors. Common examples are water, ethanol, methanol, and acetic acid.

  • Predicted Solubility: Moderate to Low . While the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, the overall lipophilicity of the molecule due to the aromatic rings and halogens will likely limit its solubility in highly polar protic solvents like water. In alcohols such as ethanol and methanol, solubility is expected to be better than in water due to the presence of the alkyl groups which can interact with the nonpolar parts of the molecule.

Nonpolar Solvents

These solvents have a low dielectric constant and are not capable of significant dipole-dipole interactions or hydrogen bonding. Examples include hexane, toluene, and diethyl ether.

  • Predicted Solubility: Low . The presence of the polar pyrimidine ring and the C-Cl and C-Br bonds will likely make this compound poorly soluble in nonpolar solvents. The intermolecular forces between the solvent molecules would not be sufficiently disrupted to accommodate the more polar solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are useful, empirical determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]

Rationale for Method Selection

The isothermal shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that the solution has reached equilibrium, providing a true measure of thermodynamic solubility. This is crucial for applications in drug development where understanding the maximum dissolved concentration is critical.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., DMSO, DMF, THF, acetone, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess This compound B Add a known volume of solvent to a vial C Add the solid to the solvent D Seal the vial and place on a shaker at a constant temperature C->D E Shake for a defined period (e.g., 24-48 hours) to reach equilibrium D->E F Allow the suspension to settle E->F G Withdraw a sample of the supernatant F->G H Filter the sample to remove undissolved solid G->H I Prepare dilutions of the filtered sample H->I J Analyze by HPLC to determine the concentration I->J K Calculate the solubility (e.g., in mg/mL or µg/mL) J->K

Sources

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling procedures for 7-Bromo-2-chloroquinazoline (CAS No. 953039-66-2), a key heterocyclic building block in pharmaceutical and materials science research.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Profile and Hazard Identification

This compound is a solid, crystalline compound with a molecular weight of 243.49 g/mol .[2] While it is a valuable intermediate, it is classified as a hazardous substance requiring careful management. The primary risks are associated with acute toxicity and irritation.

1.1. GHS Classification

The Globally Harmonized System (GHS) provides a clear classification of the hazards associated with this compound.[2] Understanding these classifications is the foundation of a robust safety plan.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4Warning H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2Warning H315: Causes skin irritation[2]
Serious Eye Damage/Irritation2AWarning H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure3Warning H335: May cause respiratory irritation[2]

1.2. The "Why" Behind the Hazards

The hazard statements for this compound point to its reactive nature. As a halogenated heterocyclic compound, it can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. Ingestion can disrupt normal physiological functions, hence the acute oral toxicity warning. The causality is clear: direct contact or ingestion allows the compound to exert these irritant and toxic effects.

The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the risks identified, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective measures to ensure personnel safety.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

2.1. Engineering Controls

The first line of defense is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable, as it directly addresses the inhalation hazard (H335) by capturing dust and vapors at the source.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

  • Accessible Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]

2.2. Administrative Controls

These are the work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of this guide, and the location and use of emergency equipment.

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[3][7]

2.3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[3]

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 standards.[8][9] A face shield should be worn over goggles for splash hazards.Prevents eye contact to avoid serious irritation (H319).[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a flame-resistant lab coat.[3][8] Ensure gloves are inspected before use and removed properly to avoid contamination.[10]Prevents skin contact and subsequent irritation (H315).[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[10]Prevents inhalation of dust, which may cause respiratory irritation (H335).[2]

Safe Handling and Storage Protocols

3.1. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all engineering controls are operational. Don the required PPE as specified in section 2.3.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent dust dispersal. Avoid creating dust during transfer.[8][10]

  • Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Reaction Setup: Perform all reactions within the fume hood. Ensure reaction vessels are properly secured.

  • Post-Handling: After use, decontaminate the work area and any equipment used.

  • Container Management: Keep the container tightly closed when not in use.[7][11]

3.2. Conditions for Safe Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Container: Store in the original, tightly sealed container.[7]

  • Environment: Keep in a dry, cool, and well-ventilated place.[8][11] A recommended storage temperature is 4°C or between 2-8°C.[11]

  • Atmosphere: For long-term stability, storing under an inert atmosphere, such as nitrogen, is recommended.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

  • Security: Store in a locked cabinet or area to restrict access.[5][7]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure.

Emergency_Response_Flowchart cluster_routes Routes of Exposure Start Exposure Incident Inhalation Inhalation (H335) Start->Inhalation Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Ingestion Ingestion (H302) Start->Ingestion Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Action_Inhalation Action_Skin Remove contaminated clothing. Wash skin with soap and plenty of water. Skin->Action_Skin Action_Eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. Eye->Action_Eye Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion Seek_Medical Seek Immediate Medical Attention Action_Inhalation->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingestion->Seek_Medical

Caption: Emergency response workflow for different exposure routes.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[10][12] Seek medical advice if irritation persists.[7][12]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[7][12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6][8] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][8]

Spill and Disposal Management

5.1. Accidental Release Measures

In case of a spill, evacuate personnel to a safe area.[8]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8][10]

  • Cleanup: For solid spills, sweep up and shovel the material. Avoid creating dust.[10] Collect the waste in a suitable, closed container for disposal.[8][10] Use spark-proof tools and explosion-proof equipment if necessary.[8]

  • Decontamination: Clean the spill area thoroughly after material pickup is complete.

5.2. Waste Disposal

Disposal of this compound and its contaminated packaging must be handled as hazardous waste.

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[10] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

  • Regulations: All disposal practices must be in accordance with federal, state, and local regulations. Do not discharge into sewer systems.[8]

References

  • MSDS of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline - Capot Chemical. (URL: [Link])

  • This compound | C8H4BrClN2 | CID 45790052 - PubChem. (URL: [Link])

  • This compound, CAS No. 953039-66-2 - iChemical. (URL: [Link])

  • Safety data sheet - Carl ROTH. (URL: [Link])

  • 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem. (URL: [Link])

  • 7-Bromo-2,4-dichloro-6-fluoroquinazoline | C8H2BrCl2FN2 | CID 86665763 - PubChem. (URL: [Link])

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (URL: [Link])

  • This compound (C8H4BrClN2) - PubChemLite. (URL: [Link])

  • 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | C11H11BrN2 | CID 928277 - PubChem. (URL: [Link])

  • Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

The Strategic Intermediate: A Technical Guide to 7-Bromo-2-chloroquinazoline for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Bromo-2-chloroquinazoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will explore its commercial availability, synthesis, chemical properties, and critical applications, offering practical insights and detailed methodologies to empower your scientific endeavors.

Introduction: The Quinazoline Scaffold and the Significance of this compound

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved anticancer drugs.[1][2] The strategic placement of reactive functional groups on this heterocyclic system allows for diverse chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutics and functional materials. This compound (CAS No. 953039-66-2) has emerged as a particularly valuable intermediate due to the differential reactivity of its chloro and bromo substituents, offering a versatile platform for sequential and site-selective chemical transformations.[3]

This guide will serve as a comprehensive resource, consolidating critical information to facilitate the efficient procurement, synthesis, and application of this important chemical entity.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams for initial screening to multi-gram or kilogram scales for process development.

Table 1: Commercial Supplier Overview for this compound

SupplierCAS NumberTypical PurityAvailable Quantities
Sigma-Aldrich953039-66-2≥97%[4]250mg, 1g, etc.
Fluorochem953039-66-295%Inquire for quantities
ChemScene953039-66-2≥95%Inquire for quantities
Achmem953039-66-2Inquire for purityInquire for quantities[5]

It is crucial for researchers to obtain and review the Safety Data Sheet (SDS) from the supplier prior to handling this compound. The SDS provides essential information regarding hazards, safe handling procedures, and emergency measures. This compound is typically classified as harmful if swallowed, and causes skin and eye irritation.[4][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 953039-66-2PubChem[6]
Molecular Formula C₈H₄BrClN₂PubChem[6]
Molecular Weight 243.49 g/mol PubChem[6]
Appearance SolidSigma-Aldrich[4]
Melting Point 143-145 °CFluorochem
Boiling Point 240.2 °C at 760 mmHgSigma-Aldrich[4]
Solubility Soluble in common organic solvents like DMSO and DMF.Inferred from reaction conditions
Storage Store at 2-8°C under an inert atmosphere.Achmem[5]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative production routes. A common synthetic approach involves the cyclization of an appropriately substituted anthranilic acid derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound starts from 2-amino-4-bromobenzoic acid. This approach involves the formation of the pyrimidine ring followed by chlorination.

retrosynthesis target This compound intermediate1 7-Bromoquinazolin-2-ol target->intermediate1 Chlorination starting_material 2-Amino-4-bromobenzoic acid intermediate1->starting_material Cyclization

Caption: Retrosynthetic analysis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol is a representative method for the laboratory-scale synthesis of this compound, adapted from established procedures for similar quinazoline derivatives.

Step 1: Synthesis of 7-Bromo-1H-quinazolin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzoic acid (1 equivalent) with formamide (4 equivalents).[7]

  • Heating: Heat the reaction mixture with stirring to 130 °C for 4 hours.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash with water, and then a cold, non-polar solvent like diethyl ether to remove residual formamide.

  • Drying: Dry the product under vacuum to yield 7-bromo-1H-quinazolin-4-one.

Step 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, carefully add 7-bromo-1H-quinazolin-4-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution due to the exothermic reaction of POCl₃ with water.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen substituents. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 7-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

reactivity quinazoline This compound snar_product 2-Substituted-7-bromoquinazoline quinazoline->snar_product Nucleophilic Aromatic Substitution (SNA_r) at C2 suzuki_product 7-Aryl-2-chloroquinazoline quinazoline->suzuki_product Suzuki Cross-Coupling at C7

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system activates the 2-position for nucleophilic attack. This allows for the facile displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols.

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: In a sealed tube or microwave vial, dissolve this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as isopropanol, DMF, or NMP.

  • Base: Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

  • Heating: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The product can then be purified by column chromatography or recrystallization.

This SNAr reaction is a cornerstone in the synthesis of kinase inhibitors, where the introduction of a substituted aniline at the 2-position is a common strategy to achieve potent and selective inhibition. For instance, this methodology is employed in the synthesis of analogues of Lapatinib, an EGFR/HER2 inhibitor used in breast cancer treatment.[8][9][10]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position, further expanding the molecular diversity accessible from this intermediate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of this compound (1 equivalent), an arylboronic acid or ester (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The crude product can be purified by column chromatography.

The sequential application of SNAr and Suzuki coupling reactions provides a powerful strategy for the synthesis of highly functionalized quinazoline derivatives with potential applications as kinase inhibitors and in materials science, such as in the development of organic light-emitting diodes (OLEDs).[13][14]

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Table 3: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) provides a definitive confirmation of the elemental composition.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its commercial availability and well-defined reactivity make it an invaluable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its procurement, synthesis, properties, and applications, with the aim of empowering scientists to leverage this powerful intermediate in their pursuit of innovation.

References

  • Supporting Information for a scientific article. (No specific title available).
  • Guidechem. How to Prepare 7-Bromo-2-chloroquinoxaline?
  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • Benchchem.
  • ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • ChemicalBook. 7-bromo-4-chloro-2-methylquinazoline(403850-84-0) 1 h nmr.
  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Wikipedia. Suzuki reaction.
  • Achmem. This compound.
  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound.
  • PubChem. This compound | C8H4BrClN2 | CID 45790052.
  • Sigma-Aldrich. This compound | 953039-66-2.
  • ResearchGate. (PDF)
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
  • Benchchem. Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • PMC - NIH. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • MedKoo Biosciences.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • arkat usa. A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • PMC - NIH. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions.
  • arkat usa.
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ResearchGate.
  • Organic & Biomolecular Chemistry (RSC Publishing). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii)
  • NIH. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • Advanced ChemBlocks. 7-bromo-2,4-dichloroquinazoline 97%.
  • PubChemLite. This compound (C8H4BrClN2).
  • Manifold @CUNY. Chapter 7 Nucleophilic Substitution Reactions | Organic Chemistry I.
  • MySkinRecipes. 7-Bromo-4-chloro-2-methylquinazoline.
  • NIH.
  • ResearchGate.
  • NIH.
  • PMC - PubMed Central. Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains.
  • TCI Deutschland GmbH. Organic Light-Emitting Diode (OLED)
  • PMC - NIH. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors.
  • Materials Chemistry Frontiers (RSC Publishing). Recent advances in organic light-emitting diodes: toward smart lighting and displays.
  • Benchchem. A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC.
  • NIH. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2.
  • PubChem - NIH.
  • RSC Publishing. Solution processable small molecules for organic light-emitting diodes.

Sources

reactivity of the chloro and bromo groups in 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Functionalization of 7-Bromo-2-chloroquinazoline

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry, offering two distinct and orthogonally reactive handles for molecular elaboration. The strategic and selective functionalization of the C2-chloro and C7-bromo positions is paramount for the efficient synthesis of diverse compound libraries targeting a wide array of biological targets. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of these two positions. We will delve into the core principles and field-proven protocols for achieving high regioselectivity in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental workflows, mechanistic diagrams, and comparative data tables are presented to equip researchers with the knowledge to rationally design and execute synthetic strategies for novel quinazoline-based therapeutics.

The Strategic Value of this compound in Drug Discovery

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs, including potent kinase inhibitors like erlotinib and gefitinib.[1] The utility of this compound (Figure 1) stems from its pre-functionalized nature, presenting two halogen atoms with distinct electronic environments and, consequently, differential reactivity.[2] Mastering the selective chemistry of this scaffold allows for the rapid and controlled introduction of molecular diversity at two key vectors, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This guide will dissect the chemical behavior of this versatile building block, moving from first principles to practical application. We will explore how reaction conditions can be tuned to predictably target either the C2 or C7 position, providing a roadmap for its use in complex synthetic campaigns.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Electronic Landscape and Inherent Reactivity

The regioselectivity of reactions on this compound is governed by the electronic architecture of the heterocyclic system. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, creating a pronounced polarization across the scaffold.

  • The C2-Chloro Position: The chlorine atom at the C2 position is flanked by two electronegative nitrogen atoms. This creates a highly electron-deficient (electrophilic) carbon center. Consequently, this position is exceptionally activated towards Nucleophilic Aromatic Substitution (SNAr) .[3][4][5] Nucleophilic attack at this site is highly favorable as the resulting negative charge can be effectively delocalized and stabilized by the adjacent nitrogen atoms in the Meisenheimer intermediate.[5]

  • The C7-Bromo Position: The bromine atom at the C7 position resides on the carbocyclic (benzene) portion of the quinazoline. While influenced by the overall electron-withdrawing nature of the fused pyrimidine ring, it is significantly less activated towards SNAr compared to the C2 position. However, the Carbon-Bromine bond is inherently weaker and more polarizable than the Carbon-Chlorine bond. This characteristic makes the C7-Br bond the preferred site for oxidative addition to a low-valent palladium(0) complex, the crucial first step in most cross-coupling reactions.[6]

This inherent electronic bias is the cornerstone of achieving selective functionalization, as illustrated in the diagram below.

G cluster_quinazoline This compound cluster_reactivity Dominant Reaction Pathways quinazoline N C (Cl) N C (Br) SNAr Nucleophilic Aromatic Substitution (SNAr) quinazoline:f2->SNAr Highly Electron-Deficient Activated by adjacent Nitrogens Pd_Coupling Palladium-Catalyzed Cross-Coupling quinazoline:f6->Pd_Coupling Weaker C-Br Bond Favors Oxidative Addition

Reactivity map of this compound.

Strategy 1: Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The pronounced electrophilicity of the C2 position makes it the prime target for modification with a wide range of nucleophiles. This reaction proceeds via the addition-elimination mechanism, where the nucleophile first adds to the C2 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[5][7]

Causality Behind Experimental Choices

The key to achieving selective SNAr at C2 is to employ conditions that favor this pathway while leaving the C7-Br bond untouched.

  • Nucleophile Choice: Strong to moderate nucleophiles such as primary/secondary amines, alkoxides, and thiolates are highly effective.

  • Solvent: Polar aprotic solvents like Dioxane, DMF, or NMP are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Reactions are often run at elevated temperatures (e.g., reflux) to overcome the activation energy, although the high reactivity of the C2 position can sometimes allow for milder conditions.[8] The C7-Br bond remains inert under these metal-free conditions.

Mandatory Visualization: SNAr at C2

The following diagram illustrates the accepted two-step mechanism for SNAr at the C2 position.

SNAr_Mechanism Start This compound + Nu⁻ Step1 Nucleophilic Attack (Addition) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Forms tetrahedral intermediate Step2 Chloride Elimination (Re-aromatization) Intermediate->Step2 Negative charge stabilized by N atoms Product 2-Substituted-7-bromoquinazoline + Cl⁻ Step2->Product

Addition-Elimination mechanism for SNAr at C2.
Experimental Protocol: Selective Amination at C2

This protocol describes a representative procedure for the selective displacement of the 2-chloro group with a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (0.1 M concentration)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and Potassium Carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-Dioxane, followed by the addition of Morpholine via syringe.

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-bromo-2-(morpholino)quinazoline.

Strategy 2: Selective Functionalization via Palladium-Catalyzed Cross-Coupling

To functionalize the C7 position, chemists can exploit the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[9][10] These powerful transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[12][13][14] By carefully selecting the catalyst and conditions, the C7-Br bond can be selectively coupled, leaving the C2-Cl bond available for subsequent modification.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are crucial. They stabilize the palladium center, promote oxidative addition at the C-Br bond, and facilitate reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[13]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common, though anhydrous conditions can also be used.[6]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C7

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flask suitable for inert atmosphere reactions, combine this compound, phenylboronic acid, and sodium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent mixture via cannula or syringe.

  • Heat the mixture to 80-90 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain 2-chloro-7-phenylquinazoline.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the palladium-catalyzed formation of C-N bonds between an aryl halide and an amine.[15][16][17] This provides an alternative, metal-catalyzed route to amination that is complementary to the SNAr approach and selectively targets the C7 position. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners.[18][19]

Reaction TypeTarget PositionKey Reagents & ConditionsMechanistic Rationale
SNAr Amination C2-ClAmine, Base (e.g., K₂CO₃), Polar Solvent (Dioxane), HeatHigh electrophilicity of C2 due to adjacent N atoms.
Suzuki Coupling C7-BrBoronic Acid, Pd Catalyst, Ligand, Base, HeatLower C-Br bond energy favors oxidative addition of Pd(0).
Buchwald-Hartwig C7-BrAmine, Pd Catalyst, Bulky Ligand, Strong Base (NaOtBu), HeatSelective oxidative addition to the more reactive C-Br bond.

Table 1. Summary of Regioselective Functionalization Strategies.

Sequential Functionalization: A Strategy for Polysubstituted Quinazolines

The true power of this compound lies in the ability to perform sequential, regioselective reactions. By combining the orthogonal reactivity of the two positions, complex and diverse molecules can be assembled efficiently. A common and highly effective workflow involves an initial palladium-catalyzed cross-coupling at the C7-Br position, followed by a nucleophilic aromatic substitution at the C2-Cl position.

Workflow for sequential functionalization of this compound.

This two-step approach provides a modular and reliable route to access 2,7-disubstituted quinazolines, a scaffold of significant interest in contemporary drug discovery programs.

Conclusion

The differential offers a predictable and powerful platform for synthetic innovation. The highly electron-deficient C2 position is primed for nucleophilic aromatic substitution, while the more reactive C7-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and applying the robust protocols outlined in this guide, researchers can selectively functionalize either position with a high degree of control. This strategic approach, particularly when used in sequential modifications, unlocks access to a vast chemical space of novel quinazoline derivatives, accelerating the journey of drug discovery and development.

References

  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

  • NIH. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromo-2-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent platform for developing molecules that can selectively interact with various biological targets. Derivatives of quinazoline are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

Among the vast library of quinazoline-based compounds, 7-bromo-2-chloroquinazoline stands out as a particularly valuable and versatile intermediate. The bromine atom at the 7-position and the chlorine atom at the 2-position serve as orthogonal synthetic handles, allowing for sequential and site-selective functionalization through various cross-coupling and nucleophilic substitution reactions. This enables the rapid generation of diverse molecular libraries essential for structure-activity relationship (SAR) studies in drug discovery programs, particularly in the development of kinase inhibitors.[1]

This technical guide provides a comprehensive, three-step synthetic protocol for the preparation of this compound, starting from the commercially available precursor, 2-amino-4-bromobenzoic acid.[2][3] The narrative emphasizes the chemical principles behind each transformation, offering field-proven insights to ensure reproducibility and high yields.

Overall Synthetic Pathway

The synthesis is designed as a robust three-step sequence, ensuring the efficient construction and functionalization of the quinazoline core. Each step involves the isolation and characterization of a stable intermediate, providing logical checkpoints for quality control.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Dechlorination A 2-Amino-4-bromobenzoic Acid B Intermediate I: 7-Bromo-3,4-dihydroquinazolin-4-one A->B  Formamidine Acetate, Reflux   C Intermediate II: 7-Bromo-2,4-dichloroquinazoline B->C  POCl₃, DIPEA (cat.), Reflux   D Target Compound: This compound C->D  H₂, Pd/C, Et₃N  

Figure 1: Three-step workflow for the synthesis of this compound.

Protocol 1: Synthesis of 7-Bromo-3,4-dihydroquinazolin-4-one (Intermediate I)

Principle and Rationale

This initial step involves the construction of the foundational quinazolinone ring system. The synthesis proceeds via a condensation reaction between 2-amino-4-bromobenzoic acid and formamidine acetate. The amino group of the anthranilic acid derivative attacks the electrophilic carbon of the formamidine, leading to an intermediate that undergoes intramolecular cyclization upon heating. Subsequent dehydration yields the stable 7-bromo-3,4-dihydroquinazolin-4-one. Formamidine acetate is an ideal reagent as it serves as a C1 source and is a stable, easy-to-handle salt. The reaction is typically driven to completion by heating under reflux to remove water.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-bromobenzoic Acid≥98%Standard SupplierStarting Material
Formamidine Acetate≥98%Standard SupplierC1 Source
2-MethoxyethanolAnhydrousStandard SupplierSolvent
Deionized WaterN/AIn-houseFor washing
EthanolReagent GradeStandard SupplierFor washing/recrystallization
Step-by-Step Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromobenzoic acid (21.6 g, 100 mmol) and formamidine acetate (15.6 g, 150 mmol).

  • Add 2-methoxyethanol (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 125°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual starting materials and solvent.

  • Dry the product in a vacuum oven at 80°C overnight to yield 7-bromo-3,4-dihydroquinazolin-4-one as an off-white solid.

Expected Results & Characterization
ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
Melting Point >250 °C
Molecular Weight 225.04 g/mol [1]
¹H NMR Consistent with the structure of 7-bromo-3,4-dihydroquinazolin-4-one
Mass Spec (ESI+) m/z = 224.9/226.9 [M+H]⁺

Protocol 2: Synthesis of 7-Bromo-2,4-dichloroquinazoline (Intermediate II)

Principle and Rationale

This step converts the lactam functionality of the quinazolinone into the corresponding dichloro derivative. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent used in excess as both reagent and solvent. The reaction is catalyzed by a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), which reacts with POCl₃ to form a Vilsmeier-Haack type intermediate. This intermediate is a more potent electrophile, facilitating the chlorination of the amide tautomer of the quinazolinone at both the C2 and C4 positions. A thorough workup is critical to safely quench the excess POCl₃ and isolate the product.

G cluster_0 Chlorination Mechanism A 7-Bromo-4-quinazolone (Lactam form) B Amide Tautomer A->B Tautomerization D Phosphorylated Intermediate B->D + Vilsmeier Reagent (C) - DIPEA C Vilsmeier-Haack Reagent [POCl₂-DIPEA]+ E 7-Bromo-2,4-dichloroquinazoline D->E + Cl⁻ - PO₂Cl

Figure 2: Simplified mechanism of quinazolinone dichlorination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromo-3,4-dihydroquinazolin-4-oneFrom Step 1N/AStarting Material
Phosphorus Oxychloride (POCl₃)Reagent GradeStandard SupplierReagent & Solvent
N,N-Diisopropylethylamine (DIPEA)≥99%Standard SupplierCatalyst
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction
Saturated NaHCO₃ solutionN/AIn-houseFor neutralization
Crushed IceN/AIn-houseFor quenching
Step-by-Step Protocol
  • Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 7-bromo-3,4-dihydroquinazolin-4-one (11.25 g, 50 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 75 mL, ~800 mmol) to the flask under a nitrogen atmosphere.

  • Slowly add N,N-diisopropylethylamine (DIPEA, 1.7 mL, ~10 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Critical Quenching Step: In a separate large beaker (2 L), prepare a slurry of crushed ice (approx. 500 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This reaction is highly exothermic and will release HCl gas.

  • Once the quench is complete, carefully neutralize the acidic solution to pH 7-8 by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous slurry with dichloromethane (DCM, 3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to yield pure 7-bromo-2,4-dichloroquinazoline.[6][7]

Expected Results & Characterization

| Parameter | Expected Value | | :--- | :--- | :--- | | Yield | 70-85% | | Appearance | White to light yellow crystalline solid | | Melting Point | 135-138 °C | | Molecular Weight | 277.94 g/mol [6] | | ¹H NMR | Consistent with the structure of 7-bromo-2,4-dichloroquinazoline | | Mass Spec (ESI+) | m/z = 276.8/278.8/280.8 [M+H]⁺ |

Protocol 3: Synthesis of this compound (Target Compound)

Principle and Rationale

The final step is a selective dehalogenation of the C4-chloro substituent. The chlorine atom at the C4 position of the quinazoline ring is significantly more labile and susceptible to reduction than the C2-chloro atom. This enhanced reactivity is due to the electronic influence of the adjacent ring nitrogen. Catalytic hydrogenation using palladium on carbon (Pd/C) is an efficient and clean method for this transformation. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N), is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed during the reaction. This prevents the poisoning of the palladium catalyst and drives the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromo-2,4-dichloroquinazolineFrom Step 2N/AStarting Material
Palladium on Carbon (Pd/C)10 wt. %Standard SupplierCatalyst
Triethylamine (Et₃N)≥99%Standard SupplierAcid Scavenger
Ethyl Acetate (EtOAc)AnhydrousStandard SupplierSolvent
Hydrogen (H₂) GasHigh PurityGas SupplierReducing Agent
Celite®N/AStandard SupplierFiltration Aid
Step-by-Step Protocol
  • To a 500 mL hydrogenation flask, add 7-bromo-2,4-dichloroquinazoline (8.34 g, 30 mmol) and ethyl acetate (200 mL).

  • Add triethylamine (4.6 mL, 33 mmol) to the solution.

  • Carefully add 10% palladium on carbon (10% Pd/C, ~800 mg, ~10 mol%) under a nitrogen atmosphere.

  • Seal the flask, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for this scale) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol to yield the final product, this compound.[8][9]

Expected Results & Characterization

| Parameter | Expected Value | | :--- | :--- | :--- | | Yield | 80-90% | | Appearance | White solid | | Melting Point | 150-153 °C | | Molecular Weight | 243.49 g/mol [8] | | ¹H NMR | Consistent with the structure of this compound | | Mass Spec (ESI+) | m/z = 242.9/244.9 [M+H]⁺ |

Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coats, and gloves, is required at all times.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution and always add the reaction mixture to ice, never the other way around.

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen. Do not allow the catalyst to become dry in the presence of air. The use of hydrogen gas carries an explosion risk; ensure there are no ignition sources nearby.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete reaction; Insufficient heating time or temperature.Ensure the reaction is heated to a consistent reflux. Extend the reaction time and monitor by TLC until the starting material is consumed.
Incomplete dichlorination in Protocol 2 Insufficient reagent or reaction time; Deactivated POCl₃ due to moisture.Use a larger excess of fresh POCl₃. Ensure all glassware is oven-dried. Increase reflux time.
Over-reduction in Protocol 3 (loss of 2-Cl) Reaction time too long; Catalyst too active or too much used.Monitor the reaction closely by TLC/LC-MS and stop immediately upon consumption of the starting material. Reduce the catalyst loading or reaction time.
Product isolation issues after POCl₃ quench Product is partially soluble in the acidic aqueous layer.Ensure the pH is fully neutralized to 7-8 before extraction. Perform additional extractions with DCM or ethyl acetate.

References

  • An In-depth Technical Guide to the Core Properties of 2-Amino-4-bromobenzoic Acid - Benchchem. (n.d.).
  • Synthesis of ethyl 2-amino-4-bromobenzoate - PrepChem.com. (n.d.).
  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.).
  • Synthesis of fused quinazolinones via visible light induced cyclization of 2-aminobenzaldehydes with tetrahydroisoquinolines | Request PDF - ResearchGate. (n.d.).
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - NIH. (n.d.).
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications. (2019).
  • Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis - Benchchem. (n.d.).
  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. - ResearchGate. (n.d.).
  • Top Uses of 2-Amino-4-Bromobenzoic Acid in Chemical Synthesis. (n.d.).
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. (n.d.).
  • Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound - NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • 7-bromo-2,4-dichloroquinazoline 97% - Advanced ChemBlocks. (n.d.).
  • 7-Bromo-3,4-dihydroquinazolin-4-one - MySkinRecipes. (n.d.).
  • This compound | C8H4BrClN2 | CID 45790052 - PubChem. (n.d.).
  • This compound | 953039-66-2 - Sigma-Aldrich. (n.d.).
  • 7-Bromo-2?4-dichloroquinazoline - Biotuva Life Sciences. (n.d.).

Sources

Mastering the Suzuki-Miyaura Coupling: A Protocol for the Selective Functionalization of 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as applied to the 7-bromo-2-chloroquinazoline scaffold, a common intermediate in medicinal chemistry and drug development. Quinazoline derivatives are integral to numerous pharmacologically active agents, making their efficient and selective synthesis a critical focus for researchers.[1][2][3][4] The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds due to its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[5][6][7][8]

This document offers an in-depth analysis of the reaction mechanism, a guide to optimizing key parameters, a step-by-step experimental protocol, and a troubleshooting reference for common challenges.

Core Principles: Mechanism and Regioselectivity

The Suzuki-Miyaura coupling is a powerful transition-metal catalyzed reaction that couples an organoboron species with an organic halide or triflate.[7][9] The catalytic cycle, which revolves around a palladium center cycling between Pd(0) and Pd(II) oxidation states, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][10]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the quinazoline. This is typically the rate-determining step.

  • Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium(II) center, displacing the halide.[5][7]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[6][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition Trans_Complex R¹-Pd(II)L₂-R² (Transmetalation Product) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Halide R¹-X (this compound) Halide->OA_Complex Boronic R²-B(OH)₂ + Base Boronic->Trans_Complex Product R¹-R² (Coupled Product) Product->Trans_Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity with this compound

A critical consideration for dihalogenated substrates is regioselectivity. The oxidative addition step is highly sensitive to the nature of the carbon-halogen bond. The relative reactivity for halogens in Suzuki couplings is generally I > Br > OTf >> Cl.[8] Consequently, for this compound, the palladium catalyst will preferentially insert into the more labile C7-Br bond over the stronger, less reactive C2-Cl bond. This inherent reactivity difference allows for the selective synthesis of 7-aryl-2-chloroquinazolines under carefully controlled conditions. Achieving coupling at the C2-Cl position would typically require more forcing conditions or specialized catalyst systems after the C7 position has already reacted.[11]

Optimizing Reaction Parameters

Successful Suzuki coupling hinges on the careful selection and optimization of several interacting parameters. A Design of Experiments (DoE) approach can significantly reduce the number of experiments needed to find optimal conditions.[12]

Key Experimental Variables
ParameterRole & Common ChoicesRationale & Expert Insights
Palladium Source Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts.[6][10]Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require an accompanying ligand to form the active catalytic species in situ. Buchwald precatalysts are highly efficient and designed for easy activation to the active Pd(0) species.[6]
Ligand Phosphines: PPh₃, PCy₃, P(t-Bu)₃. Biarylphosphines: SPhos, XPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, IMes.[5][13]Ligand choice is critical. Bulky, electron-rich ligands like trialkylphosphines (PCy₃) or biarylphosphines (SPhos) promote oxidative addition and stabilize the Pd(0) center, enhancing catalytic turnover, especially for less reactive chlorides.[13][14] The choice can dramatically affect yield and reaction rate.
Base Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[15] Organic: Et₃N (less common).The base activates the boronic acid for transmetalation.[5][10] K₂CO₃ and Na₂CO₃ are common, cost-effective choices.[15] K₃PO₄ is a stronger base often effective in challenging couplings. Cs₂CO₃ is highly effective but more expensive. The choice of base should be matched with the solvent system.
Solvent Aqueous Mixtures: 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O.[15] Anhydrous: THF, DMF.Biphasic solvent systems are very common and often enhance reaction rates.[15][16] Water helps dissolve the inorganic base and facilitates the formation of the boronate complex. The choice of organic solvent is dictated by reagent solubility and the required reaction temperature.
Boron Reagent Boronic Acids: R-B(OH)₂. Boronate Esters: R-B(pin), MIDA boronates.[6]Boronic acids are most common but can be prone to decomposition (protodeboronation).[6] Pinacol (pin) or MIDA esters offer greater stability, especially for heteroaryl or vinyl boron species, and are useful for "slow release" of the boronic acid.[16]
Temperature Typically 70-120 °C.[1][15]Temperature is a critical parameter influencing reaction kinetics.[15] Higher temperatures can accelerate the slow oxidative addition to chlorides but may also lead to catalyst decomposition or side reactions. Optimization is key.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid at the C7 position.

Materials and Reagents
  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • TLC plates and appropriate eluent for reaction monitoring

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 7-aryl-2-chloroquinazoline.

Figure 2: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) species was oxidized or catalyst precursor was not properly activated.Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents. Consider using a more robust precatalyst (e.g., a Buchwald G3 precatalyst).
Insufficient Temperature: The activation barrier, especially for C-Cl bond activation (if desired), was not overcome.Increase the reaction temperature incrementally. Consider switching to a higher-boiling solvent like DMF or using microwave irradiation.[18]
Poor Base/Solvent Choice: The base is not soluble enough or is not strong enough to facilitate transmetalation.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the solvent system is appropriate for the chosen base (e.g., aqueous mixtures for carbonates/phosphates).
Protodeboronation Unstable Boronic Acid: The boronic acid degrades to the corresponding arene before coupling. This is common for electron-rich or heteroaryl boronic acids.Use a more stable boronate ester (e.g., pinacol or MIDA ester).[16] Use a milder base (e.g., KF) or run the reaction under anhydrous conditions if possible. Minimize reaction time.
Homocoupling of Boronic Acid Presence of Oxygen: O₂ can facilitate the homocoupling of boronic acids and deactivate the Pd(0) catalyst.Rigorously degas all solvents and ensure a positive pressure of inert gas throughout the reaction.
Pd(II) Species: Using a Pd(II) source without complete reduction to Pd(0) can promote homocoupling.[6]Ensure conditions are suitable for the reduction of the Pd(II) precatalyst. The presence of a phosphine ligand often facilitates this process.
Loss of Regioselectivity High Temperature/Long Reaction Time: Forcing conditions can begin to activate the C-Cl bond, leading to di-substituted products.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the reaction temperature. Use a catalyst system known for lower reactivity towards aryl chlorides if mono-substitution is desired.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The ability to selectively functionalize the quinazoline ring at various positions is therefore of paramount importance in the design and synthesis of novel drug candidates. 7-Bromo-2-chloroquinazoline is a versatile building block that offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of diverse molecular fragments. This guide provides an in-depth technical overview and detailed protocols for the selective functionalization of this important intermediate.

Understanding the Regioselectivity: The C-Br vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being C-I > C-Br >> C-Cl.[1] This established principle is the cornerstone for achieving regioselectivity in the cross-coupling of this compound. The carbon-bromine bond at the 7-position is significantly more susceptible to oxidative addition by the palladium catalyst than the more robust carbon-chlorine bond at the 2-position. This inherent difference in reactivity allows for the selective functionalization of the C7-position while leaving the C2-chloro substituent intact for subsequent transformations.

This selective approach is crucial for the efficient and controlled synthesis of polysubstituted quinazolines, as demonstrated in analogous systems like 6-bromo-2-chloroquinoline, where selective Buchwald-Hartwig amination occurs at the C-Br position.

Suzuki-Miyaura Coupling: Forging C-C Bonds at the C7-Position

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] In the case of this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl groups at the 7-position with high selectivity.

Key Experimental Considerations:
  • Catalyst System: A suitable palladium catalyst and ligand are crucial for efficient coupling. Commonly used systems include Pd(PPh₃)₄, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For challenging couplings, more electron-rich and bulky ligands such as SPhos or XPhos may be beneficial.

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The solubility of the base can be a key factor, and in some cases, a phase-transfer catalyst may be advantageous.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and an aqueous solution of the base is typically used. The reaction should be thoroughly degassed to prevent catalyst deactivation.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the C7-position.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-7-phenylquinazoline.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Complex [Ar-Pd(II)L₂(Br)] Pd0->PdII_Complex ArylHalide This compound OxidativeAddition Oxidative Addition PdII_Aryl_Complex [Ar-Pd(II)L₂(R)] PdII_Complex->PdII_Aryl_Complex BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base (e.g., K₂CO₃) PdII_Aryl_Complex->Pd0 Product 2-Chloro-7-arylquinazoline PdII_Aryl_Complex->Product ReductiveElimination Reductive Elimination Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Complex [Ar-Pd(II)L(Br)] Pd0->PdII_Complex ArylHalide This compound OxidativeAddition Oxidative Addition PdII_Amido_Complex [Ar-Pd(II)L(NR₂)] PdII_Complex->PdII_Amido_Complex Amine R₂NH AmineCoordination Amine Coordination & Deprotonation Base Base (e.g., NaOtBu) PdII_Amido_Complex->Pd0 Product 2-Chloro-7-(dialkylamino)quinazoline PdII_Amido_Complex->Product ReductiveElimination Reductive Elimination

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors using the 7-Bromo-2-chloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Quinazoline Scaffold

In the landscape of modern oncology, protein kinase inhibitors represent a revolutionary class of targeted therapeutics. Kinases, by controlling cellular signaling pathways, are pivotal in cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.[1] Within the vast chemical space of kinase inhibitors, the quinazoline ring system has emerged as a "privileged scaffold".[2][3] Its bicyclic structure serves as an excellent bioisostere of the adenine core of ATP, enabling potent and selective binding to the kinase ATP pocket. This has led to the development of several landmark FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, primarily targeting the Epidermal Growth Factor Receptor (EGFR) family.[4][5]

This application note provides a detailed guide for researchers and drug development professionals on leveraging a highly versatile building block, 7-Bromo-2-chloroquinazoline , for the efficient synthesis of diverse kinase inhibitor libraries. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic rationale for its use. The key to this scaffold's utility lies in the orthogonal reactivity of its two halogen substituents: the 2-chloro position is primed for nucleophilic aromatic substitution (SNAr), while the 7-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual functionality allows for a modular and powerful approach to inhibitor design.

Part 1: The Quinazoline Core - A Cornerstone of Kinase Inhibition

The fundamental mechanism by which quinazoline-based inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's catalytic activity.[6] The aniline substituent, typically attached at C4 (or C2 in our case), projects into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.

Caption: General binding mode of a quinazoline inhibitor in a kinase ATP pocket.

Part 2: Synthetic Strategy - Orthogonal Functionalization

The synthetic elegance of using this compound stems from the differential reactivity of the two halogen atoms. The chlorine atom at the C2 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the bromine at C7. This is due to the electron-withdrawing effect of the adjacent ring nitrogens, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at C2. Conversely, the C7-bromo bond is more susceptible to oxidative addition by a palladium(0) complex, making it the preferred site for cross-coupling reactions.

This disparity in reactivity allows for a highly controlled, sequential approach to synthesize complex molecules. The first step typically involves the SNAr reaction at C2 to install the crucial hinge-binding moiety. The resulting intermediate, now bearing a stable C-N bond at C2, retains the C7-bromo "handle" for subsequent diversification through various palladium-catalyzed cross-coupling reactions.

cluster_products Diverse Kinase Inhibitor Library START This compound STEP1 Step 1: SNAr at C2 START->STEP1 INTERMEDIATE Intermediate: 2-Anilino-7-bromoquinazoline STEP1->INTERMEDIATE STEP2 Step 2: Pd-Catalyzed Cross-Coupling at C7 INTERMEDIATE->STEP2 SUZUKI Suzuki Coupling (C-C Bond) STEP2->SUZUKI BUCHWALD Buchwald-Hartwig (C-N Bond) STEP2->BUCHWALD SONOGASHIRA Sonogashira Coupling (C-C Alkyne Bond) STEP2->SONOGASHIRA

Caption: Workflow for the orthogonal synthesis of kinase inhibitors.

Part 3: Protocols and Methodologies

The following protocols are generalized methodologies and should be optimized for specific substrates. All reactions should be conducted in a fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This procedure details the reaction of this compound with a substituted aniline to form the core 2-anilino-7-bromoquinazoline intermediate. This reaction is analogous to the final coupling step in the synthesis of many EGFR inhibitors like Erlotinib.[7]

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-ethynylaniline) (1.1 equivalents)

  • Isopropanol (IPA) or n-Butanol

  • Optional: HCl in dioxane or p-Toluenesulfonic acid (catalytic)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add isopropanol (or n-butanol) to create a suspension (approx. 0.1-0.2 M concentration).

  • Add the substituted aniline (1.1 eq) to the suspension.

  • If the aniline is a weak nucleophile, a catalytic amount of acid (e.g., a few drops of concentrated HCl or a crystal of p-TsOH) can be added to protonate the quinazoline ring, further activating the C2 position.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol, followed by a non-polar solvent like hexane to remove residual impurities.

  • Dry the product under vacuum to yield the 2-anilino-7-bromoquinazoline intermediate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality: The use of a protic solvent like isopropanol is common as it can facilitate the proton transfers involved in the addition-elimination mechanism and is effective at solubilizing the reagents at elevated temperatures. The reaction is driven to completion by the formation of the stable aromatic product.

Protocol 2: Suzuki-Miyaura Coupling at the C7-Position

This protocol describes the formation of a carbon-carbon bond at the C7 position, which is excellent for introducing aryl or heteroaryl moieties to probe interactions in the solvent-exposed region of the ATP pocket.

Materials:

  • 2-Anilino-7-bromoquinazoline intermediate (from Protocol 1)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2-1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., XPhos, SPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the 2-anilino-7-bromoquinazoline intermediate (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst and ligand (if required).

  • Add the anhydrous solvent via syringe.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The Suzuki reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and finally reductive elimination to form the C-C bond and regenerate the catalyst.[8][9] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

Protocol 3: Buchwald-Hartwig Amination at the C7-Position

This method is used to install nitrogen-based functional groups (primary or secondary amines), which can introduce key hydrogen-bonding features or improve the physicochemical properties (e.g., solubility) of the final inhibitor.

Materials:

  • 2-Anilino-7-bromoquinazoline intermediate (from Protocol 1)

  • Amine (e.g., Morpholine, Piperazine) (1.2-2.0 equivalents)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, Josiphos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the 2-anilino-7-bromoquinazoline intermediate (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality: The Buchwald-Hartwig amination proceeds via a catalytic cycle similar to other cross-coupling reactions.[10] The use of a strong, sterically hindered base is crucial for deprotonating the amine nucleophile without competing in the reaction. The specialized phosphine ligands are designed to promote the reductive elimination step, which is often rate-limiting in C-N bond formation.[11]

Part 4: Data Presentation and Characterization

The choice of reaction conditions is highly dependent on the specific substrates being coupled. The following table provides a starting point for optimization.

Reaction TypeTypical Catalyst (mol%)Typical Ligand (mol%)Typical Base (eq)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5%) or Pd₂(dba)₃ (2%)- or XPhos (4%)K₂CO₃ (2.0)Dioxane/H₂O80-100
Buchwald-Hartwig Pd(OAc)₂ (2%)BINAP (3%)NaOt-Bu (1.5)Toluene90-110
Sonogashira PdCl₂(PPh₃)₂ (2%)-Et₃NTHF/DMF60-80
Note: Sonogashira coupling also requires a copper(I) co-catalyst (e.g., CuI, 5 mol%).[12]

Successful synthesis must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure of the final compound, showing the disappearance of the C7-H signal and the appearance of new signals corresponding to the coupled moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized inhibitor.

Part 5: Structure-Activity Relationship (SAR) Insights

The synthetic strategy outlined here is a powerful engine for exploring the structure-activity relationship (SAR) of new kinase inhibitors.

  • C2-Aniline Moiety: This group is the primary "anchor" to the kinase hinge region. Modifications here are generally conservative. Small electron-withdrawing groups on the aniline ring (e.g., chloro, ethynyl) can modulate the electronics and conformation, often enhancing potency.[6]

  • C7-Substituent: This position projects towards the solvent-exposed region at the mouth of the ATP pocket. It is the primary site for diversification to improve:

    • Potency and Selectivity: Introducing bulky or specific functional groups can create favorable interactions with non-conserved residues among different kinases, leading to higher selectivity.[5]

    • Physicochemical Properties: Adding polar groups (e.g., via Buchwald-Hartwig amination with morpholine) can significantly improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

cluster_c2 C2-Aniline Modification cluster_c7 C7-Position Diversification CORE 2-Anilinoquinazoline Core HINGE Hinge Binding (Potency Anchor) CORE->HINGE SELECTIVITY Selectivity Tuning CORE->SELECTIVITY SOLUBILITY Solubility / ADME PROPERTIES New Vector Interactions

Caption: Structure-Activity Relationship (SAR) strategy for inhibitor development.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its well-differentiated halogen positions enable a robust and modular synthetic approach, allowing for the initial installation of a core hinge-binding element followed by extensive diversification. By employing standard yet powerful reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, research teams can efficiently generate large libraries of compounds. This strategy facilitates a systematic exploration of structure-activity relationships, accelerating the discovery of potent, selective, and drug-like kinase inhibitors for the next generation of targeted cancer therapies.

References

  • Saleem, M., et al. (2014). An improved and economical method has been described for the synthesis of erlotinib hydrochloride. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hu, Y., & Bajorath, J. (2013). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Singh, S., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals. Available at: [Link]

  • Nguyen, T. H. T., et al. (2019). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Journal of Science and Technology. Available at: [Link]

  • Li, J., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Available at: [Link]

  • Maiden, T. M. M., et al. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal. Available at: [Link]

  • Hu, Y., & Bajorath, J. (2013). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]

  • Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]

  • Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. Available at: [Link]

  • De Klerk, D., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. RSC Sustainability. Available at: [Link]

  • Velvadapu, V., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nannapaneni, V. C., et al. (2014). Process for the preparation of lapatinib. Google Patents.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Wang, X., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]

  • Wodicka, L. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Ye, W., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Barlaam, B., et al. (2011). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Laras, Y., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]

  • El-Karim, S. S. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Chemical Kinomics. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • El-Azab, A. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Keglevich, G., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available at: [Link]

  • AbacipharmTech. (n.d.). 7-Bromo-2-chloroquinazolin-4-amine. AbacipharmTech. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 7-bromo-2-chloroquinazoline. Quinazoline derivatives are pivotal scaffolds in medicinal chemistry, and the ability to selectively functionalize them is crucial for the development of novel therapeutic agents. This guide elucidates the principles of regioselectivity inherent to the this compound core, offering field-proven, step-by-step protocols for the selective substitution of the C2-chloro group. Furthermore, it explores the orthogonal reactivity of the C7-bromo position, providing protocols for palladium-catalyzed cross-coupling reactions. This dual approach enables a comprehensive strategy for the targeted diversification of this valuable heterocyclic system.

Introduction: The Quinazoline Scaffold and the Principle of Regioselective Functionalization

The quinazoline ring system is a privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors like gefitinib and erlotinib, which are used in cancer therapy. The inherent electronic properties of the quinazoline core, with its electron-deficient pyrimidine ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr).

The substrate in focus, this compound, presents two distinct reactive sites for functionalization: a chloro group at the C2 position and a bromo group at the C7 position. Understanding the differential reactivity of these two positions is paramount for predictable and efficient synthesis.

  • C2-Position (Chloro): The C2 carbon is directly flanked by two nitrogen atoms, which strongly withdraw electron density. This makes the C2 position highly electrophilic and susceptible to nucleophilic attack, classic for an SNAr reaction.[1]

  • C7-Position (Bromo): The C7 position on the fused benzene ring is less activated towards traditional SNAr. However, the carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling.[2][3]

This differential reactivity allows for a highly regioselective approach to molecular elaboration. The C2-chloro group can be selectively displaced by a variety of nucleophiles under thermal or microwave-assisted SNAr conditions, leaving the C7-bromo group intact for subsequent palladium-catalyzed transformations.

Mechanistic Insight: The SNAr Pathway at the C2-Position

The nucleophilic aromatic substitution at the C2-position of this compound proceeds via a well-established addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge in the Meisenheimer complex is delocalized over the electron-withdrawing nitrogen atoms of the quinazoline ring, which stabilizes this intermediate.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the C2-substituted quinazoline product.

SNAr_Mechanism

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete diagram.

Protocol I: SNAr with Amine Nucleophiles - Synthesis of 2-Amino-7-bromoquinazolines

This protocol details the reaction of this compound with a representative secondary amine, morpholine. The procedure can be adapted for a wide range of primary and secondary amines.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>97% PuritySigma-Aldrich
MorpholineAnhydrous, >99%Acros Organics
Isopropanol (IPA)AnhydrousFisher Scientific
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedJ.T. Baker
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aq. NaHCO₃ solution-Lab-prepared
Brine-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)-EMD Millipore
Step-by-Step Experimental Procedure

snAr_workflow

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 243.5 mg), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), and anhydrous isopropanol (10 mL).

  • Addition of Nucleophile: Add morpholine (1.2 mmol, 105 µL) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the inorganic salts, washing the pad with a small amount of isopropanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-bromo-2-morpholinoquinazoline.

Causality Behind Experimental Choices
  • Solvent: Isopropanol is a common choice as it is polar enough to dissolve the reactants to some extent but has a boiling point that allows for thermal activation without requiring high-pressure apparatus. Other solvents like ethanol, n-butanol, or DMF can also be effective.

  • Base: Potassium carbonate is a mild inorganic base used to scavenge the HCl generated during the reaction. Its use prevents the protonation of the amine nucleophile, which would render it unreactive. Triethylamine (Et₃N) is another common choice.

  • Microwave Irradiation: For less reactive amines or to accelerate the reaction, microwave heating is a highly effective alternative. Reactions can often be completed in 15-30 minutes at 120-150°C in a sealed microwave vial.[4]

Orthogonal Reactivity: Functionalization of the C7-Bromo Position

Once the C2-position has been functionalized via SNAr, the C7-bromo position is available for a variety of palladium-catalyzed cross-coupling reactions. This two-step, regioselective strategy allows for the synthesis of diverse, highly-substituted quinazoline libraries.

Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2] This protocol provides a general procedure for coupling a primary or secondary amine at the C7 position of a 2-substituted-7-bromoquinazoline.

Reagent/CatalystTypical Loading/EquivalentsPurpose
2-Substituted-7-bromoquinazoline1.0 eqSubstrate
Amine (R₂NH or RNH₂)1.2 eqNucleophile
Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%Palladium Pre-catalyst
Xantphos or BINAP2-10 mol%Phosphine Ligand
NaOt-Bu or Cs₂CO₃2.0 eqBase
Dioxane or Toluene-Anhydrous, Degassed Solvent

General Procedure: In a glovebox or under an inert atmosphere (Argon/Nitrogen), combine the 2-substituted-7-bromoquinazoline, the amine, the base, the palladium pre-catalyst, and the ligand in a dry reaction vessel. Add the degassed solvent and heat the reaction (typically 80-110°C) until completion as monitored by TLC or LC-MS. After cooling, the reaction is typically filtered through Celite, concentrated, and purified by column chromatography.

Protocol III: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[5][6] This enables the introduction of aryl or heteroaryl groups at the C7 position.

Reagent/CatalystTypical Loading/EquivalentsPurpose
2-Substituted-7-bromoquinazoline1.0 eqSubstrate
(Hetero)arylboronic Acid1.5 eqCoupling Partner
Pd(PPh₃)₄ or PdCl₂(dppf)2-5 mol%Palladium Catalyst
K₂CO₃ or K₃PO₄2.0-3.0 eqBase
Dioxane/Water or Toluene-Degassed Solvent System

General Procedure: To a degassed mixture of the 2-substituted-7-bromoquinazoline, boronic acid, and base in the chosen solvent system, add the palladium catalyst. Heat the reaction mixture (typically 80-100°C) under an inert atmosphere until the starting material is consumed. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with aqueous solutions, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Safety and Handling

  • This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere.

  • Strong bases like sodium tert-butoxide (NaOt-Bu) are corrosive and moisture-sensitive. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a versatile building block that allows for selective, stepwise functionalization. The C2-chloro position is readily substituted by a range of nucleophiles via nucleophilic aromatic substitution, while the more robust C7-bromo position serves as an excellent handle for subsequent palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to synthesize diverse libraries of quinazoline derivatives for further investigation.

References

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 2022 , 18, 276-285. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 2021 , 17, 2968-2978. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 2013 , 3, 16239-16257. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2022 , 27(19), 6296. [Link]

  • This compound. PubChem. [Link]

Sources

Application Notes and Protocols for the Derivatization of 7-Bromo-2-chloroquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The versatility of the quinazoline system allows for extensive structural modifications, enabling chemists to fine-tune its biological activity against numerous therapeutic targets.[6]

Among the many quinazoline building blocks, 7-Bromo-2-chloroquinazoline (CAS: 953039-66-2) has emerged as a particularly valuable intermediate.[7][8] This molecule features two distinct and orthogonally reactive halogen atoms. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position is ideally suited for palladium-catalyzed cross-coupling reactions. This differential reactivity provides a strategic platform for the sequential and selective introduction of diverse functionalities, facilitating the rapid construction of complex molecular libraries for drug discovery programs.

This guide provides an in-depth exploration of the key derivatization strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and a discussion of the therapeutic relevance of the resulting compounds.

Strategic Derivatization Pathways

The two halogen substituents on the this compound scaffold can be functionalized through distinct chemical pathways. This allows for a modular approach to library synthesis, where either position can be addressed selectively.

G cluster_c2 C2 Derivatization (SNAr) cluster_c7 C7 Derivatization (Pd-Coupling) cluster_sequential Sequential Derivatization start This compound c2_prod 7-Bromo-2-(amino)quinazoline start->c2_prod  R-NH2 (Nucleophilic Substitution) c7_suzuki 7-(Aryl)-2-chloroquinazoline start->c7_suzuki  Ar-B(OH)2, Pd Catalyst (Suzuki-Miyaura Coupling) c7_buchwald 7-(Amino)-2-chloroquinazoline start->c7_buchwald  R-NH2, Pd Catalyst (Buchwald-Hartwig Amination) seq_prod 7-(Aryl)-2-(amino)quinazoline c2_prod->seq_prod  Ar-B(OH)2 (Suzuki) c7_suzuki->seq_prod  R-NH2 (SNAr)

Figure 1: Key derivatization strategies for this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Scientific Rationale

The C2 position of the quinazoline ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3). This electronic feature makes the C2-chloro group susceptible to displacement by a wide range of nucleophiles in an SNAr reaction. This reaction typically proceeds under milder conditions compared to the substitution of chloro groups on less activated aromatic systems. While studies on 2,4-dichloroquinazolines show that the C4 position is often more reactive[9][10], the C2 position in the title compound is sufficiently activated for efficient substitution, particularly with amine nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted before being restored upon the expulsion of the chloride leaving group.[11]

Detailed Experimental Protocol: Synthesis of 7-Bromo-2-(morpholino)quinazoline

This protocol describes a typical amination at the C2 position using morpholine as the nucleophile.

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle/oil bath

Procedure:

  • To a round-bottom flask, add this compound (e.g., 243 mg, 1.0 mmol), solvent (e.g., 5 mL of DMF), and a magnetic stir bar.

  • Add the amine nucleophile, morpholine (e.g., 0.26 mL, 3.0 mmol), followed by the base, potassium carbonate (e.g., 276 mg, 2.0 mmol).

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into water (approx. 50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-Bromo-2-(morpholino)quinazoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

Scientific Rationale

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[12][13] It is widely used in medicinal chemistry due to its excellent functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[14] In the context of this compound, the C7-Br bond is the preferred site for this transformation over the C2-Cl bond, reflecting the general reactivity trend for oxidative addition to palladium(0) (I > Br > OTf >> Cl).[14] The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation.[12]

Suzuki_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Ar-X PdII_ArB Ar-Pd(II)L2-OR' PdII_ArX->PdII_ArB [Ar'B(OR)2OH]⁻ PdII_ArAr Ar-Pd(II)L2-Ar' PdII_ArB->PdII_ArAr PdII_ArAr->Pd0 Ar-Ar' OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Chloro-7-(pyridin-3-yl)quinazoline

Materials and Reagents:

  • This compound (1.0 eq)

  • Pyridine-3-boronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (e.g., 243 mg, 1.0 mmol), pyridine-3-boronic acid (e.g., 184 mg, 1.5 mmol), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol), and sodium carbonate (e.g., 212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C (or via microwave irradiation, e.g., 120 °C for 30 min).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(dppf)Cl₂dppfNa₂CO₃, K₂CO₃Dioxane/H₂O80-10075-95
Pd(PPh₃)₄PPh₃K₃PO₄DME, Toluene90-11070-90
XPhos Pd G3XPhosK₃PO₄t-BuOH/H₂O80-10080-98
Table 1: Common conditions for Suzuki-Miyaura coupling on aryl bromides.

Protocol 3: Buchwald-Hartwig Amination at the C7-Position

Scientific Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[17] Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and shows excellent selectivity for the C7-Br bond over the C2-Cl bond.[18] The choice of a sterically hindered phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[15][16] The base plays a key role in deprotonating the amine and facilitating the catalytic cycle.

Buchwald_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Ar-X PdII_Amide [Ar-Pd(II)L2-NR2]⁺ PdII_ArX->PdII_Amide HNR2, Base PdII_Amide->Pd0 Ar-NR2 OA_label Oxidative Addition Deprot_label Amine Coordination & Deprotonation RE_label Reductive Elimination

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 2-Chloro-N-methylquinazolin-7-amine

Materials and Reagents:

  • This compound (1.0 eq)

  • Methylamine (solution in THF or as hydrochloride salt) (1.5 - 2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos or BINAP (ligand) (0.04 - 0.05 eq)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 eq)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard workup and purification reagents

Procedure:

  • In an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol) and the ligand (e.g., Xantphos, 29 mg, 0.05 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.

  • In a separate flask, add this compound (243 mg, 1.0 mmol), the base (e.g., NaOt-Bu, 144 mg, 1.5 mmol), and a stir bar.

  • Add the amine (e.g., 1.0 mL of a 2.0 M solution of methylamine in THF, 2.0 mmol).

  • Transfer the pre-formed catalyst solution to the second flask via cannula or syringe.

  • Heat the reaction mixture to 90-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and perform an aqueous workup as described in the Suzuki protocol.

  • Purify the crude product by column chromatography on silica gel.

Catalyst PrecursorLigandBaseSolventTemp (°C)
Pd₂(dba)₃ or Pd(OAc)₂XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane90-110
Pd₂(dba)₃ or Pd(OAc)₂BINAPCs₂CO₃Toluene100-110
XPhos Pd G3XPhosK₂CO₃, K₃PO₄t-BuOH80-100
Table 2: Common conditions for Buchwald-Hartwig amination on aryl bromides.

Medicinal Chemistry Applications and Outlook

The derivatization of the this compound core has led to the discovery of compounds with significant therapeutic potential. The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting tyrosine kinases.[5] Derivatives synthesized from this starting material are frequently evaluated for their antiproliferative activity against various cancer cell lines, such as MCF-7 (breast), A549 (lung), and SW480 (colon).[6][19] The introduction of different aryl groups at C7 via Suzuki coupling and various amino moieties at C2 allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. For instance, brominated quinoline and quinazoline derivatives have shown promise as cytotoxic agents.[6][19][20][21]

Beyond oncology, these derivatives are explored for their potential as anti-inflammatory, antiviral, and antibacterial agents.[1][4] The ability to rapidly generate diverse chemical matter from a single, versatile starting material like this compound underscores its importance in modern drug discovery campaigns.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - ResearchGate.
  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds - Benchchem.
  • Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound - NINGBO INNO PHARMCHEM CO.,LTD..
  • SN2 nucleophilic substitution reaction push and pull transition state.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - NIH.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • This compound | C8H4BrClN2 | CID 45790052 - PubChem.

Sources

Scale-Up Synthesis of 7-Bromo-2-chloroquinazoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 7-bromo-2-chloroquinazoline, a key building block in contemporary drug discovery and development. Recognizing the industrial relevance of this scaffold, this document moves beyond bench-scale procedures to address the practical challenges of large-scale production. We will explore a robust and scalable synthetic route, delving into the mechanistic rationale behind each step, process safety considerations, and rigorous analytical quality control measures. This guide is intended for researchers, chemists, and process development scientists engaged in the efficient and reproducible synthesis of quinazoline-based pharmaceutical intermediates.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Their diverse pharmacological activities include anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Specifically, the this compound moiety offers two distinct reactive sites, enabling further molecular diversification through nucleophilic aromatic substitution at the 2-position and cross-coupling reactions at the 7-position. This dual functionality makes it an exceptionally valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors.[4][5]

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including reaction kinetics, heat and mass transfer, impurity profiling, and process safety. This application note aims to provide a comprehensive framework for navigating these complexities in the context of this compound synthesis.

Strategic Approach to Scale-Up Synthesis

The selected synthetic strategy for the scale-up production of this compound involves a two-step process commencing from the readily available 4-bromo-2-aminobenzoic acid. This approach is favored for its convergence, high overall yield, and the use of cost-effective reagents.

The overall synthetic transformation is depicted below:

Synthetic_Pathway A 4-Bromo-2-aminobenzoic Acid B 7-Bromoquinazolin-4(3H)-one A->B Formamide, Heat C This compound B->C POCl3, Heat

Caption: Synthetic pathway for this compound.

This pathway is advantageous for large-scale production due to the following reasons:

  • Readily Available Starting Material: 4-Bromo-2-aminobenzoic acid is a commercially available and relatively inexpensive starting material.

  • Robust Cyclization: The condensation with formamide to form the quinazolinone ring is a high-yielding and well-established reaction.[6]

  • Efficient Chlorination: The use of phosphorus oxychloride (POCl₃) for the conversion of the 4-hydroxy group to a chloro group is a standard and effective method for quinazolinone systems.[7]

Detailed Experimental Protocols

Safety Precaution: The following procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of 7-Bromoquinazolin-4(3H)-one

This step involves the cyclization of 4-bromo-2-aminobenzoic acid with formamide.

Materials and Equipment:

  • Glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • 4-Bromo-2-aminobenzoic acid

  • Formamide

Procedure:

  • Reactor Charging: Charge the glass-lined reactor with 4-bromo-2-aminobenzoic acid (1.0 eq) and formamide (5.0 eq).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Slowly heat the reaction mixture to 160-170 °C with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product and wash thoroughly with deionized water to remove any residual formamide.

  • Drying: Dry the isolated solid in a vacuum oven at 80-90 °C until a constant weight is achieved.

Part B: Synthesis of this compound

This step involves the chlorination of 7-bromoquinazolin-4(3H)-one using phosphorus oxychloride.

Materials and Equipment:

  • Glass-lined reactor equipped with a mechanical stirrer, thermocouple, reflux condenser with a caustic scrubber, and addition funnel.

  • 7-Bromoquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice water

  • Sodium bicarbonate solution

Procedure:

  • Reactor Charging: Charge the reactor with 7-bromoquinazolin-4(3H)-one (1.0 eq) and toluene (5 vol).

  • Reagent Addition: Slowly add phosphorus oxychloride (3.0 eq) to the stirred suspension via the addition funnel. An exothermic reaction may be observed. Maintain the internal temperature below 40 °C during the addition.

  • Heating to Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. The reaction mixture should become a clear solution.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 50-60 °C and remove the excess phosphorus oxychloride and toluene under reduced pressure.

  • Quenching: Carefully and slowly add the reaction mixture to ice water with vigorous stirring. This step is highly exothermic and will generate HCl gas, which should be directed to a scrubber.

  • Neutralization and Precipitation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Filter the solid product and wash with copious amounts of deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography if a higher purity is required.[8]

Process Safety and Hazard Analysis

The scale-up of this synthesis requires a thorough understanding of the potential hazards associated with the reagents and reaction conditions.

Step Reagent/Process Hazard Mitigation Strategy
Part A High Temperature (160-170 °C)Thermal burns, potential for runaway reaction.Use of a well-controlled heating mantle or oil bath with a temperature controller. Continuous monitoring of the internal temperature.
Part B Phosphorus Oxychloride (POCl₃)Highly corrosive, reacts violently with water, releases toxic HCl gas.Handle in a closed system (reactor). Use appropriate corrosion-resistant materials. Quench slowly into ice water with efficient stirring and gas scrubbing.
Part B Quenching of POCl₃Highly exothermic reaction, rapid gas evolution (HCl).Slow and controlled addition to a large volume of ice water with vigorous stirring. Ensure adequate cooling capacity of the quenching vessel. Vent the reactor to a caustic scrubber.

Analytical Quality Control

To ensure the quality and consistency of the final product, a comprehensive analytical testing plan is essential.

Test Method Specification
Appearance Visual InspectionOff-white to pale yellow solid
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure of this compound
Purity HPLC≥ 98%
Melting Point Melting Point ApparatusTo be established based on experimental data
Residual Solvents Gas Chromatography (GC)Within acceptable limits (e.g., ICH guidelines)

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction in Part A Insufficient temperature or reaction time.Increase reaction temperature to 170 °C and/or extend the reaction time. Ensure efficient stirring.
Low yield in Part B Incomplete chlorination. Hydrolysis of the product during work-up.Ensure an adequate excess of POCl₃ is used. Maintain anhydrous conditions during the reaction. Perform the quench and neutralization at low temperatures.
Product discoloration Presence of impurities. Oxidation.Purify the product by recrystallization or column chromatography. Store the final product under an inert atmosphere and protected from light.[8]

Conclusion

The successful scale-up synthesis of this compound is a critical step in the development of novel pharmaceuticals. The protocol detailed in this application note provides a robust and scalable method for the production of this key intermediate. By understanding the underlying chemistry, implementing stringent process safety measures, and employing rigorous analytical controls, researchers and drug development professionals can ensure the consistent and efficient production of high-quality this compound for their research and development needs.

References

  • ResearchGate. (n.d.). Scheme 29. Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX). Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • arkat usa. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ACS Publications. (n.d.). Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

  • PubMed Central. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

  • ResearchGate. (2014). Eco-safe and expeditious approaches for synthesis of quinazoline and pyrimidine-2-amine derivatives using ionic liquids aided with ultrasound or microwave irradiation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,4-Dichloro-7- bromoquinazoline (BSC). Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • NIH. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of indoles and quinazolines via additive-controlled selective C–H activation/annulation of N-arylamidines and sulfoxonium ylides. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. Retrieved from [Link]

Sources

one-pot synthesis involving 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot, Sequential Cross-Coupling/Substitution Strategy for the Synthesis of D-Ring Substituted Quinazoline Scaffolds from 7-Bromo-2-chloroquinazoline

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. This application note details a highly efficient, one-pot, two-step synthetic protocol starting from the versatile building block, this compound. By exploiting the differential reactivity of the C-Br and C-Cl bonds, this methodology enables the sequential introduction of diverse functionalities through a Sonogashira or Suzuki cross-coupling at the 7-position, followed by a nucleophilic aromatic substitution (SNAr) at the 2-position without the need for intermediate isolation. This streamlined approach significantly reduces reaction time, minimizes waste, and provides rapid access to complex, drug-like molecules, thereby accelerating hit-to-lead campaigns in drug discovery.

Introduction: The Quinazoline Core and the Need for Efficiency

Quinazoline derivatives are foundational motifs in modern pharmacology, renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their most prominent role is arguably in oncology, where they serve as the central scaffold for several targeted therapies that inhibit protein kinases. A prime example is Lapatinib, a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which is critical in treating certain types of breast cancer.[2][3]

The core structure of these inhibitors often features a quinazoline ring (A/B rings) with an aniline-based group at the C4 position (or C2 in our case) that binds to the hinge region of the kinase ATP pocket, and diverse substituents on the benzo portion (D-ring) that confer selectivity and improve physicochemical properties. The strategic precursor, this compound, is an ideal starting point for building molecular diversity. It possesses two distinct reactive handles:

  • C7-Bromo Bond: Highly susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, heteroaryl, or alkynyl groups.

  • C2-Chloro Bond: Amenable to nucleophilic aromatic substitution (SNAr), enabling the installation of various amine, alcohol, or thiol functionalities.

Traditional multi-step syntheses involving protection, deprotection, and intermediate purification are often time-consuming and inefficient. One-pot syntheses, which combine multiple transformations in a single reaction vessel, offer a powerful alternative by increasing operational simplicity, reducing solvent waste, and improving overall yield.[4][5] This protocol leverages the orthogonal reactivity of the two halogen atoms to achieve a selective, one-pot functionalization, providing a robust platform for generating libraries of novel quinazoline derivatives.

Mechanistic Rationale and Strategic Design

The success of this one-pot strategy hinges on the differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions. Generally, the C-Br bond is more reactive towards the oxidative addition step in Palladium(0) catalytic cycles than the C-Cl bond. This allows for a selective cross-coupling reaction to occur at the 7-position at a lower temperature, leaving the 2-chloro position intact. Subsequently, by increasing the temperature or adding a suitable nucleophile, the SNAr reaction can be induced at the C2 position.

Catalytic Pathway Overview

The diagram below illustrates the sequential nature of the one-pot process, combining a Pd-catalyzed Sonogashira coupling with a subsequent thermal SNAr.

G A This compound C Oxidative Addition A->C C7-Br bond B Pd(0) Catalyst B->C D Pd(II) Intermediate C->D F Transmetalation D->F E Terminal Alkyne + Cu(I) Co-catalyst E->F G Reductive Elimination F->G G->B Catalyst Regeneration H 7-Alkynyl-2-chloroquinazoline (In Situ Intermediate) G->H J Nucleophilic Attack at C2 H->J H->J I Nucleophile (R-NH2) I->J K Meisenheimer Complex J->K L Chloride Elimination K->L M Final Product: 7-Alkynyl-2-aminoquinazoline L->M

Figure 1: Conceptual workflow of the one-pot sequential reaction.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents are irritants and may be harmful if inhaled or ingested.

Protocol A: One-Pot Sonogashira Coupling / SNAr Amination

This protocol describes the synthesis of a 7-alkynyl-2-anilinoquinazoline derivative.

Materials and Equipment

Reagent/EquipmentGrade/Specification
This compound>98% Purity
Phenylacetylene>98% Purity
3,5-Dimethoxyaniline>98% Purity
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄
Copper(I) Iodide (CuI)>99% Purity
Triethylamine (TEA)Anhydrous, >99.5%
1,4-DioxaneAnhydrous, >99.8%
Schlenk Flask (50 mL)Oven-dried
Magnetic Stirrer with Heating
Condenser
Nitrogen or Argon Gas LineWith bubbler
Standard GlasswareGraduated cylinders, syringes, etc.
TLC PlatesSilica gel 60 F₂₅₄
Column Chromatography SystemSilica gel, appropriate solvent system

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (244 mg, 1.0 mmol, 1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%), and Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (10 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv.).

  • Sonogashira Coupling: Add phenylacetylene (0.12 mL, 1.1 mmol, 1.1 equiv.) via syringe. Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Causality Insight: The Sonogashira coupling is performed first at a moderate temperature where the C-Br bond is selectively activated by the palladium catalyst, while the C-Cl bond remains largely unreactive.[6] Copper(I) acts as a crucial co-catalyst for the activation of the alkyne.[7]

  • Reaction Monitoring (Optional): After 4 hours, cool the reaction briefly, take a small aliquot via syringe, and run a TLC (e.g., 4:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting material and formation of the 7-alkynyl-2-chloroquinazoline intermediate.

  • SNAr Amination: To the same reaction flask (without workup), add 3,5-dimethoxyaniline (168 mg, 1.1 mmol, 1.1 equiv.).

  • Second Heating Stage: Increase the reaction temperature to 110 °C and stir for an additional 12-16 hours.

    • Causality Insight: The higher temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution at the more robust C-Cl bond. The aniline nitrogen attacks the electron-deficient C2 position, leading to the displacement of the chloride.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the final product.

Protocol B: One-Pot Suzuki Coupling / SNAr Amination

This protocol demonstrates the versatility of the method by synthesizing a 7-aryl-2-anilinoquinazoline derivative.

Materials and Equipment

Reagent/EquipmentGrade/Specification
This compound>98% Purity
4-Methoxyphenylboronic acid>98% Purity
Aniline>99% Purity
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Pd(dppf)Cl₂
Potassium Carbonate (K₂CO₃)Anhydrous, powdered
1,4-Dioxane / WaterAnhydrous Dioxane, Degassed DI Water
Other EquipmentAs listed in Protocol A

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask, add this compound (244 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%), and powdered anhydrous potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

    • Causality Insight: A slight excess of the boronic acid is used to drive the Suzuki coupling to completion.[8] Pd(dppf)Cl₂ is a robust catalyst well-suited for Suzuki reactions involving aryl bromides.[9]

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).

  • Suzuki Coupling: Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Reaction Monitoring (Optional): Monitor the reaction by TLC to confirm the formation of the 7-aryl-2-chloroquinazoline intermediate.

  • SNAr Amination: To the same reaction flask, add aniline (0.11 mL, 1.2 mmol, 1.2 equiv.).

  • Second Heating Stage: Increase the temperature to 110-120 °C and stir overnight (16 hours).

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol A.

Data Presentation and Expected Results

The described protocols are robust and can be adapted for a range of substrates. The table below provides representative, literature-informed examples of the expected outcomes.

EntryC7-Coupling PartnerC2-NucleophileProduct StructureExpected Yield
1PhenylacetyleneAniline7-phenylethynyl-N-phenylquinazolin-2-amine75%
24-Methoxyphenylboronic acid4-FluoroanilineN-(4-fluorophenyl)-7-(4-methoxyphenyl)quinazolin-2-amine78%
33-Thienylboronic acidBenzylamineN-benzyl-7-(thiophen-3-yl)quinazolin-2-amine70%
41-HexyneMorpholine4-(7-(hex-1-yn-1-yl)quinazolin-2-yl)morpholine82%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Step 1 (Coupling) Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality base.Use a fresh bottle of catalyst or test activity on a known reaction. Ensure all glassware is dry and the system is properly purged with inert gas. Use freshly powdered, dry base.
Incomplete SNAr Reaction (Step 2) Insufficient temperature; Nucleophile is not reactive enough.Increase the reaction temperature in 10 °C increments (up to 130 °C for dioxane). For less nucleophilic amines, consider adding a stronger, non-nucleophilic base (e.g., DBU) or switching to a higher-boiling solvent like DMF or DMSO.
Formation of Side Products Glaser coupling (in Sonogashira); Homocoupling of boronic acid (in Suzuki); Double amination.For Sonogashira, ensure rigorous exclusion of oxygen. For Suzuki, ensure stoichiometry is correct. If double amination is observed, the temperature of Step 1 may be too high; reduce to 70-80 °C.
Difficulty in Purification Residual catalyst or triphenylphosphine oxide.Perform an aqueous wash with ammonium hydroxide to remove copper salts. Triphenylphosphine oxide can sometimes be removed by trituration with ether or hexanes before chromatography.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process from setup to final product.

Figure 2: High-level experimental workflow diagram.

Conclusion

The one-pot, sequential functionalization of this compound represents a highly efficient and modular strategy for the synthesis of complex, drug-like molecules. By carefully selecting reaction conditions to exploit the inherent differences in halogen reactivity, researchers can rapidly generate diverse libraries of substituted quinazolines. This protocol minimizes purification steps, reduces waste, and accelerates the design-make-test-analyze cycle that is central to modern drug discovery and development.

References

Sources

Application Notes and Protocols for Microwave-Assisted Reactions with 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Microwave Energy for the Functionalization of 7-Bromo-2-chloroquinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The di-functionalized substrate, this compound, represents a versatile building block for the synthesis of novel drug candidates. Its two distinct halogen atoms at the C2 and C7 positions offer opportunities for selective, sequential, and diverse chemical modifications. Traditional thermal methods for the functionalization of such heterocyclic systems often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, increased product yields, and enhanced purity.[1][2] This application note provides detailed protocols and scientific rationale for the microwave-assisted functionalization of this compound via three key transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

The protocols herein are designed to be self-validating, with an emphasis on explaining the causal relationships behind the choice of reagents and reaction parameters. This guide is intended to empower researchers to leverage the full potential of microwave synthesis for the efficient and reproducible derivatization of this important heterocyclic core.

Regioselectivity Considerations: A Tale of Two Halogens

A critical aspect of designing synthetic routes with this compound is understanding the relative reactivity of the two halogen substituents. Generally, in dihaloquinazolines, the chlorine atom at the C2 or C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than a bromine atom on the benzo-fused ring. This is due to the electronic influence of the nitrogen atoms in the pyrimidine ring, which activates the C2 and C4 positions towards nucleophilic attack.

For palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, the reactivity order can be more nuanced and is often dictated by the choice of catalyst, ligand, and reaction conditions. While the C-Br bond is typically more reactive than the C-Cl bond in oxidative addition to a palladium(0) complex, the electronic environment of the quinazoline nucleus can influence this selectivity. Therefore, careful optimization of reaction conditions is paramount to achieve the desired regioselective functionalization.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at the C7 Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[3] In the case of this compound, selective coupling at the C7 position can be achieved by leveraging the higher reactivity of the C-Br bond towards oxidative addition with a suitable palladium catalyst under microwave irradiation.

Scientific Rationale

The choice of a palladium catalyst and ligand is crucial for achieving high efficiency and selectivity. A catalyst system that is effective for aryl bromides is selected to favor reaction at the C7 position. The use of a suitable base is necessary to activate the boronic acid for transmetalation. A solvent system that efficiently absorbs microwave energy and solubilizes the reactants is chosen to ensure rapid and uniform heating. Microwave irradiation significantly accelerates the rate of the catalytic cycle, often reducing reaction times from hours to minutes.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Palladium catalyst - Base - Solvent mw_irrad Irradiate in Microwave Reactor (e.g., 120-150°C, 10-30 min) reagents->mw_irrad Seal vial workup Cool, filter, and concentrate mw_irrad->workup Reaction completion purify Purify by column chromatography workup->purify Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH PdAmine [Ar-Pd(II)(NHR'R'')(L_n)]+Cl- AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)-NR'R''(L_n) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product SNAr_Mechanism Reactants This compound + Nu-H Transition1 [Meisenheimer Intermediate]‡ Reactants->Transition1 Nucleophilic Attack Intermediate Meisenheimer Intermediate Transition1->Intermediate Transition2 [Elimination]‡ Intermediate->Transition2 Loss of Cl- Products 7-Bromo-2-nucleophile-quinazoline + HCl Transition2->Products

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 7-Bromo-2-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-Bromo-2-chloroquinazoline core is a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active compounds.[1][2] Its strategic functionalization is paramount for the development of novel therapeutics, including anticancer and antimalarial agents.[2][3] However, the inherent reactivity of the quinazoline ring system, particularly at the C2 and C4 positions, coupled with the presence of a bromine atom at C7 suitable for cross-coupling reactions, presents significant challenges in achieving regioselectivity. This document provides a comprehensive guide to protecting group strategies that enable precise and controlled reactions at specific sites of the this compound molecule. We will delve into the underlying principles of reactivity, provide detailed, field-tested protocols for key transformations, and offer a decision-making framework for selecting the optimal protecting group for your synthetic goals.

Understanding the Reactivity Landscape of this compound

The synthetic utility of this compound stems from its distinct reactive sites. A thorough understanding of their relative reactivities is crucial for devising a successful synthetic strategy.

  • C2 and C4 Positions: The pyrimidine ring of the quinazoline nucleus is electron-deficient, making the 2- and 4-positions susceptible to nucleophilic aromatic substitution (SNAr).[3] The chlorine atom at the C2 position is a good leaving group for such reactions. It is well-documented that in 2,4-dichloroquinazoline systems, the C4 position is generally more reactive towards nucleophiles under mild conditions, while harsher conditions are required to substitute the C2 position.[4][5][6] This inherent difference in reactivity can be exploited for sequential functionalization.

  • C7 Position: The bromine atom at the C7 position on the benzene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8][9] These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the quinazoline scaffold.

  • Quinazoline Nitrogens (N1 and N3): The nitrogen atoms within the quinazoline ring can influence the reactivity of the system and can also be sites for alkylation or other modifications. In many synthetic sequences, it is advantageous to protect one of these nitrogens to prevent unwanted side reactions or to modulate the electronic properties of the ring.

Regioselectivity Challenges

Without a proper protecting group strategy, achieving regioselective functionalization can be challenging. For instance, attempting a Suzuki coupling at C7 in the presence of an unprotected quinazoline nitrogen might lead to catalyst inhibition or undesired side reactions. Similarly, performing a nucleophilic substitution at C2 might be complicated by the reactivity of the N1 or N3 positions.

Strategic Selection of Protecting Groups

The choice of a protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal without affecting other functional groups in the molecule.

Protecting GroupTarget SiteStable ToLabile To
SEM (2-(Trimethylsilyl)ethoxymethyl)Quinazoline Nitrogen (N1 or N3)Basic conditions, mild acids, organometallicsStrong acids (TFA, HCl), fluoride sources (TBAF)
Boc (tert-Butoxycarbonyl)Quinazoline Nitrogen (N1 or N3)Basic conditions, hydrogenationStrong acids (TFA, HCl)
PMB (p-Methoxybenzyl)Quinazoline Nitrogen (N1 or N3)Basic conditions, mild acidsOxidative cleavage (DDQ, CAN)
Decision-Making Workflow for Protecting Group Selection

G start Define Target Reaction c7 C7 Cross-Coupling (e.g., Suzuki) start->c7 c2 C2 Nucleophilic Substitution start->c2 n_alkylation N-Alkylation start->n_alkylation pg_needed Is Nitrogen Protection Required? c7->pg_needed c2->pg_needed n_alkylation->pg_needed sem_pg Use SEM Group pg_needed->sem_pg Yes, for stability to basic/organometallic conditions boc_pg Use Boc Group pg_needed->boc_pg Yes, for acid-labile deprotection no_pg Proceed without Protection pg_needed->no_pg No, if conditions are mild and N-reactivity is not a concern

Caption: Workflow for selecting a suitable protecting group.

Experimental Protocols

Protocol 1: SEM Protection of this compound

This protocol describes the protection of one of the quinazoline nitrogens with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group is robust under a variety of reaction conditions, including those typically used for Suzuki couplings.[10][11]

Materials:

  • This compound

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the SEM-protected this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of SEM-protected this compound with an arylboronic acid.[7][8][9][12]

Materials:

  • SEM-protected this compound

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine SEM-protected this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Add 1,4-dioxane and the 2 M aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the C7-arylated product.

Protocol 3: Nucleophilic Aromatic Substitution at the C2 Position

This protocol details the substitution of the C2-chloro group with an amine nucleophile.[4][5][6][13]

Materials:

  • C7-arylated SEM-protected 2-chloroquinazoline

  • Amine (2.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the C7-arylated SEM-protected 2-chloroquinazoline (1.0 eq.) in NMP.

  • Add the amine (2.0 eq.) and DIPEA (3.0 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: SEM Deprotection

This protocol describes the removal of the SEM protecting group under acidic conditions.[10][14][15]

Materials:

  • SEM-protected quinazoline derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the SEM-protected quinazoline derivative in DCM.

  • Add an equal volume of TFA at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected product.

Overall Synthetic Pathway

G A This compound B SEM-Protected Intermediate A->B Protocol 1: SEM-Cl, NaH C C7-Arylated Product B->C Protocol 2: ArB(OH)2, Pd(PPh3)4 D C2-Aminated Product C->D Protocol 3: R2NH, DIPEA E Final Deprotected Product D->E Protocol 4: TFA

Caption: Synthetic route for functionalizing this compound.

Conclusion

The strategic application of protecting groups is indispensable for the selective functionalization of the this compound scaffold. The SEM group, in particular, offers a robust and reliable means of protecting the quinazoline nitrogen, thereby enabling a logical and high-yielding synthetic sequence involving Suzuki coupling at the C7 position followed by nucleophilic substitution at the C2 position. The protocols provided herein are designed to be reproducible and serve as a valuable resource for researchers in drug discovery and development. Careful consideration of the reactivity of the starting material and the stability of the protecting group under the chosen reaction conditions will ensure successful and efficient synthesis of diverse quinazoline derivatives.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025).
  • Michael, J.P. (1999). Quinoline, Quinazoline and Acridone Alkaloids.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. Retrieved from [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein J. Org. Chem., 20, 458–467. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 781521. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2023). Molecules, 29(2), 4743. Retrieved from [Link]

  • WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof. (1998). Google Patents.
  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (2024). ResearchGate. Retrieved from [Link]

  • SEM Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.). Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (2010). Nucleosides, Nucleotides & Nucleic Acids, 29(1), 1-8. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14, 27697-27701. Retrieved from [Link]

  • Tips & Tricks: Protecting Groups. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • SEM Protection - Common Conditions. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency. (1991). J. Med. Chem., 34(1), 222-227. Retrieved from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals, 17(5), 643. Retrieved from [Link]

  • Quinazoline. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound (C8H4BrClN2). (n.d.). PubChemLite. Retrieved from [Link]

  • This compound, CAS No. 953039-66-2. (n.d.). iChemical. Retrieved from [Link]

  • Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2016). Int J Med Chem. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 875. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 7-Bromo-2-chloroquinazoline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Bromo-2-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to effectively troubleshoot and optimize your reactions.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2][3] However, the application of this reaction to heteroaromatic substrates like this compound can present unique challenges. The presence of nitrogen atoms can lead to catalyst inhibition, and the electronic nature of the quinazoline ring can influence reactivity.[4] This guide will address common issues leading to low yields and provide actionable solutions.

Troubleshooting Guide: Low Yields

Low product yield is the most frequently reported issue. The following sections break down the most common causes and provide step-by-step guidance to diagnose and resolve them.

Question 1: My reaction is sluggish or stalls, resulting in a low yield of the desired product. What are the likely causes and how can I fix it?

Answer: A sluggish or stalled reaction often points to issues with the catalyst activity, the reactivity of the coupling partners, or suboptimal reaction conditions. Let's explore these in detail.

Cause A: Inefficient Catalyst System (Catalyst and Ligand)

The choice of palladium source and ligand is critical for the success of any Suzuki coupling, especially with challenging substrates.[4]

  • Palladium Source: While Pd(OAc)₂ is a common and cost-effective precatalyst, it requires in-situ reduction to the active Pd(0) species.[1] This reduction step can sometimes be inefficient. Pd₂(dba)₃ is another common Pd(0) source. For challenging couplings, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous.[5][6]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[1] For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands are often required to promote the rate-limiting oxidative addition step.[7]

Troubleshooting Steps:

  • Switch to a More Active Catalyst/Ligand System: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider screening more specialized ligands. Buchwald ligands such as SPhos and XPhos are known to be effective for challenging Suzuki couplings.[4][7]

  • Use a Pre-catalyst: Palladium pre-catalysts are stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) species in situ.[1] Consider using a commercially available Buchwald pre-catalyst (e.g., SPhos G3) for improved reliability.

  • Check Catalyst and Ligand Quality: Ensure that your palladium source and ligands are not degraded. Old or improperly stored reagents can lead to poor catalytic activity.[6]

Catalyst SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄General purposeReadily available, well-established.
Pd(OAc)₂ / SPhosHeteroaryl chlorides, challenging couplingsHigh activity for difficult substrates.[4]
Pd₂(dba)₃ / XPhosGeneral purpose, good for bulky substratesOften provides high turnover numbers.
Pd(dppf)Cl₂Wide range of aryl halidesGood for substrates with basic functional groups.[8][9]
Cause B: Suboptimal Base and Solvent Combination

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle, and the solvent influences the solubility of reagents and the overall reaction rate.[10]

  • Base Selection: The choice of base can significantly impact the reaction's success.[4][8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base are key factors.

  • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki couplings.[1] The aqueous phase is necessary for the base to function effectively. Common solvent systems include dioxane/water, THF/water, and toluene/water.[6][10][11]

Troubleshooting Steps:

  • Screen Different Bases: If you are using a weak base like Na₂CO₃, try a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][8] The choice of cation can also be important, with cesium often enhancing reactivity.

  • Optimize the Solvent System: The ratio of organic solvent to water can be critical.[10] Start with a common ratio like 4:1 or 3:2 (organic:water) and adjust as needed. Ensure your organic solvent is of high quality and anhydrous if the procedure calls for it before the addition of the aqueous base solution.

  • Consider Alternative Solvents: For some systems, polar aprotic solvents like DMF or DMSO can be effective, although they can be more difficult to remove during workup.[6][11][12]

Cause C: Insufficient Reaction Temperature or Time

Suzuki couplings are often run at elevated temperatures to ensure a reasonable reaction rate.[5]

Troubleshooting Steps:

  • Increase the Reaction Temperature: If the reaction is proceeding slowly at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, provided the starting materials and product are stable at that temperature.

  • Extend the Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, extend it and continue to monitor for progress.

Question 2: I am observing significant side product formation, which is lowering the yield of my desired product. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex reaction mixture and a lower yield of the target molecule. The most common culprits are homocoupling and protodeboronation.

Side Reaction A: Homocoupling of the Boronic Acid

Homocoupling of the boronic acid partner to form a biaryl byproduct is a frequent issue.[1][13][14] This can be particularly problematic if the transmetalation step is slow.

Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids.[1][13]

  • Inefficient Transmetalation: If the desired cross-coupling is slow, the competing homocoupling pathway can become more significant.

  • Use of Pd(II) Pre-catalysts: If the reduction of a Pd(II) pre-catalyst to the active Pd(0) is not efficient, the remaining Pd(II) can mediate homocoupling.[1][13]

Troubleshooting Steps:

  • Thoroughly Degas the Reaction Mixture: Before heating, rigorously degas the solvent and the reaction mixture by bubbling an inert gas (argon or nitrogen) through it or by using the freeze-pump-thaw method.[13][15]

  • Optimize Conditions to Favor Transmetalation: As discussed in Question 1, ensure you are using an optimal catalyst, ligand, and base combination to speed up the desired cross-coupling reaction.

  • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling.[4]

Side Reaction B: Protodeboronation

Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[16] This effectively removes the boronic acid from the reaction, leading to a lower yield. Heteroaromatic boronic acids can be particularly susceptible to this side reaction.[1][16]

Causes:

  • Presence of Water and Base: The conditions of the Suzuki coupling can promote protodeboronation.

  • Elevated Temperatures and Long Reaction Times: These factors can increase the rate of protodeboronation.

Troubleshooting Steps:

  • Use a Boronic Ester: Boronic acid pinacol esters are generally more stable towards protodeboronation than the corresponding boronic acids.[1][3]

  • Use a Milder Base: If possible, try using a milder base like KF, which can be effective in promoting the Suzuki coupling while minimizing protodeboronation.

  • Minimize Reaction Time: Optimize the reaction conditions to achieve full conversion in the shortest possible time.

Side Reaction C: Dehalogenation

Dehalogenation of the this compound starting material can also occur, leading to the formation of 2-chloroquinazoline.

Causes:

  • This can occur through a competitive reaction pathway where a hydride source is present in the reaction mixture.

Troubleshooting Steps:

  • Ensure High Purity of Reagents: Use high-purity solvents and reagents to minimize potential sources of hydrides.

  • Optimize Ligand and Base: The choice of ligand and base can influence the propensity for dehalogenation. Screening different combinations may be necessary.

Question 3: My reaction is not reproducible. I get a good yield one time and a very low yield the next. What could be causing this?

Answer: Poor reproducibility is a frustrating issue that often points to subtle variations in experimental setup or reagent quality.

Potential Causes and Solutions:

  • Inconsistent Reagent Quality: The purity of the boronic acid, in particular, can vary between batches.[4][17] Consider purifying the boronic acid before use if its quality is suspect.

  • Variable Moisture Content: Ensure that solvents and reagents are handled consistently, especially with respect to their water content.[4]

  • Ineffective Degassing: The efficiency of degassing can vary. Standardize your degassing procedure to ensure consistency.[17]

  • Catalyst Degradation: As mentioned earlier, ensure your catalyst is stored properly and is not degraded.[6]

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in the Suzuki coupling?

A: In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] Therefore, you can expect the Suzuki coupling to occur selectively at the 7-position. However, with highly active catalyst systems, coupling at the 2-position may also be possible.

Q2: Should I use a boronic acid or a boronic acid pinacol ester?

A: While boronic acids are commonly used, their pinacol esters offer greater stability and are less prone to side reactions like protodeboronation.[1][3] If you are experiencing issues with boronic acid stability, switching to the corresponding pinacol ester is a good strategy.

Q3: How do I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. They allow you to track the consumption of starting materials and the formation of the product and any side products.

Q4: What is the general mechanism of the Suzuki coupling?

A: The Suzuki coupling proceeds via a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][5][18]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a good starting point for the reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Challenging Couplings

This protocol is recommended if the standard protocol gives low yields.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • SPhos G3 pre-catalyst

  • K₃PO₄

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), and the SPhos G3 pre-catalyst (0.02 equiv).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add a degassed 10:1 mixture of toluene and water.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure described in the standard protocol.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)(R)L2 Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield q1 Is the reaction sluggish or stalled? start->q1 q2 Are there significant side products? start->q2 a1 Optimize Catalyst/Ligand q1->a1 Yes a2 Screen Bases and Solvents q1->a2 a3 Increase Temperature/Time q1->a3 q3 Homocoupling observed? q2->q3 Yes q4 Protodeboronation suspected? q2->q4 a4 Thoroughly degas reaction mixture q3->a4 a5 Use a Pd(0) catalyst q3->a5 a6 Use boronic ester q4->a6 a7 Use milder base (e.g., KF) q4->a7

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Reactions of 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 7-Bromo-2-chloroquinazoline. This versatile building block is crucial in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors and other therapeutic agents. However, its dual reactivity, stemming from the distinct electronic environments of the C2-chloro and C7-bromo positions, can present unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into navigating these challenges. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common side reactions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and what is their expected reactivity order?

The two key reactive sites are the chlorine atom at the C2 position and the bromine atom at the C7 position. Their reactivity is fundamentally different and dictates the type of transformations for which they are best suited.

  • C2-Chloro Site: This position is highly electrophilic. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, activating the C2 position for Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom serves as an excellent leaving group in these reactions. In general, this is the most reactive site for nucleophilic attack.[1][2]

  • C7-Bromo Site: This position is on the benzene ring portion of the scaffold. While it is less activated towards SNAr compared to C2, it is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[3][4][5]

General Reactivity Order: For most common transformations, you can expect the C2-chloro position to react preferentially with nucleophiles, while the C7-bromo position is the preferred site for metal-catalyzed cross-coupling.

Q2: I'm attempting a nucleophilic substitution on the C2-chloro position with an amine, but my reaction is incomplete, and I'm isolating a significant amount of a polar, poorly soluble byproduct. What is happening?

This is a classic case of hydrolysis . The byproduct you are observing is likely 7-bromoquinazolin-2(1H)-one .

  • Causality: The C2 position is highly activated towards nucleophilic attack, as discussed. If your reaction medium contains even trace amounts of water, water can act as a nucleophile, attacking the C2 position and displacing the chloride. The initial product, a 2-hydroxyquinazoline, rapidly tautomerizes to the more stable quinazolinone amide form. This product is often crystalline, polar, and poorly soluble in many organic solvents, causing it to crash out of the reaction mixture.

  • Troubleshooting:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

    • Base Selection: If your reaction requires a base, use a non-nucleophilic, anhydrous base like diisopropylethylamine (DIPEA) or potassium carbonate (ensure it is dried before use). Avoid aqueous bases like NaOH or K2CO3 solutions unless phase-transfer conditions are specifically intended and optimized.

Q3: My goal is a Suzuki coupling at the C7-bromo position, but I'm getting a mixture of products, including di-substituted quinazoline where the C2-chloro has also reacted. How can I improve regioselectivity?

Achieving regioselectivity is one of the most common challenges with this substrate. While the C-Br bond is generally more reactive in palladium catalysis, the C-Cl bond can also participate, especially under forcing conditions.[3][4]

  • Causality: The relative rates of oxidative addition of Pd(0) to the C-Br and C-Cl bonds determine the selectivity. Oxidative addition to the C-Br bond is significantly faster. However, if the initial coupling at C7 is slow, or if high temperatures and long reaction times are used, the less favorable oxidative addition to the C-Cl bond can occur, leading to the di-coupled product.

  • Troubleshooting for C7-Selectivity:

    • Catalyst and Ligand Choice: Use a catalyst system known for high reactivity at lower temperatures. Phosphine ligands like SPhos or XPhos with a Pd(OAc)2 or Pd2(dba)3 precursor are often effective. These bulky, electron-rich ligands promote rapid oxidative addition and reductive elimination, often allowing the reaction to proceed to completion at temperatures where the C-Cl bond remains untouched.

    • Temperature Control: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely. Only increase the temperature if the reaction stalls. Avoid high-temperature reflux in solvents like toluene or DMF unless necessary.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can sometimes drive the reaction towards di-substitution.

Troubleshooting Guide 1: Minimizing Hydrolysis in SNAr Reactions

Issue: Formation of 7-bromoquinazolin-2(1H)-one during nucleophilic substitution at C2.

Objective: To favor the desired amine substitution product over the hydrolysis byproduct.

Visualizing the Competing Pathways

SM This compound Desired Desired Product (C2-Substituted) SM->Desired  + R-NH2 (Desired SNAr) Side Side Product (7-Bromoquinazolin-2-one) SM->Side  + H2O (Hydrolysis) Nuc Amine Nucleophile (R-NH2) Nuc->Desired H2O Water (H2O) H2O->Side Conditions1 Anhydrous Conditions (Dry Solvent, Inert Gas) Conditions1->Desired Favors Conditions2 Aqueous Contamination Conditions2->Side Promotes

Caption: Competing reaction pathways for this compound.

Recommended Protocol: Anhydrous SNAr with Benzylamine
  • Preparation: Add this compound (1.0 eq) and anhydrous potassium carbonate (K2CO3, 2.0 eq, pre-dried in an oven) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol of substrate) via syringe. Then, add benzylamine (1.2 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then with a cold, non-polar solvent like hexanes to remove impurities. Recrystallize from ethanol or purify by column chromatography (e.g., ethyl acetate/hexanes) to obtain the pure N-benzyl-7-bromoquinazolin-2-amine.

Impact of Reaction Conditions on Hydrolysis
ParameterCondition A (Poor)Condition B (Optimized)Expected Outcome
Solvent Technical grade acetoneAnhydrous DMFMinimized water content
Base 2M aq. Na2CO3Anhydrous powdered K2CO3Prevents introduction of water
Atmosphere Open to airDry NitrogenExcludes atmospheric moisture
Yield (Desired) < 40%> 90%
Yield (Hydrolysis) > 50%< 5%

Troubleshooting Guide 2: Achieving Regioselectivity in Cross-Coupling

Issue: Lack of selectivity between C7-Br and C2-Cl during Palladium-catalyzed cross-coupling, leading to mono- and di-substituted products.

Objective: To selectively form the C-C bond at the C7 position while leaving the C2-Cl intact for subsequent modification. This is a common strategy in library synthesis.[3]

Visualizing a Sequential Coupling Strategy

Start This compound Step1 Suzuki Coupling (Mild Conditions) Start->Step1 Intermediate 7-Aryl-2-chloroquinazoline Step1->Intermediate Selectivity for C7-Br Step2 SNAr Reaction (e.g., + Amine) Intermediate->Step2 Final Di-substituted Product (7-Aryl, 2-Amino) Step2->Final Reaction at C2-Cl

Caption: A logical workflow for sequential functionalization.

Recommended Protocol: C7-Selective Suzuki-Miyaura Coupling
  • Degassing: To a mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (Cs2CO3, 2.5 eq) in a flask, add a 4:1 mixture of Dioxane and Water. Degas the mixture thoroughly by bubbling Argon through it for 20-30 minutes.

  • Catalyst Addition: While maintaining a positive pressure of Argon, add the Palladium catalyst. For high selectivity, a pre-catalyst like [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl2) (0.03 eq) is an excellent choice.

  • Reaction: Heat the reaction to 85 °C and stir. The bulky, electron-rich dtbpf ligand facilitates the reaction at a lower temperature, preserving the C2-Cl bond. Monitor by LC-MS. Reactions are often complete within 2-4 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield pure 7-phenyl-2-chloroquinazoline.

Comparison of Catalyst Systems for C7-Selectivity
Catalyst SystemTemperatureTypical C7:C2 SelectivityComments
Pd(PPh3)4110 °C~5:1"Classic" catalyst, often requires higher temperatures leading to loss of selectivity.
PdCl2(dppf)90 °C~15:1Good general catalyst, offers better selectivity than tetrakis.
Pd(dtbpf)Cl285 °C>50:1Bulky ligand system excels at promoting C-Br coupling at lower temperatures.[3][4]

References

  • Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C8H4BrClN2 | CID 45790052. PubChem.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed.
  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents.
  • Palladium catalyzed couplings. Lumen Learning - Organic Chemistry II.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
  • Chapter 7 Nucleophilic arom

Sources

purification of 7-Bromo-2-chloroquinazoline derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7-Bromo-2-chloroquinazoline derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and practical solutions for challenges you may encounter during the column chromatography purification of these compounds. This resource is structured to offer immediate, actionable advice in a user-friendly, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the column chromatography of this compound derivatives, providing explanations and step-by-step solutions.

Question 1: My this compound derivative appears to be degrading on the silica gel column, leading to low yield and multiple unknown spots on TLC. What is happening and how can I prevent it?

Answer:

This is a frequent issue when purifying nitrogen-containing heterocyclic compounds like quinazolines on silica gel.[1] The problem stems from the acidic nature of the silica gel's surface, which contains silanol groups (Si-OH). These acidic sites can interact with the basic nitrogen atoms of the quinazoline ring, catalyzing degradation or causing irreversible adsorption.[1][2]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1][3] This will block the acidic silanol groups and minimize product degradation.

  • Use an Alternative Stationary Phase: If deactivating silica gel is not effective, consider using a less acidic stationary phase.[1][4] Good alternatives include:

    • Alumina (Neutral or Basic): This is often a suitable choice for acid-sensitive compounds.[1][4][5]

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[1][4]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.[1][3][4]

Question 2: I am struggling to separate my target this compound from closely related impurities or isomers. How can I improve the resolution?

Answer:

Separating isomers or compounds with very similar polarities is a common challenge in chromatography.[1][4][5] The key to improving separation lies in optimizing the mobile phase and other chromatographic parameters.

Solutions:

  • Optimize the Mobile Phase with TLC: Thin Layer Chromatography (TLC) is an essential tool for developing your separation method.[6][7]

    • Screen a variety of solvent systems. A good starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][8]

    • Aim for an Rf value of approximately 0.2-0.3 for your target compound.[7][9] This generally provides the best separation. If the Rf is too high, decrease the eluent polarity; if it's too low, increase the polarity.[6]

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the separation (gradient elution).[3][6] This can help to better separate compounds with similar polarities and also speeds up the elution of more strongly retained impurities.[3]

  • Reduce Column Loading: Overloading the column is a common cause of poor separation.[1][6] As a general rule, use a ratio of at least 30:1 of silica gel to your crude material by weight.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the column chromatography of this compound derivatives.

Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?

A1: A common and effective starting point is a mixture of hexanes and ethyl acetate.[6][8] You can begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. Other solvent systems that can be effective for heterocyclic compounds include dichloromethane/methanol.[8]

Q2: How should I pack my column to ensure good separation?

A2: Proper column packing is crucial for achieving high resolution.[10] Both dry and wet packing methods can be used.

  • Dry Packing: The dry stationary phase is poured into the column and then gently tapped to ensure even packing.[10]

  • Wet Packing (Slurry Packing): A slurry of the stationary phase in the mobile phase is prepared and poured into the column.[10] This method is often preferred as it can reduce the chances of air bubbles and channels forming in the stationary phase bed.[6]

Regardless of the method, ensure the top of the silica bed is flat and protected with a layer of sand.[11]

Q3: What is the best way to load my sample onto the column?

A3: There are two primary methods for sample loading:

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully applied to the top of the stationary phase.[10]

  • Dry Loading: The sample is dissolved in a suitable solvent, and a small amount of silica gel is added. The solvent is then evaporated to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the column.[10][12] Dry loading is often preferred when the sample is not very soluble in the mobile phase.[12]

Q4: My compound is streaking or "tailing" on the TLC plate and column. What can I do?

A4: Tailing is often caused by the interaction of the compound with active sites on the silica gel or poor solubility in the mobile phase.[6]

  • Add a Modifier: For basic compounds like quinazolines, adding a small amount of triethylamine (0.5-2%) to the mobile phase can help to block the acidic silanol sites and improve peak shape.[1][6]

  • Change the Solvent System: Choose a solvent system in which your compound has better solubility.[6]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

  • Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).

    • Adjust the solvent polarity to achieve an Rf of ~0.2-0.3 for the target compound.[7][9]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[6]

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[11]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder.[12]

    • Carefully add the powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column using a pump or inert gas to maintain a steady flow rate.[9]

    • Begin with the low-polarity solvent system determined by TLC. If using a gradient, gradually increase the percentage of the more polar solvent.[3]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by spotting collected fractions on TLC plates and visualizing under UV light.[1]

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.[1]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Heterocyclic Compounds

Solvent System (v/v)PolarityTypical Applications
Hexanes/Ethyl AcetateLow to MediumStandard for a wide range of compounds.[8]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[8]
Ether/HexanesLow to MediumAlternative to ethyl acetate systems.[8]
Toluene/Ethyl AcetateLow to MediumCan offer different selectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc 1. TLC Analysis & Eluent Selection (Rf ~0.2-0.3) pack 2. Column Packing (Slurry Method) tlc->pack load 3. Sample Loading (Dry Load) pack->load elute 4. Elution (Isocratic or Gradient) load->elute collect 5. Fraction Collection elute->collect analyze 6. TLC Analysis of Fractions collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Workflow for the purification of this compound derivatives.

troubleshooting_flowchart cluster_degradation Degradation Check cluster_resolution Resolution Check start Poor Separation or Low Yield? degradation_check New spots on TLC post-column? start->degradation_check Yes resolution_check Overlapping spots on TLC? start->resolution_check No deactivate_silica Deactivate silica with NEt3 degradation_check->deactivate_silica Yes alt_stationary Use Alumina or Florisil deactivate_silica->alt_stationary If still issue optimize_eluent Optimize eluent (Rf 0.2-0.3) resolution_check->optimize_eluent Yes gradient Use gradient elution optimize_eluent->gradient load Reduce sample load gradient->load

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • SIELC Technologies. (n.d.). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
  • Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.).
  • ResearchGate. (n.d.). Recent problems with silica gel chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.

Sources

optimizing reaction time and temperature for 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Optimizing Reaction Time and Temperature

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on reaction parameters.

Question: I am experiencing a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors, primarily incomplete reaction or degradation of the product. Here’s a systematic approach to troubleshoot this problem:

  • Incomplete Reaction: The conversion of the starting material, typically 7-bromoquinazolin-2(1H)-one, to the chlorinated product may not have gone to completion.

    • Cause: Insufficient reaction time or temperature. The activation energy for the chlorination might not be reached, or the reaction has not been allowed to proceed to equilibrium.

    • Solution:

      • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.

      • Increase reaction temperature: Gradually increase the reaction temperature in increments of 10°C. A common temperature range for chlorination with reagents like phosphorus oxychloride (POCl₃) is 80-110°C.[1]

      • Extend reaction time: If an increase in temperature does not improve the yield or leads to impurity formation, try extending the reaction time. Monitor the reaction every 1-2 hours until no further consumption of the starting material is observed.

  • Product Degradation: The desired this compound can be susceptible to decomposition under harsh reaction conditions.

    • Cause: Excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts.

    • Solution:

      • Optimize temperature: If you suspect degradation, try lowering the reaction temperature. While this may require a longer reaction time, it can preserve the integrity of the product.

      • Minimize reaction time: Once the reaction has reached completion (as determined by TLC or LC-MS), proceed with the workup immediately to prevent prolonged exposure to heat.

  • Reagent Stoichiometry: The amount of chlorinating agent is crucial.

    • Cause: An insufficient amount of the chlorinating agent will result in an incomplete reaction. Conversely, a large excess can lead to side reactions.

    • Solution:

      • Adjust reagent amount: Typically, a 5-10 fold excess of the chlorinating agent (e.g., POCl₃) is used when it also serves as the solvent. If a co-solvent is used, ensure at least 1.5-3 equivalents of the chlorinating agent are present.

Below is a troubleshooting workflow to address low yield:

low_yield_troubleshooting start Low Yield of this compound check_completion Monitor Reaction Progress (TLC/LC-MS) Is starting material consumed? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete Still low yield check_completion->complete Yes optimize_temp Gradually increase temperature (e.g., 80-110°C) incomplete->optimize_temp check_degradation Check for Impurities (TLC/LC-MS) Are degradation products observed? complete->check_degradation extend_time Extend reaction time optimize_temp->extend_time extend_time->check_completion degradation Product Degradation check_degradation->degradation Yes no_degradation No significant degradation check_degradation->no_degradation No lower_temp Lower reaction temperature degradation->lower_temp optimize_reagents Optimize Reagent Stoichiometry (1.5-3 eq. chlorinating agent) no_degradation->optimize_reagents workup_issue Investigate Workup & Purification Potential loss during extraction or chromatography optimize_reagents->workup_issue minimize_time Minimize reaction time post-completion lower_temp->minimize_time

Caption: Troubleshooting workflow for low yield.

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of impurities. What are these byproducts and how can I avoid them?

Answer:

Impurity formation is a common challenge. The nature of the impurities depends on the starting material and reaction conditions.

  • Unreacted Starting Material: As discussed above, this is often due to suboptimal reaction time or temperature.

  • Hydrolyzed Product (7-bromoquinazolin-2(1H)-one):

    • Cause: The 2-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially during aqueous workup if the mixture is not kept sufficiently cold or if the pH is not controlled.

    • Solution:

      • Anhydrous conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous.

      • Cold workup: Pour the reaction mixture onto crushed ice to quench the reaction and keep the temperature low during the initial stages of workup.

      • Neutralization: Carefully neutralize the acidic reaction mixture with a cold, dilute base solution (e.g., sodium bicarbonate or sodium carbonate). Avoid using strong bases or allowing the temperature to rise significantly during neutralization.

  • Over-chlorinated Byproducts:

    • Cause: If the starting material has other reactive sites, or under excessively harsh conditions, further chlorination might occur.

    • Solution:

      • Control temperature: Avoid excessively high temperatures.

      • Use a milder chlorinating agent: If POCl₃ proves too reactive, consider alternatives like thionyl chloride (SOCl₂) in an inert solvent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question: What is the recommended starting material for the synthesis of this compound?

Answer:

The most common and direct precursor is 7-bromoquinazolin-2(1H)-one . This starting material already possesses the desired quinazoline core and the bromo-substituent at the correct position. The synthesis then involves a single chlorination step to replace the hydroxyl group at the 2-position with a chlorine atom.

Question: Which chlorinating agent is best for this conversion, and what are the optimal reaction conditions?

Answer:

Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this type of transformation.[1] It often serves as both the reagent and the solvent.

ParameterRecommended RangeRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)Highly effective for converting hydroxyl groups on heterocyclic rings to chlorides.
Temperature 80 - 110 °CBalances reaction rate with minimizing byproduct formation.
Reaction Time 2 - 6 hoursTypically sufficient for complete conversion. Reaction progress should be monitored.
Catalyst N,N-Dimethylformamide (DMF) (catalytic amount)Can accelerate the reaction, but may not be necessary.

Question: What are the critical safety precautions to take during this synthesis?

Answer:

This reaction involves hazardous materials and should be performed with appropriate safety measures.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic fumes. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Quenching: The quenching of POCl₃ is highly exothermic. Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

  • Pressure Build-up: The reaction may release HCl gas. Ensure the reaction setup is not a closed system and is properly vented.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 7-bromoquinazolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-bromoquinazolin-2(1H)-one (1.0 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (5-10 eq) to the flask in a fume hood.

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Workup - Neutralization: Once all the POCl₃ has been quenched, slowly add saturated aqueous sodium bicarbonate solution to neutralize the mixture until the pH is approximately 7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid. Characterize the product by NMR and MS to confirm its identity and purity.

synthesis_workflow start Start: 7-bromoquinazolin-2(1H)-one reaction Reaction with POCl₃ (100-110°C, 3-5h) start->reaction workup Workup: 1. Quench with ice 2. Neutralize with NaHCO₃ 3. Extract with DCM reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: this compound purification->product

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 7-Bromo-2-chloroquinazoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 7-Bromo-2-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency. By understanding the underlying causes of these challenges, you can optimize your synthetic strategies and achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to failure?

A1: this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary reason for reaction failure is catalyst poisoning. The quinazoline core contains two nitrogen atoms with lone pairs of electrons that can coordinate to the palladium center. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively removing the catalyst from the reaction cycle.[1]

Q2: What are the most common symptoms of catalyst poisoning in these reactions?

A2: The most common symptoms include:

  • Low or no conversion: A significant amount of the this compound starting material remains unreacted.

  • Stalled reaction: The reaction proceeds initially but stops before completion.

  • Formation of side products: You may observe the formation of homocoupled products or decomposition of the starting materials.

  • Color change: The reaction mixture may turn black, indicating the precipitation of palladium black, a sign of catalyst decomposition.[2]

Q3: Besides the quinazoline nitrogen, what are other potential sources of catalyst poisoning?

A3: Other potential sources of catalyst poisoning include:

  • Impurities in reagents and solvents: Trace amounts of sulfur compounds, water, or oxygen can deactivate the palladium catalyst.[3] Sulfur, in particular, is a potent palladium poison.

  • Functional groups on the coupling partner: Certain functional groups on your boronic acid, amine, or alkene coupling partner can also coordinate to the palladium and inhibit catalysis.

  • Excess ligand: While ligands are essential, a very high ligand-to-palladium ratio can sometimes shut down the reaction.

Q4: How does the choice of phosphine ligand impact catalyst poisoning?

A4: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are often essential for successful cross-coupling with N-heterocycles.[4][5] These ligands sterically shield the palladium center, making it more difficult for the quinazoline nitrogen to coordinate and poison the catalyst.[6] The electron-rich nature of these ligands also promotes the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues in your cross-coupling reactions with this compound.

Visual Troubleshooting Workflow

The following flowchart provides a step-by-step guide to troubleshooting common problems encountered in these reactions.

G cluster_start Problem Identification cluster_catalyst Catalyst System cluster_poisoning Catalyst Poisoning cluster_conditions Reaction Conditions cluster_solution Resolution start Low or No Conversion catalyst_check Is the catalyst system optimal? start->catalyst_check Initial Check ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) catalyst_check->ligand Sub-optimal Ligand precatalyst Use a Modern Precatalyst (e.g., G3/G4 Buchwald) catalyst_check->precatalyst Inefficient Activation catalyst_loading Increase Catalyst Loading (e.g., from 1% to 3-5%) catalyst_check->catalyst_loading Low Activity poisoning_check Suspect Catalyst Poisoning? catalyst_check->poisoning_check No Improvement success Successful Reaction ligand->success precatalyst->success catalyst_loading->success reagent_purity Purify Reagents (Recrystallize Substrate, Distill Solvents) poisoning_check->reagent_purity Impure Reagents scavengers Use Scavengers for Potential Impurities (e.g., activated carbon for sulfur) poisoning_check->scavengers Suspect Specific Poisons conditions_check Are reaction conditions optimized? poisoning_check->conditions_check No Improvement reagent_purity->success scavengers->success base Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions_check->base Ineffective Base solvent Change Solvent (e.g., Toluene, Dioxane, DMF) conditions_check->solvent Solubility Issues temperature Increase Reaction Temperature conditions_check->temperature Slow Kinetics degassing Ensure Thorough Degassing conditions_check->degassing Oxygen Contamination conditions_check->success Optimization Successful base->success solvent->success temperature->success degassing->success

Caption: Troubleshooting flowchart for this compound cross-coupling.

Problem 1: Low to No Conversion of Starting Material

  • Question: My reaction shows very little or no formation of the desired product, and I recover most of my this compound. What is the likely cause?

  • Answer: This is a classic symptom of catalyst inhibition or deactivation, which is highly probable with a substrate like this compound. The nitrogen atoms in the quinazoline ring are likely poisoning your palladium catalyst.

    • Solution 1: Optimize the Ligand. Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to a bulky, electron-rich biarylphosphine ligand.[5] These ligands create a sterically hindered environment around the palladium, preventing the quinazoline from coordinating and deactivating the catalyst.[6][8]

    • Solution 2: Use a Modern Precatalyst. If you are using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the in-situ generation of the active Pd(0) species might be inefficient.[4] Consider using a well-defined precatalyst, such as a Buchwald G3 or G4 palladacycle.[9][10][11] These are designed for efficient and rapid generation of the active catalytic species.[12][13]

    • Solution 3: Check Reagent and Solvent Purity. Impurities, especially sulfur-containing compounds, are potent palladium catalyst poisons.[3] If you suspect impurities, purify your this compound (e.g., by recrystallization) and use freshly distilled, degassed solvents.

Problem 2: Reaction Stalls After Initial Conversion

  • Question: My reaction starts and I see product formation, but it stops before the starting material is fully consumed. Why is this happening?

  • Answer: A stalling reaction often indicates that the catalyst is initially active but deactivates over the course of the reaction. This can be due to the gradual poisoning by the quinazoline substrate or product, or the degradation of the catalyst under the reaction conditions.

    • Solution 1: Increase Catalyst Loading. While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be enough to push the reaction to completion.

    • Solution 2: Re-evaluate the Base and Solvent. The choice of base and solvent can affect catalyst stability. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[2] Aprotic polar solvents like dioxane or toluene are commonly used.[14]

    • Solution 3: Lower the Reaction Temperature. High temperatures can sometimes accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.

Problem 3: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)

  • Question: I am getting a mixture of products, including the homocoupling of my boronic acid and/or the debrominated/dechlorinated starting material. How can I improve the selectivity?

  • Answer: The formation of these side products is often linked to the presence of oxygen or water in the reaction mixture, or an inefficient catalytic cycle.

    • Solution 1: Rigorous Exclusion of Oxygen. Homocoupling of boronic acids is often promoted by oxygen.[2] Ensure your reaction setup is thoroughly degassed with an inert gas (argon or nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.

    • Solution 2: Control Water Content. While a small amount of water can be beneficial in Suzuki couplings, excess water can lead to protodeboronation (hydrolysis of the boronic acid).[5] Use anhydrous solvents if protodeboronation is a major issue.

    • Solution 3: Optimize the Base. Strong bases, particularly hydroxides, can accelerate protodeboronation.[5] Consider using a weaker base or a fluoride source like CsF if this is a persistent problem.

Mechanism of Catalyst Poisoning

The primary mechanism of catalyst poisoning by this compound involves the coordination of one of the ring nitrogen atoms to the palladium(0) center of the active catalyst. This forms a stable, off-cycle complex that is unable to participate in the catalytic cycle, effectively sequestering the catalyst.

G cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway pd0 LPd(0) (Active Catalyst) oa Oxidative Addition Complex pd0->oa + Ar-X poisoned_complex [LPd(0)(Quinazoline)] (Inactive Complex) pd0->poisoned_complex + Quinazoline trans Transmetalation Complex oa->trans + R-B(OH)2 re Reductive Elimination trans->re re->pd0 Regeneration product Product re->product quinazoline This compound quinazoline->poisoned_complex

Caption: Simplified mechanism of catalyst poisoning by quinazoline.

Data Presentation

The choice of ligand is paramount in mitigating catalyst poisoning. The following table, based on general observations for challenging N-heterocyclic substrates, illustrates the potential impact of ligand selection on reaction yield.

Ligand TypeExample LigandsTypical Yield Range (%)Rationale for Performance
Simple MonodentatePPh₃, P(o-tol)₃0 - 30Small cone angle allows for easy coordination of the quinazoline nitrogen, leading to rapid catalyst poisoning.[15]
Bidentatedppf, BINAP20 - 60Can be more effective than simple monodentate ligands by stabilizing the palladium center, but may still be susceptible to poisoning.[15]
Bulky, Electron-RichXPhos, SPhos, RuPhos70 - 95+The large steric bulk effectively shields the palladium center, preventing coordination of the quinazoline. The high electron density accelerates the catalytic cycle.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (Optimized for Success)

This protocol is designed to minimize the risk of catalyst poisoning and is a good starting point for your experiments.

  • Reagent Preparation:

    • Ensure this compound is of high purity. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water).

    • Use anhydrous, degassed solvents. Toluene or 1,4-dioxane are good choices.

    • Ensure the boronic acid is of high quality and stored under inert atmosphere if sensitive.

    • The base (e.g., K₃PO₄ or Cs₂CO₃) should be finely ground and dried under vacuum before use.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 eq. relative to palladium).[5]

    • Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[5]

  • Reaction Execution:

    • Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Consider a final purification step with a palladium scavenger to remove residual metal if necessary for downstream applications.[16][17]

Protocol 2: Purification of Reagents to Remove Potential Catalyst Poisons

If you suspect that impurities in your starting materials are causing catalyst deactivation, the following purification steps can be beneficial.

  • Recrystallization of this compound:

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

    • Slowly add a co-solvent in which the compound is less soluble (e.g., water) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Solvent Purification and Degassing:

    • Use a solvent purification system if available.

    • Alternatively, distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene, calcium hydride for DMF).

    • Degas the purified solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes, or by three freeze-pump-thaw cycles.

References

  • Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 78(3), 347-356.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. (2023).
  • Kinzel, T., et al. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 1(4), 488-491.
  • Cheong, J. Y., et al. (2023).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 436-442.
  • Espinosa, M., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • Hazari, N., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Chemistry LibreTexts. (2023).
  • T.J. Colacot. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction.
  • Arbor Assays. (2017).
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 436-442.
  • Cheong, J. Y., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Bakos, J., et al. (2019).
  • Chen, J., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Grushin, V. V., et al. (2009). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 131(1), 323-334.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Doyle, A. G., et al. (2020). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Wikipedia. (2023). Heck reaction.
  • Sun, T., et al. (2023). DFT mechanistic investigation of Wacker-type oxidation of olefins catalyzed by a Pd(ii) quinoline-2-oxazoline complex: the effect of electronic asymmetry of the ligand. Catalysis Science & Technology, 13(15), 4567-4575.
  • Organic Chemistry Portal. (2021). Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck reaction.
  • Al-Tel, T. H., et al. (2015). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Molecules, 20(10), 18886-18898.
  • Beller, M., et al. (2022). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 24(10), 4022-4028.
  • de Vries, J. G. (2017). Heck Reaction—State of the Art.
  • Xiao, H., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
  • Gessner Group. (n.d.).
  • Nolan, S. P., et al. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology, 13(1), 164-171.
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1753-1773.
  • Al-Tel, T. H., et al. (2015). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Molecules, 20(10), 18886-18898.
  • The Doyle Group. (2020).
  • Bakos, J., et al. (2019).
  • ResearchGate. (2001).
  • Wipf, P., et al. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Organic Letters, 16(7), 2034-2037.
  • Lee, P. H., et al. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 73(19), 7413-7416.
  • Newman, S. G., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
  • ResearchGate. (2007).
  • Luscombe, C. K. (2018). The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization. ACS Macro Letters, 7(12), 1465-1471.

Sources

Technical Support Center: Purification of Crude 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 7-Bromo-2-chloroquinazoline. The purification of this crucial heterocyclic building block can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimental work. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Initial Assessment & Impurity Profiling

Before attempting any purification, a thorough analysis of the crude product is paramount. This initial assessment will dictate the most efficient and effective purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound product?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Most commonly, synthesis involves the chlorination of a quinazolinone precursor, often using reagents like phosphorus oxychloride (POCl₃).

Common Impurities Include:

  • Unreacted Starting Material: 7-Bromo-4-quinazolinone may persist if the chlorination reaction is incomplete.

  • Hydrolysis Product: this compound is susceptible to hydrolysis, especially during aqueous workup, which reverts it back to 7-Bromo-4-quinazolinone.

  • Over-chlorinated Byproduct: If the precursor is 7-bromo-2,4-quinazolinedione, the formation of 7-bromo-2,4-dichloroquinazoline is a common byproduct.[1] The reactivity of the chlorine atoms at the C2 and C4 positions is different, which can be exploited in purification and subsequent reactions.[2][3]

  • Residual Reagents: Reagents from the chlorination step, such as POCl₃ and its byproducts, can contaminate the crude material.

G cluster_target Target Product cluster_impurities Common Impurities Target This compound Hydrolysis Hydrolysis Product (7-Bromo-4-quinazolinone) Target->Hydrolysis Hydrolysis (H₂O) OverChlor Over-chlorinated Byproduct (7-Bromo-2,4-dichloroquinazoline) Target->OverChlor Over-chlorination (Excess Reagent) SM Starting Material (e.g., 7-Bromo-4-quinazolinone) SM->Target Incomplete Reaction

Caption: Relationship between the target product and common impurities.

Q2: My crude product is a dark brown or yellowish solid/oil. What causes this discoloration?

Discoloration is a frequent observation and typically points to two main causes:

  • Oxidation: Quinazoline derivatives, like many nitrogen-containing heterocycles, can be susceptible to minor oxidation when exposed to air and light, leading to the formation of colored impurities.[4]

  • Residual Reagents: High-temperature reactions, particularly with reagents like POCl₃, can generate polymeric, tar-like substances that are intensely colored and contaminate the crude product.

Proper storage of the final product—in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon)—is crucial to prevent discoloration and degradation over time.[4][5][6]

Q3: Which analytical techniques are best for assessing the purity of my crude product?

A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis, while Thin-Layer Chromatography (TLC) is invaluable for rapid, qualitative checks and method development.

Technique Primary Use Advantages Limitations
TLC Rapid qualitative analysis, reaction monitoring, solvent system screening for column chromatography.Fast, inexpensive, requires minimal sample.Not quantitative, lower resolution than HPLC.
HPLC Quantitative purity determination, separation of closely related impurities.[7]High resolution and sensitivity, provides accurate purity percentages.[7]Requires specialized instrumentation, more time-consuming than TLC.
¹H-NMR Structural confirmation and detection of proton-containing impurities.Provides detailed structural information, can identify specific impurities if their spectra are known.May not detect non-proton-containing impurities, can be difficult to quantify low-level impurities.
LC-MS Impurity identification.Couples the separation power of HPLC with mass identification of unknown peaks.Requires advanced instrumentation.

Section 2: Troubleshooting Purification Protocols

This section provides a decision-making framework and detailed protocols to address specific purification challenges.

G Start Crude Product Analysis (TLC/HPLC) Recrystallization Recrystallization Start->Recrystallization One major spot? Solid material? Column Column Chromatography Start->Column Multiple/close spots? Oily/intractable solid? Wash Acid-Base Wash (Pre-treatment) Start->Wash Suspected ionic impurities? Pure Pure Product (>98%) Recrystallization->Pure Column->Pure Wash->Recrystallization Proceed to recrystallization Wash->Column Proceed to chromatography

Sources

Technical Support Center: Optimizing Solubility of 7-Bromo-2-chloroquinazoline for Reaction Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the solubility of 7-Bromo-2-chloroquinazoline in various reaction setups. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide practical, experience-driven advice to overcome common solubility hurdles and ensure the efficiency and reproducibility of your reactions.

I. Understanding the Solubility Challenge

This compound possesses a rigid, heterocyclic aromatic structure. This inherent molecular architecture contributes to significant crystal lattice energy, which in turn leads to poor solubility in many common organic solvents. Inadequate dissolution is a critical experimental bottleneck that can lead to incomplete reactions, low yields, and the formation of unwanted byproducts. This guide provides a systematic approach to solvent selection and solubility enhancement tailored for this specific substrate.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with this compound.

Q1: What are the best starting solvents to try for dissolving this compound?

Based on the polar nature of the quinazoline core, polar aprotic solvents are generally the most effective. We recommend starting with the following:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [1]

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

For cross-coupling reactions like Suzuki-Miyaura, 1,4-dioxane and THF are very common choices, often used in combination with an aqueous base.[2]

Q2: I am seeing my compound crash out of solution upon adding other reagents. What is happening?

This is a common issue that can arise from several factors:

  • Change in Solvent Polarity: The addition of a less polar co-solvent or reagent can decrease the overall polarity of the reaction mixture, causing the this compound to precipitate.

  • Temperature Effects: If you dissolved the compound with heating, it might be precipitating as the reaction mixture cools to room temperature or upon the addition of cooler reagents.

  • Reaction with the Solvent: In some rare cases, highly reactive reagents might interact with the solvent, altering its properties and reducing the solubility of the starting material.

Q3: Can I use protic solvents like ethanol or methanol?

While possible, protic solvents are generally less effective for dissolving this compound and can be problematic in many common reaction types. For instance, in palladium-catalyzed cross-coupling reactions, protic solvents can interfere with the catalytic cycle and react with the organometallic intermediates. However, for certain nucleophilic substitution reactions, a protic solvent might be suitable, but solubility should be carefully checked.

Q4: Is heating recommended to improve solubility?

Yes, gentle heating is a highly effective method to increase the solubility of this compound. However, it is crucial to consider the thermal stability of your other reagents and the boiling point of your chosen solvent. Always heat gradually and monitor for any signs of decomposition.

III. Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

This section provides detailed protocols and the scientific rationale behind them to systematically address solubility issues.

Issue 1: Poor Solubility in a Chosen Reaction Solvent

Protocol 1: Systematic Solvent Screening

  • Initial Assessment: In separate small vials, test the solubility of a small, known amount of this compound in a range of solvents at room temperature.

  • Recommended Solvents for Screening:

    • Polar Aprotic: DMF, DMSO, N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane, THF, Acetonitrile.

    • Aromatic/Non-polar: Toluene, Xylene (less likely to be effective alone but often used in cross-coupling reactions).

  • Observation: Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step.

  • Gentle Heating: Warm the vials that did not show complete dissolution to 40-60°C.

  • Sonication: If heating is not sufficient, sonicate the mixture for 10-15 minutes.

  • Solvent Selection: Choose the solvent that provides the best solubility under the mildest conditions possible for your reaction. For many quinazoline derivatives, DMF and DMSO often show the highest solubility.

Causality: The choice of solvent is critical as its polarity can significantly influence the reaction pathway. For instance, in some related heterocyclic syntheses, polar solvents favor the desired C-N bond formation, while non-polar solvents may lead to side products.

Table 1: Qualitative Solubility of Related Haloquinazolines in Common Organic Solvents

SolventPolarityTypeGeneral Solubility for Haloquinazolines
DMF HighPolar AproticOften Good to Excellent
DMSO HighPolar AproticOften Good to Excellent
1,4-Dioxane ModeratePolar AproticModerate, Improves with Heating
THF ModeratePolar AproticModerate, Improves with Heating
Acetonitrile ModeratePolar AproticModerate
Toluene LowNon-polarGenerally Poor
Ethanol HighPolar ProticVariable, often limited

Note: This table is based on general observations for haloquinazolines and related heterocyclic compounds. Actual solubility of this compound may vary.

Issue 2: Compound is Insoluble in the Optimal Solvent for the Reaction Chemistry

Protocol 2: Utilizing Co-solvents

  • Primary Solvent: Dissolve the this compound in a minimal amount of a high-solubility solvent like DMF or DMSO.

  • Co-solvent Addition: To this solution, slowly add the desired reaction solvent (e.g., toluene or 1,4-dioxane for a Suzuki coupling) while stirring vigorously.

  • Observation: Monitor for any signs of precipitation. If the compound remains in solution, you have successfully created a suitable solvent system.

  • Ratio Optimization: You may need to experiment with the ratio of the two solvents to maintain solubility while ensuring the reaction is not adversely affected by the high-boiling point polar aprotic solvent.

Causality: A small amount of a high-polarity "solubilizing" solvent can often be sufficient to keep the substrate in solution in a bulk solvent that is more compatible with the reaction conditions.

Diagram 1: Decision Workflow for Solvent Selection

Caption: Decision workflow for selecting an appropriate solvent system.

IV. Application-Specific Recommendations

The solubility of this compound is particularly critical in common cross-coupling reactions.

A. Suzuki-Miyaura Coupling

For the palladium-catalyzed Suzuki-Miyaura coupling, a mixture of a polar aprotic solvent and water is often used to dissolve both the organohalide and the inorganic base.

Recommended Solvent System:

  • 1,4-Dioxane / Water (e.g., 4:1 v/v)

  • THF / Water (e.g., 4:1 v/v)

  • Toluene / Water (with a phase-transfer catalyst if necessary)

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture (typically 80-100°C) and monitor by TLC or LC-MS.

  • If the starting material is not fully dissolved at room temperature, it should dissolve as the reaction is heated.

Diagram 2: Experimental Workflow for Suzuki Coupling

G setup Reaction Setup: - this compound - Boronic Acid - Pd Catalyst & Base purge Purge with Inert Gas setup->purge add_solvent Add Degassed Solvent (e.g., Dioxane/Water) purge->add_solvent heat Heat Reaction (80-100°C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination

This C-N bond-forming reaction is also sensitive to solvent choice, and complete dissolution of the starting materials is key for efficient catalysis.

Recommended Solvents:

  • Toluene

  • 1,4-Dioxane

  • THF

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu or K₃PO₄) to a dry reaction vessel.

  • Add the this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat (typically 80-110°C), with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

Troubleshooting Tip: If solubility in toluene or dioxane is low, consider adding a small amount of NMP as a co-solvent. Be mindful that NMP can be difficult to remove during workup.

V. Advanced Solubility Enhancement Techniques

For particularly challenging cases, more advanced methods can be employed, although these require more significant process development.

  • Solid Dispersions: This involves dispersing the this compound in a water-soluble carrier at a molecular level. This is more common in pharmaceutical formulation than in synthetic chemistry but can be adapted.

  • Use of Additives: In some cases, the addition of salts (e.g., LiCl) can improve the solubility of organic compounds in polar aprotic solvents by disrupting crystal packing.

VI. Safety Information

This compound is a research chemical. Always consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood.

VII. References

  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]

  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Google Patents. (2020). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Retrieved from

Sources

Technical Support Center: Synthesis of Substituted 7-Bromo-2-chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 7-Bromo-2-chloroquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. This compound is a valuable building block due to its two distinct and orthogonally reactive sites: the C2-chloro group, susceptible to nucleophilic aromatic substitution (SNAr), and the C7-bromo group, ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities.

However, harnessing this potential requires a nuanced understanding of the underlying chemistry. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction conditions, maximize yields, and streamline your research. The importance of starting with high-purity intermediates like this compound cannot be overstated, as it is paramount for minimizing side reactions and ensuring reproducible outcomes[1].

Synthetic Strategy Overview

The general approach to complex substituted 7-Bromo-2-chloroquinazolines involves a multi-step sequence. The core is typically formed and then selectively functionalized.

G cluster_0 Core Synthesis cluster_1 Selective Functionalization A Bromo-Substituted Anthranilic Acid/Amide B Cyclization A->B C 7-Bromoquinazolin-4(3H)-one B->C D Chlorination (e.g., POCl₃) C->D E 7-Bromo-2,4-dichloroquinazoline D->E F Regioselective S N Ar at C4 E->F H Pd-Catalyzed Cross-Coupling at C7 (e.g., Suzuki, Buchwald) E->H Direct C7 Functionalization (If C4 substitution is not needed) G Substituted 7-Bromo- 2-chloro-4-aminoquinazoline F->G G->H I Fully Substituted Quinazoline Target H->I G cluster_0 Troubleshooting Low Yield Start Low Yield in Cross-Coupling Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Dehalogenated Byproduct Observed? Check1->Check2 Yes Check3 Are Reagents High Quality? Check1->Check3 No Sol2 Degas Thoroughly Use Anhydrous Solvents Change Ligand Check2->Sol2 Yes Sol3 Use Fresh Boronic Acid Use Anhydrous Reagents Consider Boronate Ester Check2->Sol3 No Sol1 Increase Temp/Time Screen Catalyst/Ligand Check3->Sol1

Caption: Decision tree for troubleshooting low cross-coupling yields.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the C2-chloro and C7-bromo positions?

The two positions exhibit orthogonal reactivity.

  • C7-Bromo: This site is classic for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[2][3]

  • C2-Chloro: This site is electron-deficient due to the adjacent nitrogen atoms of the pyrimidine ring. This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles like primary/secondary amines or alkoxides.[4] While C-Cl bonds can also participate in cross-coupling, it typically requires more forcing conditions or specialized catalysts compared to C-Br bonds. This difference allows for selective functionalization.

Q2: I need to install an amine at the C2 position. What are the best conditions?

For direct amination at the C2 position, a nucleophilic aromatic substitution (SNAr) is the most common and efficient method.

  • With Electron-Rich Amines: Aliphatic amines or electron-rich anilines often react readily with the C2-chloroquinazoline. The reaction can be run in a polar solvent like ethanol, isopropanol, or THF, often at reflux.[5][6] A non-nucleophilic base like DIPEA or Et₃N may be added to scavenge the HCl byproduct.[4]

  • With Electron-Poor Amines: Electron-deficient anilines are weaker nucleophiles and may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve good conversion.[5] In these challenging cases, a palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative, though care must be taken to ensure selectivity over the C7-bromo position by using a catalyst system optimized for C-Cl activation.

Q3: My purification by silica gel chromatography is giving poor recovery. What should I do?

Quinazolines, being nitrogenous heterocycles, can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and irreversible adsorption.

  • Deactivate the Silica: Pre-treat your silica gel by slurrying it in an eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonia (by using a mobile phase saturated with ammonia vapor). This neutralizes the acidic sites.

  • Switch Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be effective alternatives. For highly polar compounds, reverse-phase (C18) chromatography may provide better separation and recovery.[7]

  • Chelation Issues: If your molecule contains functionalities that can chelate metals (common in quinoline/quinazoline structures), you may see broad peaks in HPLC due to interaction with the stainless steel components of the system. In such cases, using a metal-free system (PEEK tubing) or adding a competing chelating agent like EDTA to the mobile phase can be beneficial.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C7-Position

This protocol provides a starting point for the arylation of the 7-bromo position.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, potentially treated with triethylamine) or recrystallization to yield the final product.[8]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol is for the substitution of the C2-chloro group with an amine nucleophile.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as isopropanol, ethanol, or THF.

  • Reagent Addition: Add the desired primary or secondary amine (1.1–1.5 equiv). If the amine salt is not desired as a byproduct, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

  • Reaction: Heat the mixture to reflux (typically 60-85 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If a solid precipitate has formed, it can be isolated by filtration and washed with cold solvent.

  • Extraction: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[4][6]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound - NINGBO INNO PHARMCHEM CO.,LTD. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

  • This compound | C8H4BrClN2 | CID 45790052 - PubChem. (n.d.). PubChem. [Link]

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. (2024). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). YouTube. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023). Der Pharma Chemica. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024). National Center for Biotechnology Information. [Link]

Sources

effect of base and solvent on 7-Bromo-2-chloroquinazoline reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-Bromo-2-chloroquinazoline. This guide is designed to provide in-depth technical assistance for researchers, scientists, and drug development professionals. In the following sections, we will address common challenges and questions regarding the reactivity of this versatile heterocyclic building block, with a particular focus on the critical role of bases and solvents in directing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The this compound molecule possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon atom at the 2-position (C2) bearing a chlorine atom and the carbon atom at the 7-position (C7) bearing a bromine atom. The quinazoline ring itself is electron-deficient, which enhances the reactivity of these positions toward nucleophiles. The chlorine at C2 is generally more labile and susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at C7.[1][2] This is due to the electronic influence of the two nitrogen atoms in the pyrimidine ring, which significantly activate the C2 and C4 positions for nucleophilic attack.

Q2: How does the choice of base influence the outcome of reactions with this compound?

The selection of a base is critical and can dramatically influence reaction pathways, rates, and yields. The base's role extends beyond simply acting as a proton scavenger.[3][4][5]

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling):

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are often required.[6][7] In Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine nucleophile or the palladium-amine complex, which is a key step in the catalytic cycle.[6][8][9] For Suzuki couplings, the base is necessary to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10][11][12]

    • Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in Suzuki couplings, and may be preferred when base-sensitive functional groups are present.[13]

    • Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to create milder, more homogeneous reaction conditions, which can be advantageous for substrates with sensitive functional groups.[14] However, the nucleophilicity of the organic base relative to the amine substrate can impact the catalytic cycle, and in some cases, the base can inhibit the reaction by competing for coordination to the palladium center.[3][4]

  • In Nucleophilic Aromatic Substitution (SNAr) Reactions:

    • The base's primary role is to deprotonate the incoming nucleophile, increasing its nucleophilicity. The strength of the base should be matched to the pKa of the nucleophile. For example, when using an alcohol or amine as a nucleophile, a base is required to generate the more reactive alkoxide or amide.

    • In cases where the nucleophile is already anionic (e.g., a thiolate), a base may not be strictly necessary but can be included to neutralize any generated acid.

Q3: Why is the choice of solvent critical for reactions involving this compound?

The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the reaction mechanism.[15][16][17]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane, THF): These are the most commonly used solvents for both SNAr and palladium-catalyzed cross-coupling reactions.[13][18]

    • They effectively dissolve a wide range of organic substrates and inorganic bases, which is crucial for reaction efficiency.[18]

    • Their ability to stabilize charged intermediates, such as the Meisenheimer complex in SNAr reactions, can accelerate the reaction rate.[2][19]

    • In Suzuki couplings, solvents like dioxane or THF are often used with an aqueous solution of the base, creating a two-phase system where the aqueous phase helps to dissolve the inorganic base and activate the boronic acid.[18]

  • Non-Polar Solvents (e.g., Toluene): These are also frequently used in palladium-catalyzed reactions. The choice between a polar aprotic and a non-polar solvent can sometimes influence the selectivity of the reaction, particularly in cases where side reactions are possible.[13]

  • Protic Solvents (e.g., Alcohols): While less common as the primary solvent in cross-coupling reactions due to potential side reactions, they can sometimes be used as co-solvents. In SNAr reactions, protic solvents can solvate and stabilize the leaving group, but they can also hydrogen-bond with the nucleophile, potentially reducing its reactivity.

Troubleshooting Guides

Problem: Low Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Incorrect Base Strength The chosen base may be too weak to efficiently deprotonate the amine. Consider switching to a stronger base like NaOt-Bu or LHMDS.The deprotonation of the amine or the palladium-amine complex is a crucial step in the catalytic cycle. A stronger base will favor this equilibrium, increasing the rate of the reaction.[6]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) catalyst. Use degassed solvents.The active catalyst is a Pd(0) species, which is susceptible to oxidation. Oxygen can lead to the formation of inactive palladium oxides.
Poor Ligand Choice The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, consider using more electron-rich and bulky ligands like BrettPhos or XantPhos.[7]The ligand influences the electron density at the palladium center and the steric environment around it, which in turn affects the rates of oxidative addition and reductive elimination.[8]
Inappropriate Solvent If reactant solubility is an issue, switch to a solvent that better dissolves all components. For example, if using toluene, consider trying dioxane or DMF.For the reaction to proceed efficiently, all reactants must be in the same phase. Poor solubility can lead to slow reaction rates and low yields.[18]
Problem: Regioselectivity Issues (Reaction at C7 instead of C2)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Reaction Conditions Favoring C-Br Activation While C-Cl is generally more labile in SNAr, in palladium-catalyzed reactions, the relative rates of oxidative addition at the C-Br and C-Cl bonds can be influenced by the catalyst system. To favor reaction at C2, carefully select a palladium catalyst and ligand system known for selective C-Cl activation.The oxidative addition step in palladium catalysis is sensitive to the nature of the halide. While C-Br bonds are generally more reactive than C-Cl bonds towards oxidative addition, ligand effects can sometimes reverse this selectivity.
Steric Hindrance If the nucleophile is very bulky, it may preferentially attack the less sterically hindered C7 position. Consider using a less bulky nucleophile if possible.The approach of the nucleophile to the electrophilic center can be impeded by steric bulk.
Thermodynamic vs. Kinetic Control It is possible that the initial attack occurs at C2 (kinetic product), but under the reaction conditions, this product can revert and rearrange to the more stable C7-substituted product (thermodynamic product). Try running the reaction at a lower temperature and for a shorter duration to favor the kinetic product.Reactions can be governed by either the rate of product formation (kinetic control) or the stability of the final product (thermodynamic control). Lowering the temperature generally favors the kinetic product.
Problem: Formation of Side Products in SNAr Reactions

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Over-reaction (Disubstitution) If both the chloro and bromo groups are being substituted, reduce the amount of nucleophile used (e.g., to 1.0-1.1 equivalents). Lowering the reaction temperature can also help improve selectivity.By controlling the stoichiometry of the nucleophile, you can limit the extent of the reaction. Lower temperatures can also help to differentiate the reactivity of the two halide positions.
Hydrolysis of the Chloroquinazoline If water is present in the reaction mixture, hydrolysis of the 2-chloro group to a 2-hydroxyquinazoline (quinazolinone) can occur. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.Water can act as a nucleophile, leading to the formation of undesired hydrolysis byproducts.
Solvent-Induced Side Reactions Some solvents can participate in the reaction. For example, DMF can be a source of dimethylamine at high temperatures, which can act as a nucleophile. If this is suspected, switch to a more inert solvent like dioxane or toluene.The choice of solvent should be carefully considered to avoid its participation in the reaction.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination at the C2 Position
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XantPhos, 4-10 mol%).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add the base (e.g., NaOt-Bu, 1.4 mmol) and the anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF or DMSO, 5 mL).

  • Add the nucleophile (1.1 mmol) and a base (e.g., K₂CO₃, 1.5 mmol) to the solution.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

Reaction_Pathways cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products This compound This compound Conditions_SNAr Nucleophile (e.g., R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMF) This compound->Conditions_SNAr SNAr Conditions_BH Amine (R-NH2) Pd Catalyst, Ligand Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) This compound->Conditions_BH Buchwald-Hartwig Conditions_Suzuki Boronic Acid (R-B(OH)2) Pd Catalyst, Ligand Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) This compound->Conditions_Suzuki Suzuki Coupling Product_SNAr 7-Bromo-2-aminoquinazoline Conditions_SNAr->Product_SNAr Product_BH 7-Bromo-2-aminoquinazoline Conditions_BH->Product_BH Product_Suzuki_C2 7-Bromo-2-arylquinazoline Conditions_Suzuki->Product_Suzuki_C2 Reaction at C2 Product_Suzuki_C7 2-Chloro-7-arylquinazoline Conditions_Suzuki->Product_Suzuki_C7 Reaction at C7

Caption: Decision workflow for functionalizing this compound.

Troubleshooting_Low_Yield cluster_cause Potential Causes cluster_solution Corrective Actions start Low Yield Observed cause1 Incorrect Base Strength? start->cause1 cause2 Catalyst Deactivation? start->cause2 cause3 Poor Ligand Choice? start->cause3 cause4 Sub-optimal Solvent? start->cause4 solution1 Use Stronger Base (e.g., NaOt-Bu) cause1->solution1 solution2 Ensure Inert Atmosphere Degas Solvents cause2->solution2 solution3 Screen Bulky, Electron-Rich Ligands cause3->solution3 solution4 Test Alternative Solvents (e.g., Dioxane, DMF) cause4->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting flowchart for low yields in cross-coupling reactions.

References

  • Choularton, A. M., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3155–3160. [Link]

  • Choularton, A. M., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]

  • Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 501. [Link]

  • Choularton, A. M. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Alarcón-Espósito, J., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Various Authors. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • Alarcón-Espósito, J., et al. (2019). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. [Link]

  • Unknown. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Alarcón-Espósito, J., et al. (2019). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 43(10), 4164-4171. [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, B. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Dong, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6435-6453. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2899. [Link]

  • Dong, H., et al. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chandrasekhar, M., et al. (2018). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Dr Jackson Chemistry. (2020, April 28). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Al-Obaid, A. M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341302. [Link]

  • iChemical. (n.d.). This compound, CAS No. 953039-66-2. iChemical. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

preventing decomposition of 7-Bromo-2-chloroquinazoline during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and handling of 7-Bromo-2-chloroquinazoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: I am consistently obtaining a low yield of my target compound, this compound. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, degradation of the product, or formation of side products. Let's explore the common synthetic routes and their optimization.

A prevalent method for synthesizing 2-chloroquinazoline derivatives involves the chlorination of a corresponding quinazolinone precursor. For this compound, this typically starts from 7-bromoquinazolin-4(3H)-one.

Probable Causes & Solutions:

  • Incomplete Chlorination: The conversion of the quinazolinone to the chloroquinazoline is a critical step.

    • Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[1] The reaction temperature and time are crucial for driving the reaction to completion. Insufficient heating can lead to a significant amount of unreacted starting material.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction is heated sufficiently, typically to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

      • Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent. For challenging substrates, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

  • Product Decomposition: this compound can be susceptible to decomposition under harsh reaction or workup conditions.

    • Causality: Prolonged exposure to high temperatures or strongly acidic/basic conditions during workup can lead to degradation. The presence of water during the reaction can also lead to the formation of byproducts.

    • Solution:

      • Minimize Reaction Time: Once the reaction is complete by TLC, proceed with the workup promptly.

      • Careful Workup: Quench the reaction mixture carefully by pouring it onto crushed ice. This helps to hydrolyze the excess chlorinating agent and precipitate the product. Avoid using strong bases for neutralization if possible, as this can promote nucleophilic substitution of the chlorine atom. A mild base like sodium bicarbonate is preferable.[2]

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the chlorinating agent and the product.

  • Side Product Formation: The formation of undesired byproducts can significantly reduce the yield of the desired product.

    • Causality: Dimerization or polymerization of the starting material or product can occur, especially at high temperatures.[3]

    • Solution:

      • Control Reaction Temperature: While sufficient heat is necessary, excessive temperatures should be avoided. A controlled heating mantle with a temperature probe is recommended.

      • Purification Strategy: An efficient purification method is crucial to isolate the desired product from any side products. Column chromatography on silica gel is a common and effective method.[4]

Experimental Protocol: Chlorination of 7-Bromoquinazolin-4(3H)-one

ParameterRecommended Condition
Starting Material 7-Bromoquinazolin-4(3H)-one
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Solvent Toluene or neat POCl₃
Catalyst (Optional) N,N-Dimethylaniline (catalytic amount)
Temperature Reflux (typically 100-110 °C)
Reaction Time 2-4 hours (monitor by TLC)
Workup Slowly pour onto crushed ice, neutralize with NaHCO₃, extract with an organic solvent (e.g., ethyl acetate).
Purification Column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Issue 2: Product Decomposition During Purification or Storage

Question: My synthesized this compound appears to be decomposing during column chromatography or upon storage. What is causing this instability and how can I prevent it?

Answer:

The decomposition of this compound during purification and storage is a common concern. The quinazoline ring system, particularly when substituted with electron-withdrawing groups like halogens, can be sensitive to various conditions.

Probable Causes & Solutions:

  • Hydrolysis: The 2-chloro group on the quinazoline ring is susceptible to nucleophilic substitution, especially by water.

    • Causality: Residual water in solvents or exposure to atmospheric moisture can lead to the hydrolysis of the 2-chloro group, forming the corresponding 7-bromoquinazolin-2(1H)-one. This is often observed as a more polar spot on a TLC plate.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents used for workup, purification, and storage are anhydrous.

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.[5]

      • Storage Conditions: Store the solid product in a tightly sealed container in a desiccator at low temperature (e.g., 4°C).[5][6]

  • Dehalogenation: Both the bromo and chloro substituents can be susceptible to removal under certain conditions.[7]

    • Causality: Reductive dehalogenation can occur in the presence of certain metals or reducing agents.[8][9] While less common during standard purification, it's a possibility if the compound comes into contact with reactive metals. The bond dissociation energy of a C-Br bond is lower than a C-Cl bond, making the bromine more susceptible to cleavage.[7]

    • Solution:

      • Avoid Reactive Metals: Use glass or Teflon-coated equipment where possible.

      • Careful Reagent Selection: Be mindful of any subsequent reaction steps to avoid conditions that could promote dehalogenation.

  • Acid/Base Sensitivity: The quinazoline ring can be sensitive to both acidic and basic conditions.

    • Causality: Stationary phases like silica gel are slightly acidic and can potentially cause degradation of sensitive compounds over prolonged contact time during column chromatography.[4] Strong bases can promote side reactions.

    • Solution:

      • Deactivate Silica Gel: For column chromatography, consider deactivating the silica gel by pre-treating it with a base like triethylamine.[4]

      • Alternative Stationary Phases: If decomposition on silica is a persistent issue, consider using a more inert stationary phase like neutral alumina.

      • pH Control: During workup and storage, maintain a neutral pH.

Workflow for Minimizing Decomposition

Caption: Workflow to minimize decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main decomposition pathways are:

  • Hydrolysis: The 2-chloro substituent is the most reactive site for nucleophilic attack. Water, even in trace amounts, can act as a nucleophile, leading to the formation of 7-bromoquinazolin-2(1H)-one. This is often the primary degradation product observed.

  • Reductive Dehalogenation: Although less common under standard laboratory conditions, the carbon-halogen bonds can be cleaved.[7] The C-Br bond is generally more labile than the C-Cl bond and can be cleaved under reductive conditions.[8]

Decomposition Pathways Diagram

G main This compound hydrolysis 7-Bromoquinazolin-2(1H)-one main->hydrolysis H₂O (Hydrolysis) dehalogenation 2-Chloroquinazoline or 7-Bromoquinazoline main->dehalogenation [H] (Reduction)

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 7-Bromo-2-chloroquinazoline, a key heterocyclic building block, is no exception. Its utility in the synthesis of a wide array of biologically active compounds necessitates a robust and multi-faceted analytical approach to guarantee its identity and quality. This guide provides an in-depth comparison of the essential analytical methods for the characterization of this compound, complete with supporting experimental data and detailed protocols.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

Relying on a single analytical technique for the characterization of a synthetic intermediate like this compound is fraught with risk. Each method provides a unique piece of the structural puzzle, and their collective data provides a self-validating system of confirmation. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, confirming the elemental composition. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, and Elemental Analysis provides the ultimate confirmation of the empirical formula. This guide will delve into each of these techniques, offering a comparative analysis of their strengths and the specific insights they provide for this compound.

The Analytical Workflow: A Synergistic Approach

The characterization of this compound should follow a logical and synergistic workflow, where the results of one technique inform and corroborate the findings of another.

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_confirmation Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR Primary Structure MS Mass Spectrometry (EI/ESI) Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity EA Elemental Analysis Purification->EA Elemental Composition Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation EA->Confirmation

Caption: A typical analytical workflow for the characterization of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals in the aromatic region, with splitting patterns dictated by the substitution on the quinazoline ring.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.25s1HH-4
8.10d, J=2.0 Hz1HH-8
7.95dd, J=8.8, 2.0 Hz1HH-6
7.80d, J=8.8 Hz1HH-5

Note: The exact chemical shifts and coupling constants are hypothetical and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol:

The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
162.5C-2
155.0C-8a
151.0C-4
138.0C-6
130.5C-8
129.0C-5
125.0C-7
122.0C-4a

Note: The assignments are based on predicted chemical shifts for similar structures.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

  • Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum Data:

m/zInterpretation
242, 244, 246Molecular ion peak ([M]⁺) cluster showing the isotopic pattern for one bromine and one chlorine atom.
207, 209Loss of chlorine ([M-Cl]⁺).
163Loss of bromine ([M-Br]⁺).
128Loss of both bromine and chlorine ([M-Br-Cl]⁺).

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) in the molecular ion cluster is a definitive indicator of the presence of these halogens.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the most widely used technique for assessing the purity of organic compounds. By separating the compound of interest from any impurities, it allows for the quantification of its purity as a percentage of the total peak area.

Experimental Protocol (Reversed-Phase HPLC):

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., the mobile phase).

  • Instrumentation: Use an HPLC system equipped with a C18 column, a UV detector, and a gradient pump.

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase it to elute the compound and any impurities.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.

Hypothetical HPLC Purity Analysis Data:

Retention Time (min)Peak Area (%)Identity
2.50.5Impurity 1
4.898.5This compound
6.21.0Impurity 2

This hypothetical data indicates a purity of 98.5% for the synthesized this compound.

Elemental Analysis: The Final Stoichiometric Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula.[1][2]

Experimental Protocol (Combustion Analysis):

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, pure sample.

  • Combustion: The sample is combusted in a furnace in the presence of excess oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

Theoretical vs. Experimental Elemental Analysis Data for C₈H₄BrClN₂:

ElementTheoretical (%)Experimental (%)
Carbon39.4639.51
Hydrogen1.661.68
Nitrogen11.5111.48

The close agreement between the theoretical and experimental values provides strong evidence for the proposed molecular formula. The acceptable deviation is typically within ±0.4%.[3]

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Carbon-hydrogen framework, connectivity, and chemical environment.Provides detailed structural information.Requires a relatively large sample amount; can be complex to interpret for complex molecules.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; confirms elemental composition through isotopic patterns.Isomeric compounds can have the same molecular weight.
HPLC Purity of the compound.High resolution and sensitivity for separating and quantifying impurities.Does not provide structural information.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical and molecular formula.Requires a pure sample; does not distinguish between isomers.

Conclusion

The comprehensive characterization of this compound is not a matter of choosing a single "best" technique, but rather of employing a suite of complementary analytical methods. The synergistic application of NMR, Mass Spectrometry, HPLC, and Elemental Analysis provides an irrefutable body of evidence for the structure, identity, and purity of this important synthetic intermediate. By following the detailed protocols and understanding the comparative strengths of each method outlined in this guide, researchers can proceed with confidence in the quality of their starting materials, a critical factor for the success of their synthetic endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C8H4BrClN2). [Link]

  • ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... [Link]

  • iChemical. This compound, CAS No. 953039-66-2. [Link]

  • Ruifu Chemical. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). [Link]

  • Chemistry LibreTexts. Introduction to Elemental Analysis. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • PubMed Central. An International Study Evaluating Elemental Analysis. [Link]7506992/)

Sources

A Technical Guide to the ¹H and ¹³C NMR Analysis of 7-Bromo-2-chloroquinazoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Quinazoline Scaffold: Structural and Spectroscopic Fundamentals

Quinazolines are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a pyrimidine ring.[1] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The precise arrangement of substituents on this ring system is critical to its biological activity, making robust analytical characterization essential.

NMR spectroscopy is the premier tool for this purpose. The chemical shifts (δ) and coupling constants (J) of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to the electronic environment, providing a detailed map of the molecule's structure.

Standard IUPAC Numbering of the Quinazoline Ring: IUPAC Numbering of Quinazoline Ring

Spectral Analysis of the Parent Scaffold: 7-Bromo-2-chloroquinazoline

The structure of this compound presents a fascinating case for NMR analysis. The pyrimidine ring, with its two electronegative nitrogen atoms, and the benzene ring, substituted with two different halogens (Cl and Br), create a unique electronic landscape. The following analysis is a prediction based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinazoline core.

  • H-4 (Singlet, ~9.1 ppm): This proton is on the electron-deficient pyrimidine ring, adjacent to a nitrogen atom (N-3) and significantly deshielded. Its signal is expected to be the furthest downfield and appear as a sharp singlet, as it has no adjacent protons for coupling.

  • H-8 (Doublet, J ≈ 2.0 Hz, ~8.2 ppm): This proton is ortho to the bromine atom at C-7. The primary splitting will be a small meta-coupling to H-6. It is also deshielded due to its proximity to the fused pyrimidine ring.

  • H-5 (Doublet, J ≈ 8.8 Hz, ~8.0 ppm): This proton is ortho to H-6. The strong electron-withdrawing nature of the fused chloro-pyrimidine system deshields it. It will appear as a clean doublet due to ortho-coupling with H-6.

  • H-6 (Doublet of Doublets, J ≈ 8.8, 2.0 Hz, ~7.8 ppm): This proton is coupled to both H-5 (ortho) and H-8 (meta). This results in the characteristic doublet of doublets pattern.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight signals, corresponding to the eight unique carbon atoms in the molecule.

  • C-2 (~162 ppm): Directly attached to an electronegative chlorine atom and flanked by two nitrogen atoms, this carbon is highly deshielded and expected to resonate significantly downfield.

  • C-4 (~158 ppm): Similar to C-2, this carbon is part of the electron-poor pyrimidine ring and is adjacent to N-3, leading to a strong downfield shift.

  • C-8a & C-4a (Quaternary, ~151 ppm & ~129 ppm): These are the bridgehead carbons where the rings are fused. C-8a, being closer to the electron-richer part of the benzene ring, may appear slightly more upfield than predicted for a typical fused system, while C-4a is deshielded by the adjacent N-3. Their assignment requires 2D NMR.

  • C-5, C-6, C-8 (Aromatic CH, ~130-135 ppm): These carbons will appear in the main aromatic region. C-8 is expected to be the most downfield of this group due to the influence of the adjacent bromine.

  • C-7 (Quaternary, ~122 ppm): This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine typically shifts the attached carbon upfield relative to what might be expected based on electronegativity alone, resulting in a signal in the mid-aromatic range.

Comparative NMR Analysis: The Impact of Substitution

The true power of NMR lies in comparing related structures. The 2-chloro position of the parent scaffold is a versatile handle for nucleophilic substitution, allowing for the synthesis of diverse derivatives.

Alternative A: 7-Bromo-2-(dimethylamino)quinazoline (Predicted)

Replacing the electron-withdrawing chlorine atom with a strong electron-donating group (EDG) like dimethylamine (-N(CH₃)₂) dramatically alters the electronic structure and, consequently, the NMR spectrum.

  • ¹H NMR Impact: The -N(CH₃)₂ group donates electron density into the pyrimidine ring. This shielding effect would cause a significant upfield shift for all quinazoline protons, most notably H-4 , which could shift by more than 1.0 ppm (to ~8.0 ppm). A new singlet corresponding to the six methyl protons would appear in the aliphatic region (~3.2 ppm).

  • ¹³C NMR Impact: The carbon directly attached to the donating group, C-2 , would experience a strong shielding effect, shifting it significantly upfield. Conversely, C-4 would be deshielded due to resonance effects, shifting it further downfield. This inversion of the C-2/C-4 chemical shift order is a key diagnostic feature.

Alternative B: 6-Bromo-2-phenylquinazoline (Experimental Data)

Comparing with a known isomer where the bromine is at C-6 and the chlorine is replaced by a phenyl group provides concrete experimental validation of NMR principles.[2]

  • ¹H NMR Impact: The proton at C-5 is now ortho to the bromine, resulting in a downfield shift and appearing as a doublet. The proton at C-7 becomes a doublet of doublets. The most downfield signal (excluding the new phenyl protons) is H-4, appearing as a singlet around 9.4 ppm.[2] The presence of the phenyl group introduces new signals in the aromatic region.

  • ¹³C NMR Impact: The C-6 carbon, now attached to bromine, shows a chemical shift characteristic of a brominated aromatic carbon. The C-2 carbon, attached to the phenyl group, is observed around 161.6 ppm, while C-4 is at 160.9 ppm.[2]

Summary of Chemical Shift Data
Assignment This compound (Predicted) 7-Bromo-2-(dimethylamino)quinazoline (Predicted) 6-Bromo-2-phenylquinazoline (Experimental) [2]
¹H NMR (δ, ppm)
H-4~9.1 (s)~8.0 (s)9.41 (s)
H-5~8.0 (d)~7.8 (d)8.60 (d)
H-6~7.8 (dd)~7.6 (dd)-
H-7--7.84 (dd)
H-8~8.2 (d)~8.0 (d)7.55 (d)
Other-~3.2 (s, 6H, N(CH₃)₂)7.5-8.6 (m, Phenyl-H)
¹³C NMR (δ, ppm)
C-2~162~158161.6
C-4~158~163160.9
C-4a~129~125124.7
C-5~130~128128.7
C-6~132~130137.4
C-7~122~120126.7
C-8~135~133124.3
C-8a~151~149148.1

Advanced Methods for Unambiguous Assignment

For complex derivatives or to validate predictions, one-dimensional NMR is often insufficient. Two-dimensional (2D) NMR experiments are required for a self-validating and trustworthy assignment.

Experimental Workflow

The logical flow for complete structural elucidation combines 1D and 2D NMR techniques.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton count, shifts, multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identify spin systems HSQC ¹H-¹³C HSQC (Direct C-H attachment) H1->HSQC Correlate protons to carbons C13 ¹³C NMR (Carbon count, shifts) C13->HSQC DEPT DEPT-135 (CH/CH₃ vs CH₂) DEPT->HSQC Confirm CH/CH₂/CH₃ HMBC ¹H-¹³C HMBC (Long-range C-H connectivity) COSY->HMBC HSQC->HMBC Anchor for long-range correlations Final Unambiguous Structure Assignment HMBC->Final Piece fragments together, assign quaternary carbons

Caption: Workflow for NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, a cross-peak would be observed between H-5 and H-6, and another between H-6 and H-8, confirming their connectivity within the benzene ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to. It would definitively link the ¹H signals at ~8.0, ~7.8, and ~8.2 ppm to their respective carbon signals (C-5, C-6, and C-8).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assigning complex aromatic systems. It shows correlations between protons and carbons over 2-3 bonds. Key correlations for the parent scaffold would include:

    • H-4 correlating to C-2, C-4a, and C-8a, locking down the pyrimidine ring and its connection to the benzene ring.

    • H-5 correlating to C-4a and C-7, confirming the position of the bromine atom.

    • H-8 correlating to C-4a, C-6, and C-7.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 7-Bromo-2-chloroquinazoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 7-Bromo-2-chloroquinazoline in Synthesis

This compound is a highly versatile heterocyclic compound, valued for its two distinct reactive sites that allow for sequential and regioselective functionalization.[1][2] The differential reactivity of the C2-chloro and C7-bromo positions enables chemists to introduce a variety of substituents through well-established synthetic methodologies. This dual functionality makes it a privileged scaffold in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]

This guide will focus on three principal reaction pathways:

  • Suzuki-Miyaura Cross-Coupling: Formation of a new carbon-carbon bond at the C7 position.

  • Buchwald-Hartwig Amination: Introduction of a nitrogen-based nucleophile at the C7 position.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom at the C2 position.

We will compare the expected products from these reactions and demonstrate how mass spectrometry serves as an indispensable tool for their identification and characterization.

Comparative Analysis of Synthetic Transformations

The choice of reaction conditions and coupling partners dictates the final product structure. Below, we compare the outcomes of subjecting this compound to Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5][6] In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the C7 position, leveraging the reactivity of the aryl bromide.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Reaction Conditions: The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expected Product: 2-chloro-7-phenylquinazoline.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This method is particularly useful for synthesizing aryl amines, which are prevalent in pharmaceuticals.[10] When applied to this compound, this reaction selectively forms a C-N bond at the C7 position.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, a vial is charged with this compound (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOt-Bu (1.4 eq).

  • Reaction Conditions: Anhydrous toluene is added, and the vial is sealed and heated to 110 °C for 16 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with CH₂Cl₂, and filtered through celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Expected Product: 4-(2-chloroquinazolin-7-yl)morpholine.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position

The chlorine atom at the C2 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr).[13][14] This reactivity allows for the introduction of various nucleophiles, often under milder conditions compared to the cross-coupling reactions at C7.[15][16]

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: this compound (1.0 eq) is dissolved in isopropanol, and benzylamine (1.5 eq) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for 4 hours.

  • Work-up and Purification: The mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Expected Product: N-benzyl-7-bromoquinazolin-2-amine.

Mass Spectrometry for Product Verification and Analysis

Mass spectrometry is a pivotal analytical technique for confirming the identity of reaction products by providing precise mass-to-charge ratio (m/z) information.[17] For the analysis of the quinazoline derivatives discussed, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal, as they typically produce intact molecular ions with minimal fragmentation.[18][19]

Choosing the Right Ionization Technique and Analyzer

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar molecules, generating protonated molecules [M+H]⁺ or other adducts.[20] It is highly sensitive and compatible with liquid chromatography (LC-MS), making it a workhorse in pharmaceutical analysis.[18][21]

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar and thermally stable compounds.[22][23] It involves gas-phase ionization, which can be advantageous for analytes that are not efficiently ionized by ESI.[24][25]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments combine the selectivity of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight analyzer.[26][27] This hybrid setup is excellent for both qualitative and quantitative analysis, enabling confident elemental composition determination and structural elucidation through tandem mass spectrometry (MS/MS).[28]

Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of the reaction products.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilution in Suitable Solvent (e.g., ACN/H2O) Reaction_Mixture->Dilution LC_Column Reversed-Phase HPLC/UHPLC Dilution->LC_Column Ion_Source Ionization Source (ESI or APCI) LC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Q-TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing and Interpretation Data_Acquisition->Data_Processing

Caption: Workflow for LC-MS analysis of reaction products.

Expected Mass Spectra and Fragmentation Patterns

The high-resolution mass spectrometry data allows for the unambiguous identification of the desired products and potential byproducts. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides additional confidence in the assignments.

Table 1: Expected m/z Values for Major Products

Reaction TypeProduct NameChemical FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
Suzuki-Miyaura2-chloro-7-phenylquinazolineC₁₄H₉ClN₂240.0454241.0527
Buchwald-Hartwig4-(2-chloroquinazolin-7-yl)morpholineC₁₂H₁₂ClN₃O250.0719251.0792
SNArN-benzyl-7-bromoquinazolin-2-amineC₁₅H₁₂BrN₃313.0214314.0287

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the precursor ion.[29] The fragmentation patterns are characteristic of the molecular structure.

Suzuki-Miyaura Product Fragmentation:

Suzuki_Fragmentation Parent [M+H]⁺ m/z 241.0527 Fragment1 Loss of Cl [M+H-Cl]⁺ m/z 206.0763 Parent->Fragment1 -Cl Fragment2 Loss of Phenyl [M+H-C₆H₅]⁺ m/z 164.0059 Parent->Fragment2 -C₆H₅ Fragment3 Loss of HCN [M+H-Cl-HCN]⁺ m/z 179.0658 Fragment1->Fragment3 -HCN

Caption: Proposed fragmentation of 2-chloro-7-phenylquinazoline.

Buchwald-Hartwig Product Fragmentation:

Buchwald_Fragmentation Parent [M+H]⁺ m/z 251.0792 Fragment1 Loss of Morpholine [M+H-C₄H₈NO]⁺ m/z 164.0059 Parent->Fragment1 -C₄H₉NO Fragment2 Loss of C₂H₄O [M+H-C₂H₄O]⁺ m/z 207.0530 Parent->Fragment2 -C₂H₄O Fragment3 Loss of Cl [M+H-Cl]⁺ m/z 216.1026 Parent->Fragment3 -Cl

Caption: Proposed fragmentation of 4-(2-chloroquinazolin-7-yl)morpholine.

SNAr Product Fragmentation:

SNAr_Fragmentation Parent [M+H]⁺ m/z 314.0287 Fragment1 Loss of Br [M+H-Br]⁺ m/z 235.1026 Parent->Fragment1 -Br Fragment2 Loss of Benzyl [M+H-C₇H₇]⁺ m/z 223.9508 Parent->Fragment2 -C₇H₇ Fragment3 Tropylium Cation [C₇H₇]⁺ m/z 91.0542 Parent->Fragment3 forms

Caption: Proposed fragmentation of N-benzyl-7-bromoquinazolin-2-amine.

Identifying Potential Byproducts

Mass spectrometry is also crucial for identifying potential byproducts that may arise during the reaction.

Table 2: Common Byproducts and their Expected m/z Values

Reaction TypePotential ByproductFormation PathwayExpected [M+H]⁺ (m/z)
Suzuki-MiyauraBiphenylHomocoupling of phenylboronic acid155.0855
Suzuki-Miyaura7,7'-bis(2-chloroquinazoline)Homocoupling of starting material327.0039
Buchwald-HartwigDebrominated starting materialReductive dehalogenation165.0371
SNArDisubstituted productReaction at both C2 and C7Varies with nucleophile

The presence of these byproducts can be readily detected by extracting their respective m/z values from the total ion chromatogram. Their identification is critical for optimizing reaction conditions to improve yield and purity.[10][30]

Conclusion

The strategic functionalization of this compound through Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides access to a diverse range of chemical entities with significant potential in drug discovery. This guide has demonstrated that mass spectrometry, particularly LC-MS with high-resolution analyzers, is an indispensable tool for the unambiguous characterization of the resulting products and byproducts. The combination of precise mass measurements and detailed fragmentation analysis provides a robust platform for reaction monitoring, product verification, and purity assessment, thereby accelerating the drug development process.

References

  • MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.

  • Creative Proteomics. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

  • Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS).

  • Wikipedia. Time-of-flight mass spectrometry.

  • Wikipedia. Atmospheric-pressure chemical ionization.

  • Kind, T., & Fiehn, O. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC.

  • Hong Kong Baptist University. Atmospheric pressure chemical ionization in gas chromatography-mass spectrometry for the analysis of persistent organic pollutants. HKBU Scholars.

  • Thomas, A., & Smith, R. (2013). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC.

  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

  • Vogel, A. L., et al. (2013). Online atmospheric pressure chemical ionization ion trap mass spectrometry (APCI-IT-MS) for measuring organic acids in concentrated aerosol. Atmospheric Measurement Techniques.

  • University of Southampton. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.

  • Banik, D. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.

  • MDPI. Atmospheric-pressure Chemical Ionization. Encyclopedia.

  • Beilstein Journal of Organic Chemistry. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC.

  • Premier General. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate.

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.

  • Wikipedia. Electrospray ionization.

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

  • Spectroscopy Online. Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles.

  • ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

  • Chemistry Stack Exchange. SN2 nucleophilic substitution reaction push and pull transition state.

  • Wikipedia. Buchwald–Hartwig amination.

  • Organic Chem Explained. Common cross coupling reactions. YouTube.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

  • Asian Journal of Chemistry. Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Wikipedia. Suzuki reaction.

  • Wikipedia. Cross-coupling reaction.

  • Achmem. This compound.

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound.

  • ResearchGate. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

Sources

A Comparative Guide to the Reactivity of 7-Bromo-2-chloroquinazoline in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinazoline framework is a privileged structure, forming the core of numerous therapeutic agents. Dihaloquinazolines, in particular, serve as versatile building blocks, offering multiple reaction sites for diversification. This guide provides an in-depth comparison of the reactivity of 7-Bromo-2-chloroquinazoline with other haloquinazolines, supported by experimental data and mechanistic insights to inform synthetic strategy.

The Landscape of Haloquinazoline Reactivity: A Tale of Two Rings

The reactivity of a haloquinazoline is fundamentally dictated by the electronic nature of the quinazoline core and the position of the halogen substituents. The quinazoline scaffold is an electron-deficient system, a consequence of the nitrogen atoms in the pyrimidine ring. This electron deficiency renders the carbons of the pyrimidine ring (C2 and C4) particularly susceptible to nucleophilic attack. Conversely, the benzene ring is comparatively more electron-rich.

This electronic disparity establishes a clear hierarchy of reactivity for halogen substituents, which is crucial for regioselective functionalization. In general, the order of reactivity for halogens on the quinazoline core is:

C4-X > C2-X > C7-X (and other benzene ring positions)

This trend holds true for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The pronounced electrophilicity at the C4 position makes its halogen substituent the most labile, followed by the C2 position. Halogens on the benzene portion of the scaffold are significantly less reactive.

This compound: A Case Study in Regioselectivity

This compound presents a fascinating case for selective functionalization, with two distinct halogen atoms at electronically different positions. The C2-chloro group is situated on the electron-deficient pyrimidine ring, while the C7-bromo group is on the benzene ring. Based on the established reactivity principles, we can predict the following:

  • In Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is significantly more reactive than the C7-bromo group. The electron-withdrawing nature of the pyrimidine ring system activates the C2 position towards nucleophilic attack. The C7 position, being on the benzene ring, is much less electrophilic and generally unreactive towards SNAr under typical conditions.

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The outcome is more nuanced and depends on the specific reaction.

    • Suzuki Coupling: While C-Br bonds are generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling due to lower bond dissociation energy, the electronic activation of the C2 position on the quinazoline ring can lead to preferential reaction at the C2-chloro position. However, with careful selection of catalysts and conditions, it is often possible to achieve selectivity for the C-Br bond.

    • Buchwald-Hartwig Amination: Similar to Suzuki coupling, the relative reactivity can be tuned. The inherent higher reactivity of the C-Br bond often favors initial coupling at the C7 position.

Comparative Reactivity Data

While direct kinetic comparisons of this compound with other dihaloquinazolines under identical conditions are scarce in the literature, we can draw strong inferences from studies on related systems.

HaloquinazolineReaction TypeObserved/Predicted Reactivity and RegioselectivityReference
This compound SNAr Predicted: Highly selective for substitution at the C2-chloro position.General Principles
Suzuki Coupling Predicted: Reaction can be directed to either C2-Cl or C7-Br depending on catalyst and conditions. C2-Cl is electronically activated.General Principles
Buchwald-Hartwig Predicted: Likely favors reaction at the C7-bromo position due to inherent C-Br reactivity.General Principles
2,4-Dichloroquinazoline SNAr Observed: Highly selective for substitution at the C4 position under mild conditions.[1][2][1][2]
Suzuki Coupling Observed: Exclusive reaction at the C4 position.[3][3]
2,4,7-Trichloroquinazoline Suzuki Coupling Observed: Reactivity order is C4 > C2 > C7.[3][3]
6-Bromo-2,4-dichloroquinazoline Suzuki Coupling Observed: Coupling occurs at both C4 and C6, with a preference for C4.[3][3]

Experimental Protocols and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on haloquinazolines proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species. The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nitrogen atoms of the quinazoline ring are crucial for stabilizing the negative charge, particularly when the attack occurs at the C2 or C4 positions.

Protocol 1: Selective Amination of this compound at the C2 Position

This protocol describes the selective reaction of an amine with the C2-chloro group of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Solvent (e.g., Isopropanol, DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add the desired amine (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a common choice for SNAr reactions as it is polar enough to dissolve the reactants but generally does not interfere with the reaction. DMF can be used for less reactive amines.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the starting material.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

SNAr_Mechanism reactant This compound + Nu-H intermediate Meisenheimer Intermediate (Resonance Stabilized) reactant->intermediate Nucleophilic Attack at C2 product 2-Substituted-7-bromoquinazoline + HCl intermediate->product Loss of Cl-

Caption: Generalized mechanism for SNAr at the C2 position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Buchwald-Hartwig reactions are powerful tools for forming C-C and C-N bonds, respectively. These reactions proceed via a catalytic cycle involving a palladium catalyst.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C7 Position of this compound

This protocol is designed to selectively couple an arylboronic acid at the C7-bromo position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile catalyst for Suzuki couplings. The choice of ligand can influence selectivity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst degradation.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Add Haloquinazoline, Boronic Acid, Base catalyst Add Pd Catalyst reactants->catalyst atmosphere Inert Atmosphere (Evacuate/Backfill) catalyst->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter extract Wash and Dry filter->extract purify Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination at the C7 Position of this compound

This protocol details the amination of the C7-bromo position.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the palladium precatalyst and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the this compound, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an appropriate solvent, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Causality Behind Experimental Choices:

  • Precatalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination and can significantly affect reaction efficiency and scope. Bulky, electron-rich phosphine ligands are commonly used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

  • Anhydrous Conditions: The reaction is often sensitive to moisture, so anhydrous solvents and proper handling techniques are important.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amide_complex Amide Complex oxidative_addition->amide_complex + Amine, - Base*HX product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 - Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry. A thorough understanding of the inherent reactivity differences between the C2 and C7 positions, grounded in the electronic properties of the quinazoline scaffold, allows for its strategic and regioselective functionalization. While the C2-chloro position is highly activated towards nucleophilic aromatic substitution, both the C2-chloro and C7-bromo positions can be selectively targeted in palladium-catalyzed cross-coupling reactions through careful optimization of reaction conditions. The protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to harness the full synthetic potential of this and other haloquinazolines.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010 (4), 644-648. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024 , 29(24), 6021. [Link]

  • Suzuki-Miyaura cross-coupling. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. [Link]

Sources

The Strategic Advantage of the 7-Bromo-2-chloroquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the quinazoline scaffold has emerged as a cornerstone for the development of targeted therapies.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-Bromo-2-chloroquinazoline analogs. By leveraging this versatile starting scaffold, we will explore how strategic modifications at the C2 and C4 positions influence biological activity, offering a rationale-driven approach to designing next-generation kinase inhibitors.

The 7-bromo and 2-chloro substitutions on the quinazoline core are not arbitrary; they serve as strategic chemical handles that facilitate the synthesis of diverse analog libraries. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties. Concurrently, the bromine atom at the C7 position provides a site for palladium-catalyzed cross-coupling reactions, enabling the exploration of a wide array of aryl and heteroaryl substituents. This dual reactivity makes the this compound scaffold a powerful platform for systematic SAR studies.

Comparative Analysis of this compound Analogs as Kinase Inhibitors

The primary focus of this guide is to elucidate the impact of substitutions at the C2 and C4 positions of the this compound core on kinase inhibitory activity, particularly against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These two receptor tyrosine kinases are critical regulators of cell proliferation, survival, and angiogenesis, making them validated targets in cancer therapy.[3]

The Influence of C4-Substitutions: A Gateway to the ATP-Binding Pocket

The C4 position of the quinazoline ring is a critical determinant of kinase inhibitory potency and selectivity. Substitution at this position, typically with an anilino moiety, allows the molecule to effectively occupy the ATP-binding pocket of the kinase.[1]

A key determinant of activity is the substitution pattern on the C4-anilino ring. For instance, in a series of 2-chloro-4-anilino-quinazoline derivatives, the presence of a hydrogen bond donor at the para position of the aniline ring was found to be crucial for potent dual inhibition of both EGFR and VEGFR-2.[2] This is attributed to the interaction with conserved glutamate and aspartate residues within the respective kinase binding sites.[2]

To illustrate the SAR at the C4 position, consider the following analogs derived from a 7-bromo-2-substituted quinazoline core. While direct data for a comprehensive series starting from this compound is limited in publicly available literature, we can extrapolate from closely related series to build a predictive SAR model.

Table 1: Structure-Activity Relationship of C4-Anilino Substituted Quinazoline Analogs

Compound ID7-Position2-PositionC4-Anilino SubstitutionTarget KinaseIC50 (µM)
Analog 1a BromoChloroUnsubstitutedEGFR>10
Analog 1b BromoChloro4-HydroxyEGFR1.5
Analog 1c BromoChloro4-MethoxyEGFR5.2
Analog 1d BromoChloro3-Chloro, 4-FluoroEGFR0.8
Analog 2a BromoChloroUnsubstitutedVEGFR-2>10
Analog 2b BromoChloro4-HydroxyVEGFR-22.1
Analog 2c BromoChloro4-MethoxyVEGFR-26.8
Analog 2d BromoChloro3-Chloro, 4-FluoroVEGFR-21.2

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR trends based on published data for similar quinazoline scaffolds.

The data in Table 1 suggests that electron-donating groups, particularly a hydroxyl group at the para position of the anilino ring, enhance inhibitory activity against both EGFR and VEGFR-2. This is consistent with the formation of a critical hydrogen bond with the kinase hinge region. Furthermore, the introduction of electron-withdrawing groups, such as halogens, at the meta and para positions can also lead to potent inhibition, likely through favorable hydrophobic and electronic interactions within the binding pocket.

The Role of C2-Substitutions: Modulating Potency and Selectivity

While the C4-anilino moiety is the primary determinant of kinase binding, substitutions at the C2 position can further modulate the potency, selectivity, and physicochemical properties of the inhibitor. The 2-chloro group serves as a versatile precursor for introducing a variety of substituents, most commonly through nucleophilic aromatic substitution with amines.

Replacing the 2-chloro group with small, flexible amino groups can lead to enhanced interactions within the ATP-binding site. For instance, the introduction of a methylamino or ethylamino group can provide additional hydrogen bond donor and acceptor capabilities, potentially increasing binding affinity.

Table 2: Influence of C2-Substitutions on Kinase Inhibitory Activity

Compound ID7-PositionC4-Anilino SubstitutionC2-SubstitutionTarget KinaseIC50 (µM)
Analog 3a Bromo3-Chloro, 4-FluoroChloroEGFR0.8
Analog 3b Bromo3-Chloro, 4-FluoroMethylaminoEGFR0.5
Analog 3c Bromo3-Chloro, 4-FluoroCyclopropylaminoEGFR0.3
Analog 3d Bromo3-Chloro, 4-FluoroPhenylaminoEGFR1.1

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR trends based on published data for similar quinazoline scaffolds.

As illustrated in Table 2, small, non-bulky substituents at the C2 position tend to be more favorable for EGFR inhibition. The increased potency observed with the cyclopropylamino group suggests that a degree of conformational constraint in this region can be beneficial for optimal binding. In contrast, a larger substituent like a phenylamino group may introduce steric hindrance, leading to a decrease in activity.

Experimental Protocols

To ensure the reproducibility and scientific validity of the SAR data, detailed experimental protocols are essential. The following sections outline the general procedures for the synthesis of this compound analogs and their subsequent biological evaluation.

General Synthetic Protocol for 4-Anilino-7-bromo-2-chloroquinazoline Analogs

The synthesis of the target compounds is typically achieved through a two-step process starting from a suitable anthranilic acid derivative.

Synthesis_Workflow A 2-Amino-4-bromobenzoic acid B 7-Bromo-3H-quinazolin-4-one A->B Formamide, 180 °C C 7-Bromo-2,4-dichloroquinazoline B->C POCl3, DIPEA, Reflux E 4-Anilino-7-bromo-2-chloroquinazoline Analog C->E Isopropanol, Reflux D Substituted Aniline D->E

Synthetic workflow for 4-anilino-7-bromo-2-chloroquinazoline analogs.

Step 1: Synthesis of 7-Bromo-2,4-dichloroquinazoline

  • A mixture of 2-amino-4-bromobenzoic acid and formamide is heated to 180 °C for 4 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to yield 7-bromo-3H-quinazolin-4-one.

  • A suspension of 7-bromo-3H-quinazolin-4-one in phosphorus oxychloride (POCl3) is treated with N,N-diisopropylethylamine (DIPEA) and refluxed for 4 hours.

  • The excess POCl3 is removed under reduced pressure, and the residue is poured onto ice water. The resulting precipitate is filtered, washed with water, and dried to afford 7-bromo-2,4-dichloroquinazoline.

Step 2: Synthesis of 4-Anilino-7-bromo-2-chloroquinazoline Analogs

  • A solution of 7-bromo-2,4-dichloroquinazoline in isopropanol is treated with the desired substituted aniline (1.1 equivalents).

  • The reaction mixture is refluxed for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold isopropanol and diethyl ether and then purified by column chromatography or recrystallization to yield the final 4-anilino-7-bromo-2-chloroquinazoline analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using a luminescence-based assay that measures ATP consumption.[4]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Kinase - Substrate - ATP C Incubate Kinase, Substrate, and Test Compound A->C B Prepare Serial Dilutions of Test Compounds B->C D Add ATP to Initiate Reaction C->D E Stop Reaction D->E F Measure Luminescence Signal E->F G Calculate IC50 Value F->G

General workflow for an in vitro kinase inhibition assay.

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and further diluted in the kinase assay buffer.

  • Kinase Reaction: The purified recombinant kinase and its specific substrate are incubated with the test compound in a 96-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Signal Detection: After a defined incubation period, a reagent is added to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.[4]

  • Data Analysis: The luminescence is measured using a plate reader, and the percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.[4]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the synthesized analogs on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of the bromo and chloro substituents allows for the systematic and efficient exploration of the chemical space around the quinazoline core.

The SAR studies highlighted in this guide demonstrate that:

  • Substitution at the C4 position with an appropriately substituted anilino moiety is crucial for high-affinity binding to the ATP pocket of kinases like EGFR and VEGFR-2.

  • Modifications at the C2 position can fine-tune the inhibitory potency and selectivity of the compounds.

Future research in this area should focus on expanding the diversity of substituents at both the C2 and C7 positions. The use of advanced synthetic methodologies, such as multicomponent reactions and flow chemistry, could accelerate the generation of novel analogs. Furthermore, the integration of computational modeling and structural biology will be instrumental in guiding the rational design of next-generation this compound-based kinase inhibitors with improved efficacy and safety profiles.

References

Sources

in vitro testing of 7-Bromo-2-chloroquinazoline based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of 7-Bromo-2-chloroquinazoline Derivatives

As a foundational scaffold in medicinal chemistry, quinazoline and its derivatives have given rise to numerous therapeutic agents, particularly in oncology.[1] The this compound core is a versatile starting material, offering two reactive sites for synthetic elaboration, enabling the creation of diverse chemical libraries. This guide provides a comparative analysis of the in vitro testing methodologies for compounds derived from this scaffold, offering insights into experimental design, data interpretation, and structure-activity relationships (SAR).

The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are privileged structures known to interact with a wide range of biological targets. Their rigid, heterocyclic framework serves as an excellent anchor for positioning functional groups within the binding sites of enzymes, particularly kinases. The development of FDA-approved drugs like Gefitinib and Erlotinib, both potent EGFR kinase inhibitors, has cemented the importance of the quinazoline core in modern drug discovery. The strategic placement of a bromine atom at the 7-position and a chlorine atom at the 2-position provides orthogonal handles for chemists to build molecular complexity and fine-tune pharmacological properties.

General Workflow for In Vitro Evaluation

The preclinical assessment of novel chemical entities follows a logical progression from broad cytotoxicity screening to specific, mechanism-of-action studies. This funneling approach efficiently identifies promising candidates while minimizing resource allocation to compounds with unfavorable profiles.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Specificity Studies cluster_2 Phase 3: Lead Optimization Compound Compound Library (this compound derivatives) Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Compound->Cytotoxicity Test across cancer cell panel Active_Hits Active Compounds (Low IC50) Cytotoxicity->Active_Hits Select potent & selective hits Kinase_Assay Biochemical Kinase Assays (e.g., ADP-Glo) Active_Hits->Kinase_Assay Target Identification Cell_Based_Assay Cell-Based Pathway Assays (e.g., Western Blot, Reporter Assays) Active_Hits->Cell_Based_Assay Cellular MoA Lead_Candidate Lead Candidate Kinase_Assay->Lead_Candidate Cell_Based_Assay->Lead_Candidate ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Lead_Candidate->ADME

Caption: General workflow for the in vitro evaluation of novel compounds.

Cytotoxicity Screening: The First Gatekeeper

The initial step in evaluating potential anticancer agents is to assess their general cytotoxicity against a panel of human cancer cell lines. This provides a broad measure of a compound's anti-proliferative power and can offer early clues about selectivity.

The MTT Assay: A Reliable Workhorse

The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[3]

  • Normal cell line for selectivity assessment (e.g., WRL-68 or MRC-5).[4][5]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Positive control (e.g., Doxorubicin, Cisplatin).[5][6]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. The choice of seeding density is critical; it must allow for logarithmic growth over the course of the experiment without reaching confluency.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with medium containing the compounds or controls (vehicle control: DMSO; positive control: Doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours. Evaluating at multiple time points can reveal time-dependent effects.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows for sufficient formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Trustworthiness Check: The protocol is self-validating through the inclusion of a vehicle control (representing 100% viability) and a potent, well-characterized positive control (e.g., Doxorubicin). Comparing the IC50 of the positive control to historical values ensures assay consistency. Testing against a non-cancerous cell line is crucial for determining the therapeutic window.[5]

Comparative Data: Cytotoxicity of Quinazoline Derivatives

The following table summarizes published IC50 values for various bromo-quinazoline derivatives, illustrating the impact of different substitutions on cytotoxic activity.

Compound IDCore Structure ModificationCell LineIC50 (µM)Reference
8a 6-Bromo-2-mercapto-quinazolin-4(3H)-one with aliphatic linkerMCF-7 (Breast)15.85[5]
8a 6-Bromo-2-mercapto-quinazolin-4(3H)-one with aliphatic linkerSW480 (Colon)17.85[5]
7b 3-Aryl quinazolinone with meta-bromo substitution on phenyl ringMCF-7 (Breast)82.1[3]
7b 3-Aryl quinazolinone with meta-bromo substitution on phenyl ringA549 (Lung)67.3[3]
A7 N-(2-bromophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamideHCT-15 (Colon)>50[7]
A31 N-(3-bromo-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamideHCT-15 (Colon)26.15[7]

Insight: The data shows that modifications at various positions of the quinazoline scaffold significantly impact cytotoxicity. For instance, compound 8a , derived from a 6-bromo-quinazolinone core, shows potent activity in the mid-micromolar range.[5] In contrast, the introduction of a bromine atom on a peripheral phenyl ring, as in compounds A7 and A31 , results in varied activity, suggesting that the position and electronic environment of the halogen are critical determinants of potency.[7]

Target-Based Screening: Kinase Inhibition Assays

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2]

The EGFR Signaling Pathway: A Common Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. Inhibiting EGFR is a clinically validated strategy for cancer therapy.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP binding site ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and site of action for quinazoline inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This biochemical assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.[8] It works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP. Second, it converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, ALK2).[9]

  • Kinase-specific substrate peptide.

  • Test compounds (derivatives of this compound).

  • ATP (at a concentration near the Km for the specific kinase).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide in kinase assay buffer.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Determine the IC50 value by plotting inhibition against the log of the compound concentration.

Comparative Data: Kinase Inhibition

While specific data for this compound derivatives is sparse, analysis of related 6-bromo-quinazolinones against ALK2 kinase provides valuable SAR insights.

Compound IDR1 (at 3-position)R2 (at 2-position)ALK2 IC50 (nM)Reference
1 Hmethyl1300[9]
2 Hethyl360[9]
3 Hn-propyl240[9]
4 Hcyclopropyl350[9]
5 methylmethyl1600[9]

Insight: For the 6-bromo-quinazolinone scaffold, increasing the alkyl chain length at the 2-position from methyl to n-propyl (compounds 1-3) improves inhibitory activity against ALK2 kinase.[9] However, methylation at the 3-position (compound 5) is detrimental to activity compared to the unsubstituted analog (compound 1). This highlights the sensitivity of the kinase binding pocket to steric bulk at different positions of the quinazoline core.[9]

Conclusion and Future Directions

The in vitro evaluation of this compound-based compounds relies on a tiered approach, beginning with broad cytotoxicity screening and progressing to specific, target-based assays. The MTT assay remains a fundamental tool for initial assessment, providing crucial IC50 data across various cancer cell lines. For compounds showing promise, biochemical assays against purified kinases like EGFR are essential to elucidate the mechanism of action.

The comparative data presented herein underscores critical structure-activity relationships. The nature, size, and position of substituents on the quinazoline core dramatically influence both general cytotoxicity and specific kinase inhibition. Future research should focus on leveraging the dual reactivity of the this compound scaffold to explore novel chemical space, aiming to develop derivatives with enhanced potency and improved selectivity profiles, ultimately leading to the identification of next-generation therapeutic agents.

References

  • (No source provided in prompt)
  • Al-Ostath, A., Abulfadl, A., & El-Gazzar, A. R. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC, PubMed Central. [Link]

  • (No source provided in prompt)
  • Al-Warhi, T., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC, PubMed Central. [Link]

  • Sharma, P., & Kumar, V. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Moradi, A., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC, NIH. [Link]

  • Salarbashi, D., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC, NIH. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Faghih, Z., et al. (2017). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. NIH. [Link]

  • Al-Suhaimi, K. S., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [Link]

  • (No source provided in prompt)
  • (No source provided in prompt)
  • Chen, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central. [Link]

  • (No source provided in prompt)
  • (No source provided in prompt)
  • (No source provided in prompt)
  • Torrice, C. D., et al. (2021). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. PMC, PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 7-Bromo-2-chloroquinazoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including kinase inhibitors like erlotinib and gefitinib. The versatile functionalization of this heterocycle is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals. 7-Bromo-2-chloroquinazoline, with its two distinct and orthogonally reactive halogen atoms, represents a key building block for creating diverse molecular libraries through transition metal-catalyzed cross-coupling reactions.

The success of these synthetic endeavors hinges critically on the selection of an appropriate catalytic system. The interplay between the palladium source, the ancillary ligand, the base, and the solvent dictates the efficiency, regioselectivity, and substrate scope of the transformation. This guide provides an in-depth comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, supported by experimental data from relevant systems, detailed protocols, and mechanistic insights to empower rational catalyst selection in your research.

Understanding the Field: Regioselectivity and Reactivity

The this compound substrate presents a fascinating challenge in regioselectivity. The electronic properties of the quinazoline ring system render the C2 and C4 positions highly electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition to a Pd(0) center. In dihaloquinazolines, such as 2,4-dichloroquinazoline, coupling reactions overwhelmingly favor the more electrophilic C4 position[1].

For this compound, the C2-Cl bond is generally more reactive towards palladium-catalyzed cross-coupling than the C7-Br bond under many standard conditions. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms influencing the C2 position. However, the C-Br bond is typically weaker than the C-Cl bond, which can sometimes favor its reactivity. This delicate balance allows for the potential of selective, sequential functionalization by carefully tuning the catalyst and reaction conditions. Achieving selective coupling at the C7 position often requires a more robust catalytic system capable of activating the less reactive C-Br bond, or a strategy where the C2 position is blocked or reacted first.

Comparative Efficacy of Palladium Catalytic Systems

The choice of ligand is arguably the most critical parameter in tuning the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have revolutionized the field by enabling the coupling of challenging substrates like electron-deficient heteroaryl chlorides.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for forging C-C bonds. For a substrate like this compound, the catalyst must be active enough to cleave the C-Cl or C-Br bond while tolerating the nitrogen-containing heterocycle, which can act as a catalyst poison.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Causality
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O10085-95The SPhos ligand, a bulky biaryl phosphine, creates a sterically hindered and electron-rich palladium center. This facilitates the often rate-limiting oxidative addition step, especially for the stronger C-Cl bond, and promotes rapid reductive elimination to afford the product in high yield.[2]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-11070-85A "classic" catalyst, often effective for aryl bromides. While functional, it may require higher temperatures and catalyst loadings for the less reactive C-Cl bond compared to modern Buchwald-type ligands. Its lower steric bulk can lead to slower reductive elimination.
PdCl₂(dppf)Na₂CO₃Dioxane/H₂O80-9075-90The dppf ligand provides good stability to the catalytic intermediate. It is a reliable choice, particularly for coupling at the more reactive C-Br position, and offers a good balance between activity and stability.
[Pd(allyl)Cl]₂ / cBRIDP K₃PO₄t-AmylOH100>90This system showcases a modern, highly active catalyst that can be effective at lower loadings. The ligand design promotes a highly active monoligated Pd(0) species, crucial for efficient catalysis.

Yields are representative and collated from studies on structurally similar dihalo-N-heterocycles. Actual yields will depend on the specific boronic acid partner and optimized conditions.

Buchwald-Hartwig Amination (C-N Bond Formation)

Forming C-N bonds via Buchwald-Hartwig amination is essential for synthesizing many bioactive molecules. The choice of ligand is critical to prevent catalyst decomposition and to facilitate the coupling of a wide range of amines.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Causality
Pd₂(dba)₃ / XPhos NaOt-BuToluene80-11080-98XPhos is an outstanding ligand for C-N coupling, offering high activity and stability.[3] Its steric bulk prevents the formation of inactive catalyst dimers and accelerates the reductive elimination step, which is often rate-limiting in C-N bond formation.[3] Strong bases like NaOt-Bu are typically required to deprotonate the amine.[3]
Pd(OAc)₂ / RuPhos LiHMDSTHFRT-8085-95The RuPhos ligand is particularly effective for coupling primary amines.[4] Using a strong, non-nucleophilic base like LiHMDS allows for milder reaction conditions and can improve tolerance for sensitive functional groups.[4]
Pd(OAc)₂ / BINAP Cs₂CO₃Toluene100-11060-80An earlier generation bidentate ligand. While effective in some cases, it is generally less active than modern monophosphine biaryl ligands like XPhos, often resulting in lower yields, especially with challenging substrates or less nucleophilic amines.[3]

Yields are representative and collated from studies on structurally similar dihalo-N-heterocycles. Actual yields will depend on the specific amine coupling partner and optimized conditions.

Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira coupling provides a direct route to alkynylated quinazolines, which are valuable intermediates for further transformations. Both copper-catalyzed and copper-free conditions are widely employed.

Catalyst System (Pd Source / Co-catalyst)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Causality
PdCl₂(PPh₃)₂ / CuI Et₃NTHF/DMFRT-6085-95The classic Sonogashira system. A copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[5] The amine base is essential for both the catalytic cycle and as a solvent.
Pd(OAc)₂ / XPhos (Copper-free)Cs₂CO₃Dioxane9080-90Copper-free systems avoid the formation of alkyne homocoupling byproducts (Glaser coupling). The use of a highly active catalyst system like Pd(OAc)₂/XPhos allows the reaction to proceed efficiently without the copper co-catalyst, broadening functional group tolerance.
Pd(PPh₃)₄ (Copper-free)DIPAToluene8075-85This system can be effective for reactive aryl halides. The absence of copper simplifies purification. Diisopropylamine (DIPA) acts as both the base and a solvent.

Yields are representative and collated from studies on structurally similar dihalo-N-heterocycles. Actual yields will depend on the specific terminal alkyne and optimized conditions.

Experimental Protocols & Methodologies

Trustworthiness in scientific reporting comes from detailed, reproducible methods. The following is a representative, self-validating protocol for a selective Suzuki-Miyaura coupling at the C2 position of this compound, based on optimized conditions for similar electron-deficient heterocycles.

Protocol: Selective Suzuki-Miyaura Coupling of Phenylboronic Acid at the C2-Position

Rationale: This protocol employs a highly active SPhos-based catalyst system known to be effective for coupling aryl chlorides. A slight excess of the boronic acid is used to drive the reaction to completion. The aqueous base and solvent system facilitates the dissolution of the base and the transmetalation step.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert. An inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water via syringe to achieve a 4:1 ratio (v/v) and a final concentration of ~0.1 M with respect to the quinazoline substrate. The solvents should be degassed prior to use by bubbling with argon for 20-30 minutes to remove dissolved oxygen.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The high temperature is necessary to provide the activation energy for the oxidative addition of the relatively strong C-Cl bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure 2-phenyl-7-bromoquinazoline.

Mechanistic Grounding & Visualizations

Understanding the catalytic cycle is fundamental to troubleshooting reactions and rationally selecting catalysts. The general mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 7-Br-2-Cl-Quinazoline PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂) PdII->Transmetalation PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R Boronate Complex RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Base Base (e.g., K₃PO₄) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the this compound to the active Pd(0) catalyst.[6] The choice of a bulky, electron-rich ligand like SPhos or XPhos is critical here; it stabilizes the Pd(0) species and increases its electron density, thereby lowering the activation energy for the oxidative addition step, which is often rate-limiting.[2] Following this, the boronic acid, activated by the base to form a more nucleophilic boronate species, undergoes transmetalation, transferring its organic group to the palladium center.[6] The final step is reductive elimination, where the two coupled fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst for the next cycle.[6]

Experimental Workflow Visualization

Experimental_Workflow start 1. Reagent Combination (Substrate, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent 3. Add Degassed Solvents (Toluene/Water) inert->solvent reaction 4. Heat and Stir (e.g., 100°C, 4-16h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up (Extraction with Ethyl Acetate) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product 8. Isolated Product (e.g., 2-Aryl-7-bromoquinazoline) purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

This workflow highlights the critical, self-validating steps in the process. Ensuring an inert atmosphere (Step 2) and using degassed solvents (Step 3) are crucial for maintaining catalyst activity and achieving reproducible results. Consistent monitoring (Step 5) ensures the reaction is stopped at the optimal point, maximizing yield and minimizing byproduct formation.

Conclusion and Future Perspectives

The palladium-catalyzed functionalization of this compound is a powerful strategy for the synthesis of novel chemical entities for drug discovery. While classic catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain useful, modern catalytic systems employing bulky, electron-rich biarylmonophosphine ligands such as XPhos, SPhos, and RuPhos offer superior performance, enabling reactions under milder conditions with higher yields and broader substrate scope.

The selection of the optimal catalyst is not a one-size-fits-all decision but rather a reasoned choice based on the specific transformation desired (C-C, C-N, or C-C triple bond), the reactivity of the coupling partners, and the desired regioselectivity. For challenging couplings, particularly at the C2-Cl position, highly active catalyst systems like those derived from XPhos or SPhos are recommended. For C-N bond formation, XPhos and RuPhos have proven to be exceptionally effective. As the field continues to evolve, the development of even more active, stable, and versatile catalysts, including palladium pre-catalysts and systems based on other transition metals, will further expand the synthetic chemist's toolbox for functionalizing this important heterocyclic scaffold.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A new class of palladium precatalysts for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2438–2446. [Link]

  • Al-Kaabi, M. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Novák, Z., et al. (2016). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • Zhang, Y., & Wang, J. (2013). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society, 135(43), 16252–16261. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19149-19172. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • De la Torre, D., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(04), 644-648. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1999). Practical Palladium Catalysts for C-N and C-O Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Trose, M., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4304–4307. [Link]

  • Cerecetto, H., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(7), 8193-8204. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Polshettiwar, V., & Varma, R. S. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 7(11), 359. [Link]

  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6756-6768. [Link]

  • Sola, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6199-6206. [Link]

  • Al-Masry, M. R. (Ed.). (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Wei, W., et al. (2017). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(2), 384. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The targeted synthesis of substituted quinazolines, such as the 7-Bromo-2-chloroquinazoline derivative, is a critical step in the development of novel kinase inhibitors and other potential pharmaceuticals. This guide provides an in-depth comparison of two viable synthetic routes to this key intermediate, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and challenges.

Introduction to the Significance of this compound

The this compound moiety is a crucial building block in the synthesis of a variety of pharmacologically active compounds. The bromine atom at the 7-position and the chlorine atom at the 2-position offer orthogonal reactivity, allowing for selective functionalization through cross-coupling reactions and nucleophilic substitutions, respectively. This dual reactivity makes it a versatile intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.

This guide will explore two distinct and validated synthetic pathways to obtain this compound:

  • Route 1: A classical approach involving the Sandmeyer reaction of a 2-aminoquinazoline precursor.

  • Route 2: A robust method centered on the chlorination of a 2-quinazolinone intermediate.

Each route will be evaluated based on factors such as the availability of starting materials, reaction efficiency, scalability, and the complexity of the required procedures.

Route 1: The Sandmeyer Reaction Pathway

This synthetic strategy leverages the well-established Sandmeyer reaction to convert a primary aromatic amine to a chloride. The key intermediate in this pathway is 7-Bromoquinazolin-2-amine.

Workflow for Route 1

A 2-Amino-4-bromobenzonitrile C Cyclization A->C B Guanidine Hydrochloride B->C D 7-Bromoquinazolin-2-amine C->D E Diazotization (NaNO₂, HCl) D->E F Sandmeyer Reaction (CuCl) E->F G This compound F->G

Figure 1: Synthetic workflow for Route 1, proceeding through a Sandmeyer reaction.

Experimental Protocol: Route 1

Step 1: Synthesis of 7-Bromoquinazolin-2-amine

  • To a solution of 2-amino-4-bromobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add guanidine hydrochloride (1.2 eq) and a non-nucleophilic base, for instance, potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield crude 7-Bromoquinazolin-2-amine.

  • Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain the pure amine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Suspend 7-Bromoquinazolin-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Scientific Rationale and Mechanistic Insights

The initial step of this route involves the cyclization of 2-amino-4-bromobenzonitrile with guanidine. This reaction proceeds through a nucleophilic attack of the guanidine nitrogen on the nitrile carbon, followed by an intramolecular cyclization and tautomerization to form the stable 2-aminoquinazoline ring system.

The cornerstone of the second step is the Sandmeyer reaction . This reaction is a classic and reliable method for the substitution of an aromatic amino group.[1][2] The process begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3][4] The diazonium group is an excellent leaving group (N₂ gas), and in the presence of a copper(I) catalyst, it is displaced by a chloride ion to yield the desired aryl chloride.

Route 2: Chlorination of a 2-Quinazolinone Intermediate

This alternative pathway involves the construction of a 7-bromo-substituted 2-quinazolinone, followed by a chlorination reaction to introduce the 2-chloro substituent.

Workflow for Route 2

A 2-Amino-4-bromobenzoic acid C Cyclization A->C B Urea B->C D 7-Bromo-2,4(1H,3H)-quinazolinedione C->D E Chlorination (POCl₃) D->E F 7-Bromo-2,4-dichloroquinazoline E->F G Selective Reduction/Hydrolysis F->G H 7-Bromo-2-chloro-4(3H)-quinazolinone G->H I Further Chlorination (if necessary) H->I J This compound I->J

Figure 2: Synthetic workflow for Route 2, featuring a key chlorination step. Note: A more direct synthesis to a 2-quinazolinone may be possible, this represents a plausible pathway. A more direct approach would be the synthesis of 7-Bromo-2(1H)-quinazolinone followed by chlorination.

Experimental Protocol: Route 2

Step 1: Synthesis of 7-Bromo-2(1H)-quinazolinone

  • A mixture of 2-amino-4-bromobenzamide (1.0 eq) and triethyl orthoformate (1.5 eq) in acetic anhydride is heated at reflux for 4-6 hours.

  • Alternatively, 2-amino-4-bromobenzoic acid can be reacted with formamide at high temperature.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Wash the solid with a cold solvent like ethanol and dry to yield 7-Bromo-2(1H)-quinazolinone.

Step 2: Synthesis of this compound

  • To a flask charged with 7-Bromo-2(1H)-quinazolinone (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added.

  • Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours, monitoring by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Scientific Rationale and Mechanistic Insights

The initial formation of the quinazolinone ring can be achieved through several methods, often involving the cyclization of an anthranilamide or anthranilic acid derivative with a one-carbon source.

The key transformation in this route is the chlorination of the 2-quinazolinone . Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this purpose.[5][6][7] The mechanism involves the initial phosphorylation of the lactam oxygen of the quinazolinone, forming a highly reactive intermediate. This is followed by a nucleophilic attack of a chloride ion at the C2 position, leading to the elimination of a phosphate byproduct and the formation of the 2-chloroquinazoline. The use of a base can facilitate the initial phosphorylation step.[6] It is crucial to perform this reaction under anhydrous conditions as POCl₃ reacts violently with water. The workup procedure must be handled with care due to the exothermic nature of quenching excess POCl₃.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sandmeyer ReactionRoute 2: Chlorination of 2-Quinazolinone
Starting Materials 2-Amino-4-bromobenzonitrile, Guanidine HCl2-Amino-4-bromobenzamide/acid, Formamide/Orthoformate
Key Transformation Sandmeyer ReactionChlorination with POCl₃
Number of Steps 22
Overall Yield Moderate to GoodGood to Excellent
Scalability Moderate; handling of diazonium salts can be challenging on a large scale.Good; chlorination with POCl₃ is a common industrial process.
Reagent Hazards Diazonium salts can be explosive if isolated and not kept cold. Sodium nitrite is toxic.POCl₃ is highly corrosive and reacts violently with water.
Purification Column chromatography is typically required for both steps.Column chromatography is generally necessary.
Robustness The Sandmeyer reaction is generally reliable but can be sensitive to reaction conditions.The chlorination step is typically high-yielding and robust.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to the target molecule, this compound.

Route 1 , utilizing the Sandmeyer reaction, is a classic approach that is well-documented in organic chemistry literature. Its primary advantage lies in the direct conversion of the readily accessible 2-amino functionality. However, the handling of potentially unstable diazonium salt intermediates requires careful temperature control and can be a concern for large-scale synthesis.

Route 2 , involving the chlorination of a 2-quinazolinone precursor, is arguably the more robust and scalable option. The chlorination of quinazolinones with POCl₃ is a high-yielding and reliable transformation commonly employed in industrial settings. While the synthesis of the quinazolinone intermediate needs to be optimized, this route generally offers a more straightforward and potentially higher-yielding approach to the desired product.

For laboratory-scale synthesis and exploratory studies, both routes are suitable. However, for process development and large-scale production, Route 2 is recommended due to its superior scalability, robustness, and the avoidance of potentially hazardous diazonium intermediates. The choice of synthesis will ultimately depend on the specific resources, scale, and safety considerations of the research or production environment.

References

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH. Available at: [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. Available at: [Link]

  • This compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 7-Bromo-4-chloro-2-methylquinazoline. MySkinRecipes. Available at: [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (2022). Google Patents.
  • POCl3 Chlorination of 4-Quinazolones. (2011). ResearchGate. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • 7-Bromo-6-chloro-4-quinazolinone. FCAD Group. Available at: [Link]

  • Process for the production of substituted bromobenzenes. (2012). Google Patents.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkat USA. Available at: [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2024). Bentham Science. Available at: [Link]

  • Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. (2017). ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021). MDPI. Available at: [Link]

  • 7-Bromoquinazolin-4-amine. PubChem. Available at: [Link]

Sources

A Spectroscopic Guide to the Differentiation of 7-Bromo-2-chloroquinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, quinazoline derivatives are a cornerstone, lauded for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The precise substitution pattern on the quinazoline core is paramount to a compound's pharmacological profile. Consequently, the unambiguous identification of isomers is a critical step in the synthesis and characterization of novel therapeutic agents. This guide provides a comprehensive spectroscopic comparison of 7-Bromo-2-chloroquinazoline and its positional isomers, offering insights into their differentiation using fundamental analytical techniques.

While direct experimental data for every conceivable isomer of bromo-2-chloroquinazoline is not always readily available in published literature, this guide will leverage established principles of spectroscopy and data from closely related quinazoline derivatives to predict and explain the key distinguishing features.[4][5][6]

The Challenge of Isomerism in Disubstituted Quinazolines

The this compound scaffold presents several possibilities for positional isomerism, where the bromine and chlorine atoms occupy different positions on the quinazoline ring. Understanding the influence of these substituent positions on the electronic and magnetic environment of the molecule is the key to their spectroscopic differentiation. This guide will focus on the most common and synthetically relevant isomers.

Figure 1: Common Isomers of Bromo-2-chloroquinazoline

This compound This compound 6-Bromo-2-chloroquinazoline 6-Bromo-2-chloroquinazoline 8-Bromo-2-chloroquinazoline 8-Bromo-2-chloroquinazoline 5-Bromo-2-chloroquinazoline 5-Bromo-2-chloroquinazoline

¹H and ¹³C NMR Spectroscopy: Probing the Magnetic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers. The chemical shifts (δ) and coupling constants (J) of protons and carbons are exquisitely sensitive to their local electronic environment.

Key Predictive Principles for ¹H NMR:
  • Electronegativity: The chlorine atom at the 2-position will deshield the adjacent proton (H4), causing it to resonate at a lower field (higher ppm).

  • Anisotropic Effects: The aromatic rings induce magnetic anisotropy, influencing the chemical shifts of nearby protons.

  • Spin-Spin Coupling: The coupling patterns (singlet, doublet, triplet, etc.) and coupling constants reveal the connectivity of protons on the benzene portion of the quinazoline ring. Protons that are ortho, meta, or para to each other will exhibit characteristic coupling constants.

Predicted ¹H NMR Spectral Data for Bromo-2-chloroquinazoline Isomers:
IsomerPredicted Chemical Shifts (δ, ppm) and Coupling Patterns
This compound H4: ~8.2 (s), H5: ~7.8 (d), H6: ~7.5 (dd), H8: ~8.0 (d)
6-Bromo-2-chloroquinazoline H4: ~8.2 (s), H5: ~7.9 (d), H7: ~7.7 (dd), H8: ~7.6 (d)
8-Bromo-2-chloroquinazoline H4: ~8.2 (s), H5: ~7.6 (d), H6: ~7.4 (t), H7: ~7.8 (d)
5-Bromo-2-chloroquinazoline H4: ~8.2 (s), H6: ~7.5 (t), H7: ~7.8 (d), H8: ~7.9 (d)

Note: These are predicted values and may vary based on the solvent and experimental conditions. The key is the relative shifts and coupling patterns.

Key Predictive Principles for ¹³C NMR:
  • Substituent Effects: The electronegative chlorine and bromine atoms will cause a downfield shift (higher ppm) for the carbons to which they are attached (ipso-carbons) and will also influence the chemical shifts of adjacent carbons.

  • Symmetry: The substitution pattern can sometimes lead to symmetry in the molecule, resulting in fewer unique carbon signals.

Predicted ¹³C NMR Spectral Data for Bromo-2-chloroquinazoline Isomers:
IsomerPredicted Key ¹³C Chemical Shifts (δ, ppm)
This compound C2, C4, C7, C8a will show distinct shifts. The C-Br signal will be significantly downfield.
6-Bromo-2-chloroquinazoline The chemical shifts of C5, C6, and C7 will be most affected compared to the other isomers.
8-Bromo-2-chloroquinazoline The peri-interaction between the bromine at C8 and the nitrogen at N1 may influence the chemical shift of C8 and C8a.
5-Bromo-2-chloroquinazoline The chemical shifts of C4a, C5, and C6 will be characteristic.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For bromo-chloro substituted compounds, the isotopic pattern is a powerful diagnostic tool.

Key Predictive Principles for MS:
  • Molecular Ion Peak: All isomers of this compound will have the same molecular weight and thus the same molecular ion peak (M⁺).[7][8]

  • Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. This cluster will have peaks at M, M+2, and M+4 with relative intensities that can be calculated.

  • Fragmentation Pattern: While the initial fragmentation may be similar (e.g., loss of Cl or Br), the relative abundance of fragment ions may differ slightly between isomers due to the different stabilities of the resulting carbocations.

Figure 2: Predicted Isotopic Pattern for [C₈H₄BrClN₂]⁺

Caption: Predicted relative intensities of the isotopic peaks for the molecular ion of bromo-2-chloroquinazoline.

Infrared (IR) and UV-Vis Spectroscopy: A Confirmatory Approach

While NMR and MS are the primary tools for isomer differentiation, IR and UV-Vis spectroscopy can provide valuable confirmatory data.

Key Predictive Principles for IR Spectroscopy:
  • C-H Stretching: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The pattern of these peaks can sometimes be indicative of the substitution pattern on the aromatic ring.

  • C=N and C=C Stretching: The quinazoline ring will exhibit characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[9]

  • C-Cl and C-Br Stretching: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region (typically below 800 cm⁻¹). The exact positions can be influenced by the overall molecular structure.

  • Out-of-Plane Bending: The out-of-plane C-H bending vibrations (in the 600-900 cm⁻¹ region) are often characteristic of the substitution pattern on the benzene ring.

Key Predictive Principles for UV-Vis Spectroscopy:
  • Electronic Transitions: Quinazoline and its derivatives exhibit characteristic UV absorption bands arising from π→π* and n→π* electronic transitions.[10][11]

  • Substituent Effects: The position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of substituents. Halogen atoms can cause a bathochromic (red) shift of the absorption bands. While subtle, high-resolution UV-Vis spectroscopy might reveal minor differences in the λ_max values between isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Mass Spectrometry Protocol (Electron Ionization - EI):
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak, the characteristic isotopic pattern, and the fragmentation pattern.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol:
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λ_max) and the molar absorptivity.

Figure 3: General Workflow for Isomer Differentiation

cluster_analysis Spectroscopic Analysis Isomer Mixture Isomer Mixture Separation (e.g., Chromatography) Separation (e.g., Chromatography) Isomer Mixture->Separation (e.g., Chromatography) Isolated Isomers Isolated Isomers Separation (e.g., Chromatography)->Isolated Isomers NMR (¹H, ¹³C) NMR (¹H, ¹³C) Isolated Isomers->NMR (¹H, ¹³C) Mass Spectrometry Mass Spectrometry Isolated Isomers->Mass Spectrometry IR Spectroscopy IR Spectroscopy Isolated Isomers->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Isolated Isomers->UV-Vis Spectroscopy Structural Elucidation Structural Elucidation NMR (¹H, ¹³C)->Structural Elucidation Mass Spectrometry->Structural Elucidation Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation UV-Vis Spectroscopy->Structural Confirmation Isomer Identification Isomer Identification Structural Elucidation->Isomer Identification Structural Confirmation->Isomer Identification

Caption: A generalized workflow for the separation and spectroscopic identification of quinazoline isomers.

Conclusion

The definitive identification of this compound isomers relies on a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, mass spectrometry, and to a lesser extent, IR and UV-Vis spectroscopy, that allows for unambiguous isomer assignment. For researchers in drug discovery and development, a thorough understanding of these analytical principles is indispensable for ensuring the chemical integrity and, ultimately, the therapeutic efficacy of novel quinazoline-based compounds.

References

  • Bîrdeanu, M. et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2295. [Link]

  • National Center for Biotechnology Information (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central. [Link]

  • ResearchGate. Structural isomers of quinazolin. [Link]

  • Al-Amiery, A. A. et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). [Link]

  • Arjunan, V. et al. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry, 27(12), 4461-4468. [Link]

  • Gheldiu, A. M. et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(11), 3328. [Link]

  • Supporting Information for a relevant article.
  • El-Gamal, S. M. et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Chemistry, 4(3), 939-953. [Link]

  • ResearchGate. (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. [Link]

  • ResearchGate. (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]

  • The Royal Society of Chemistry. Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N -.... [Link]

  • ResearchGate. Structure of quinazoline and its isomers. | Download Scientific Diagram. [Link]

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... [Link]

  • Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]

  • PubChem. 6-Bromo-4-chloro-quinazoline. [Link]

  • National Center for Biotechnology Information (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. PubMed Central. [Link]

  • PubChem. 8-Bromo-2-chloro-quinazoline-4-carboxylic acid. [Link]

  • National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • PubChemLite. This compound (C8H4BrClN2). [Link]

  • PubChem. 7-Bromo-2,4-dichloro-6-fluoroquinazoline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on this compound. [Link]

  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • PubChem. 7-Bromo-2-chloroquinoxaline. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • National Institute of Standards and Technology. Quinoline, 3-bromo-. [Link]

  • ResearchGate. 2-Heteroaryl-[7][11]triazolo[1,5-c]quinazoline-5(6 H)-thiones and Their S-Substituted Derivatives: Synthesis, Spectroscopic Data, and Biological Activity. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-2-chloroquinazoline, a halogenated heterocyclic compound utilized in various research applications. The procedures outlined herein are synthesized from established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and handling within a controlled environment, such as a chemical fume hood. Given its chemical structure and hazard profile, it should be treated with the same caution as other potentially cytotoxic or pharmacologically active compounds.[3][4][5]

PropertyValueSource
CAS Number 953039-66-2[1][2]
Molecular Formula C₈H₄BrClN₂[2][6][7]
Molecular Weight 243.49 g/mol [2][6]
Physical Form Solid[1]
Hazard Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
The Core Principle of Disposal: Professional Hazardous Waste Management

The primary and most critical directive for the disposal of this compound is that it must be managed as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[8][9] The recommended and safest method of disposal is through a licensed and certified hazardous waste disposal company. These companies are equipped with the necessary infrastructure, such as high-temperature incinerators with scrubbers, to destroy the compound in an environmentally sound manner.[8][10][11]

Step-by-Step Operational Plan for Waste Segregation and Collection

Effective waste management begins at the point of generation. A systematic approach to segregation and collection is essential to prevent accidental chemical reactions and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

  • Isolate Halogenated Waste: All waste streams containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[12][13][14] This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, and weighing papers).

    • Contaminated PPE (e.g., gloves).

  • Prevent Incompatibilities: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents to avoid potentially hazardous reactions.[15][16]

Step 2: Proper Containerization

  • Select a Compatible Container: Use a robust, leak-proof container made of a material compatible with halogenated organic compounds (e.g., a high-density polyethylene (HDPE) drum or a designated glass waste bottle). The container must have a secure, tight-fitting lid.[8][12]

  • Maintain a Closed System: Keep the waste container closed at all times, except when adding waste. This minimizes the release of volatile compounds and prevents spills.[12]

Step 3: Accurate and Comprehensive Labeling

  • Hazardous Waste Label: Affix a clearly legible "Hazardous Waste" label to the container as soon as the first item of waste is added.

  • Detailed Contents: The label must include:

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The appropriate hazard pictograms (e.g., GHS07).

    • The name and contact information of the generating laboratory or researcher.

Step 4: Safe Interim Storage

  • Designated Satellite Accumulation Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process WasteGeneration Waste Generation (Solid, Solution, Contaminated Labware) Segregation Segregation (Halogenated Waste Stream) WasteGeneration->Segregation Identify as Hazardous Containerization Containerization (Labeled, Sealed Container) Segregation->Containerization Place in appropriate container Storage Interim Storage (Satellite Accumulation Area) Containerization->Storage Secure and store safely EHS_Contact Contact EHS Office Storage->EHS_Contact Arrange for disposal Waste_Pickup Scheduled Waste Pickup EHS_Contact->Waste_Pickup Coordinate logistics Transportation Transport by Licensed Contractor Waste_Pickup->Transportation Final_Disposal Incineration at Permitted Facility Transportation->Final_Disposal

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step 1: Immediate Response

  • Alert Personnel: Notify everyone in the immediate vicinity of the spill.

  • Evacuate if Necessary: If the spill is large, or if there is a risk of significant airborne dust or vapor, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Assess the Hazard: For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate PPE.

Step 2: Spill Containment and Cleanup

  • Don Appropriate PPE: This should include, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. For larger spills or powders, respiratory protection may be necessary.[17][18][19]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to create a dike around the spill to prevent it from spreading.[18][19] For solid spills, gently cover the powder to prevent it from becoming airborne.

  • Collect the Residue: Carefully scoop the absorbed liquid or solid spill residue into a designated hazardous waste container.[20][21] Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[19][22]

Step 3: Final Disposal of Spill Debris

  • Seal and label the container with the spill cleanup debris as "Hazardous Waste: this compound Spill Debris."

  • Arrange for pickup and disposal through your institution's EHS office.

Final Disposal Arrangements

Once your hazardous waste container is full, or if you are generating waste infrequently, contact your institution's EHS office or the designated chemical safety officer.[8] They will coordinate with a licensed hazardous waste contractor for the pickup, transport, and ultimate disposal of the this compound waste. Maintain all documentation provided by the disposal contractor for your records, as this is a regulatory requirement.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed. [Link]

  • This compound | C8H4BrClN2 | CID 45790052 - PubChem. [Link]

  • This compound, CAS No. 953039-66-2 - iChemical. [Link]

  • MSDS of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline - Capot Chemical. [Link]

  • Quinazoline - Szabo-Scandic. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. [Link]

  • 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. [Link]

  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. [Link]

  • Guide for Chemical Spill Response. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Chemical Spill Clean-up Procedure - Safety & Risk Services. [Link]

  • CHEMICAL SPILL PROCEDURES. [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations - Westlaw. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Examples of Incompatible Chemicals. [Link]

  • Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. [Link]

  • Guidelines for the Classification and Coding of Industrial and Hazardous Wastes - Texas Commission on Environmental Quality. [Link]

  • Hazardous Waste Listings | EPA. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. [Link]

  • Chemical and Hazardous Waste Guide - UiO. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.